3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole
Description
Properties
IUPAC Name |
2-bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-3-5(4(9)2-6)8-10-7-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYIHIPQJMAIPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362836 | |
| Record name | 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165066-97-7 | |
| Record name | 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole.
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of this compound, a valuable heterocyclic building block. The 1,2,5-oxadiazole (furazan) ring is a significant scaffold in medicinal chemistry and energetic materials due to its unique electronic properties and metabolic stability. The introduction of an α-bromoacetyl moiety provides a highly reactive electrophilic site, making the title compound a versatile intermediate for the synthesis of more complex molecular architectures. This document outlines a logical, multi-step synthetic pathway, methods for structural elucidation and purification, a discussion of the compound's chemical reactivity, and critical safety protocols for its handling.
Introduction and Significance
The 1,2,5-oxadiazole ring system is a nitrogen-rich heterocycle that has garnered significant attention in pharmaceutical research.[1][2] Its isosteric relationship with other five-membered rings, coupled with its high degree of stability and energetic nature, makes it a privileged structure in drug design.[1] The incorporation of this moiety can enhance metabolic stability, improve potency, and modulate the physicochemical properties of active pharmaceutical ingredients (APIs).
The target molecule, this compound, is an α-haloketone. The reactivity of α-haloketones is well-established; they are potent alkylating agents due to the presence of two electron-withdrawing groups (the carbonyl and the halogen) that activate the α-carbon towards nucleophilic attack.[3][4] This dual functionality makes the title compound an ideal precursor for constructing a wide array of heterocyclic systems, such as thiazoles, imidazoles, and pyrroles, through well-known cyclocondensation reactions.[4][5] This guide proposes a robust synthetic strategy, details expected characterization data, and discusses the potential applications for this valuable synthetic intermediate.
Proposed Synthetic Strategy and Retrosynthesis
The synthesis of the acetyl precursor 3 can be envisioned from the cyclization of a suitable dioxime. A practical approach starts with the base-mediated cyclization of (2E,3E)-butane-2,3-dione dioxime (1) to form 3,4-dimethyl-1,2,5-oxadiazole (2) .[6] Subsequent selective oxidation of one methyl group, followed by conversion to the acetyl group, provides the key intermediate 3 . The final step is the selective bromination at the α-carbon of the acetyl group to yield the target compound (4) .
Caption: Retrosynthetic analysis for the target compound.
Detailed Synthesis Protocol
This section details a proposed three-step synthesis. Each step is explained to provide insight into the experimental choices.
Step 1: Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole (2)
This procedure is adapted from established methods for forming the 1,2,5-oxadiazole ring from a dioxime precursor.[6] A continuous flow process is often recommended for large-scale synthesis to mitigate thermal hazards associated with the starting material and product.[6]
-
Methodology:
-
Prepare a solution of (2E,3E)-butane-2,3-dione dioxime (1) in an appropriate solvent (e.g., aqueous base).
-
Introduce the solution into a heated flow reactor. The base-mediated cyclization is exothermic and requires careful temperature control to maximize conversion and minimize decomposition.[1]
-
The residence time and temperature are optimized to ensure complete cyclization while preventing hydrolysis-based side products.
-
The reaction mixture is cooled post-reaction before work-up.
-
An extractive work-up is performed to isolate the product, 3,4-dimethyl-1,2,5-oxadiazole (2) , which can be used directly in the next step.
-
Step 2: Synthesis of 3-Acetyl-4-methyl-1,2,5-oxadiazole (3)
This step involves the conversion of a methyl group on the heterocyclic ring to an acetyl group. This can be achieved via oxidation to a carboxylic acid, followed by conversion to the ketone.
-
Methodology:
-
The crude 3,4-dimethyl-1,2,5-oxadiazole (2) is subjected to selective oxidation. A common method involves using a strong oxidizing agent like potassium permanganate (KMnO₄) under controlled conditions.[6] Portion-wise addition of the oxidant is crucial to manage the high exothermicity of the reaction.[6] This yields 4-methyl-1,2,5-oxadiazole-3-carboxylic acid.
-
The resulting carboxylic acid is converted to its corresponding acid chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7]
-
The acid chloride is then reacted with a suitable organometallic reagent, such as a Gilman reagent (lithium dimethylcuprate) or via a Weinreb ketone synthesis, to furnish the desired 3-acetyl-4-methyl-1,2,5-oxadiazole (3) .[8] The Weinreb amide approach is often preferred for its chemoselectivity and prevention of over-addition.[8]
-
The product is purified using column chromatography on silica gel.
-
Step 3: α-Bromination to Yield this compound (4)
This final step is a classic α-bromination of a ketone. The reaction is typically acid-catalyzed and proceeds via an enol intermediate.
-
Reagents and Equipment:
Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents Precursor 3 ~140.12 1.00 g 7.14 mmol 1.0 Bromine (Br₂) 159.81 0.38 mL 7.50 mmol 1.05 | Glacial Acetic Acid| 60.05 | 20 mL | - | - |
-
Detailed Protocol:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-acetyl-4-methyl-1,2,5-oxadiazole (3) (1.00 g, 7.14 mmol) in glacial acetic acid (20 mL).
-
Prepare a solution of bromine (0.38 mL, 7.50 mmol) in 5 mL of glacial acetic acid and add it to the dropping funnel.
-
Add the bromine solution dropwise to the stirred solution of the ketone at room temperature over 30 minutes. The characteristic red-brown color of bromine should dissipate as the reaction proceeds.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 2-4 hours, or until TLC analysis indicates full consumption of the starting material.
-
Carefully pour the reaction mixture into 100 mL of ice-cold water.
-
The crude product may precipitate as a solid or an oil. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution to neutralize excess acid, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure this compound (4) .
-
Characterization and Structural Elucidation
The identity and purity of the final compound must be confirmed by a combination of spectroscopic methods. The expected data are extrapolated from known spectra of similar structures.[9][10][11]
Caption: Proposed multi-step synthesis workflow.
-
Physical Properties: Expected to be a crystalline solid or a viscous oil, with a color ranging from pale yellow to brown.
-
Infrared (IR) Spectroscopy:
-
A strong absorption band for the α,β-unsaturated ketone carbonyl (C=O) is expected around 1690-1710 cm⁻¹.
-
Another strong band for the lactonic carbonyl of the coumarin ring is expected around 1720-1740 cm⁻¹.
-
C-H stretching vibrations in the aromatic region (3000-3100 cm⁻¹) and for the methyl group (~2950 cm⁻¹).
-
The C-Br stretch will likely appear in the fingerprint region, below 700 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sharp singlet for the methylene protons (–CH₂Br) is expected around δ 4.5-4.8 ppm. A singlet for the methyl group (–CH₃) attached to the oxadiazole ring would appear around δ 2.5-2.7 ppm.
-
¹³C NMR: The carbonyl carbon of the ketone is expected around δ 185-190 ppm. The methylene carbon (–CH₂Br) should appear around δ 30-35 ppm. Signals corresponding to the carbons of the oxadiazole ring and the methyl group would also be present.
-
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.
| Characterization Data | Expected Values |
| Appearance | Pale yellow solid or oil |
| IR (cm⁻¹) | ~1700 (C=O, ketone), ~1250 (C-O), ~650 (C-Br) |
| ¹H NMR (δ, ppm) | ~4.6 (s, 2H, CH₂Br), ~2.6 (s, 3H, CH₃) |
| ¹³C NMR (δ, ppm) | ~188 (C=O), ~155 (C-oxadiazole), ~33 (CH₂Br), ~10 (CH₃) |
| MS (m/z) | Molecular ion peaks showing Br isotope pattern (M⁺, M+2⁺) |
Chemical Reactivity and Applications
This compound is a bifunctional molecule with two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom. This makes it a powerful building block for heterocyclic synthesis.[3]
-
Hantzsch Thiazole Synthesis: Reaction with a thioamide will lead to the formation of a substituted aminothiazole ring, a common scaffold in medicinal chemistry.[4][5]
-
Synthesis of Imidazoles and Pyrroles: Condensation with amines and dicarbonyl compounds can be used to construct various imidazole and pyrrole derivatives.[4]
-
Nucleophilic Substitution: The bromine atom can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, azides, carbanions) to introduce diverse functional groups.[3] This allows for its use as a linker or for the development of compound libraries.
Safety and Handling Precautions
Extreme caution must be exercised when handling α-haloketones and brominating agents.
-
Bromoacetyl Compounds: These are lachrymatory (tear-inducing) and are severe irritants to the skin, eyes, and respiratory tract.[12][13] They are also corrosive and can cause severe burns.[14][15]
-
Bromine (Br₂): A highly corrosive and toxic substance. It causes severe burns upon contact and is toxic upon inhalation.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile or neoprene gloves, and a lab coat.[13][15]
-
Handling: Avoid all personal contact, including inhalation.[12] Never add water to reagents like bromoacetyl bromide, as a violent reaction can occur.[12][15] Keep containers tightly sealed and store in a cool, dry, well-ventilated area away from incompatible materials like bases, oxidizing agents, and alcohols.[13]
-
Spill & Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[15] For spills, use an inert absorbent material like sand or vermiculite for containment; do not use water.[15]
Conclusion
This guide presents a well-reasoned and scientifically grounded approach to the synthesis and characterization of this compound. While a direct published procedure is absent, the proposed pathway relies on a series of high-yielding and well-understood chemical reactions. The resulting α-haloketone is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic compounds, particularly for applications in drug discovery and materials science. Strict adherence to the detailed safety protocols is paramount for the successful and safe execution of this synthesis.
References
-
Yang, Q., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Organic Process Research & Development, 28, 2794–2805.
-
American Chemical Society Publications. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid.
-
Santa Cruz Biotechnology. Bromoacetyl bromide.
-
Loba Chemie. (n.d.). BROMOACETYL BROMIDE Safety Data Sheet.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%.
-
ChemicalBook. (2023). Bromoacetyl bromide - Safety Data Sheet.
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BROMOACETYL BROMIDE.
-
Yang, Q., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid. ResearchGate.
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5006-5084.
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
-
Bhat, K. I., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 288-293.
- Khan, I., et al. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1253-1260.
-
Abdel-Wahab, B. F., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11, 38743-38773.
-
Wikipedia. (n.d.). α-Halo ketone.
-
ResearchGate. (n.d.). Reaction starting from α‐haloketones and β‐dicarbonyl compounds.
-
Bhat, K. I., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists.
-
Żarowska, B., et al. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5933.
-
Kumar, S., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 254-273.
-
Al-Masoudi, N. A. L., et al. (2022). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Egyptian Journal of Chemistry, 65(13), 1-10.
-
Al-Said, M. S., et al. (2012). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 17(9), 10186-10201.
-
ResearchGate. (n.d.). Synthesis of 3-alkyl-4-aminofurazans.
-
PubChem. (n.d.). 3-Bromo-5-methyl-1,2,4-oxadiazole.
-
Ghotekar, S. K., et al. (2021). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. International Journal of Chemical and Physical Sciences, 10(2), 1-8.
-
Al-Majedy, Y. K., et al. (2015). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society, 19(6), 684-702.
-
Ciesielska, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7794.
-
Indian Academy of Sciences. (n.d.). A convenient one-step synthesis of 3-acetyl-4-hydroxycoumarins.
-
Pace, V., et al. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764-7770.
-
ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles (a review).
-
Balaha, M. F., et al. (2014). A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. Molecules, 19(12), 20658-20671.
-
PrepChem. (n.d.). Synthesis of 3-acetyl-4-hydroxycoumarin.
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 5. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides [organic-chemistry.org]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]
- 11. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. nj.gov [nj.gov]
- 14. lobachemie.com [lobachemie.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Alchemist's Reagent: A Technical Guide to 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole for Advanced Drug Discovery
For the attention of researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive technical overview of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole, a molecule of significant potential in the design of targeted covalent inhibitors.
Foreword: The Strategic Imperative for Covalent Modifiers
In the landscape of modern pharmacology, the pursuit of highly selective and potent therapeutic agents is perpetual. Covalent inhibitors, once relegated to the periphery of drug design due to concerns of off-target toxicity, are experiencing a renaissance. Their capacity to form a stable, lasting bond with a biological target offers a unique pharmacological profile, often characterized by prolonged duration of action and high potency. The strategic deployment of a reactive "warhead" on a scaffold that directs it to a specific nucleophilic residue within a protein's binding site is the cornerstone of this approach. It is within this exciting context that we introduce this compound, a heterocyclic compound poised to be a valuable tool in the armamentarium of the discerning medicinal chemist.
Part 1: Unveiling the Molecule: Physicochemical Properties and Structural Rationale
This compound (CAS 165066-97-7) is a bifunctional molecule featuring a stable 1,2,5-oxadiazole (furazan) ring and a reactive α-bromo ketone moiety. This unique combination of a metabolically robust heterocycle and a potent electrophilic warhead underpins its potential in drug discovery.
| Property | Value | Source |
| CAS Number | 165066-97-7 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₅H₅BrN₂O₂ | AK Scientific, Inc.[2] |
| Molecular Weight | 205.01 g/mol | Santa Cruz Biotechnology[1] |
| Appearance | (Predicted) Crystalline solid | General knowledge |
| Purity (Typical) | ≥95% | AK Scientific, Inc.[2] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | General knowledge |
The 1,2,5-oxadiazole ring is an interesting bioisostere for ester and amide groups, often conferring improved metabolic stability and aqueous solubility to a molecule.[3] Its electron-withdrawing nature also serves to enhance the electrophilicity of the adjacent bromoacetyl group, making it a more potent covalent modifier.
Part 2: The Synthetic Pathway: From Precursor to Warhead
Synthesis of the Key Precursor: 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
A scalable, safety-conscious synthesis of the crucial precursor, 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, has been recently reported, underscoring the industrial relevance of this heterocyclic core.[4]
Experimental Protocol:
-
Cyclization (Flow Chemistry): (2E,3E)-butane-2,3-dione dioxime undergoes a base-mediated cyclization in a continuous flow reactor to produce 3,4-dimethyl-1,2,5-oxadiazole.[4] The use of flow chemistry is critical for managing the thermal instability of both the starting material and the product.[4]
-
Oxidation: The resulting 3,4-dimethyl-1,2,5-oxadiazole is then subjected to a selective oxidation using potassium permanganate (KMnO₄).[4] This step is highly exothermic and requires careful control of reagent addition and temperature to prevent runaway reactions.[4]
-
Isolation: The final product, 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, can be isolated as its N-methyl morpholine salt to enhance stability and ease of handling, mitigating the risks associated with the potentially explosive nature of the free carboxylic acid.[4]
Caption: Synthesis of the key precursor.
Proposed Synthesis of this compound
With the carboxylic acid precursor in hand, several established organic chemistry transformations can be employed to arrive at the target α-bromo ketone. Below are two plausible and well-precedented synthetic routes.
Route A: Arndt-Eistert Homologation Approach
The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids.[3][5]
Experimental Protocol:
-
Acid Chloride Formation: 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid is first converted to its corresponding acid chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][6]
-
Diazoketone Formation: The crude acid chloride is then reacted with diazomethane (CH₂N₂) in an ethereal solution.[7] This reaction is hazardous and must be performed with extreme caution in a well-ventilated fume hood with appropriate safety measures. Two equivalents of diazomethane are typically required, as one equivalent is consumed by the HCl generated as a byproduct.[4]
-
Halogenation: The resulting α-diazoketone is then carefully treated with a solution of hydrogen bromide (HBr) in a suitable solvent (e.g., diethyl ether or acetic acid) to yield this compound.
Caption: Proposed Synthesis via Direct Bromination.
Part 3: The Chemistry of Covalent Engagement: Reactivity and Mechanism
The utility of this compound in drug discovery lies in the electrophilic nature of its bromoacetyl moiety. This functional group is a well-established "warhead" for the covalent modification of nucleophilic amino acid residues in proteins, most notably cysteine. [8] The mechanism of action involves a nucleophilic substitution (SN2) reaction where the lone pair of electrons on the sulfur atom of a cysteine residue attacks the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether linkage between the drug and the protein.
Caption: Mechanism of Covalent Protein Modification.
This targeted covalent modification can sterically block protein-protein interactions or inactivate an enzyme by modifying a key catalytic residue. [9]The initial non-covalent binding of the oxadiazole-containing scaffold to the target protein's active or allosteric site is crucial for positioning the bromoacetyl warhead in close proximity to the target nucleophile, thereby ensuring specificity and minimizing off-target reactions. [9]
Part 4: Applications in Drug Discovery and Chemical Biology
The unique structural features of this compound make it an attractive building block for the development of:
-
Targeted Covalent Inhibitors: For kinases, proteases, and other enzyme classes that possess a suitably located cysteine residue in their binding pockets.
-
Chemical Probes for Proteomics: This molecule can be used to identify novel drug targets through activity-based protein profiling (ABPP), where it would selectively label proteins with reactive cysteines.
-
Modulators of Protein-Protein Interactions: By covalently modifying a residue at the interface of a protein complex, small molecules derived from this scaffold could serve as potent and long-acting disruptors of these interactions. [9]
Part 5: Safety and Handling
As with any reactive chemical, proper handling of this compound is paramount. The Safety Data Sheet (SDS) indicates that this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. [2]It may also cause respiratory irritation. [2]Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be conducted in a well-ventilated chemical fume hood. The compound is stable under recommended storage conditions (cool, dry place) but is incompatible with strong oxidizing agents. [2]Hazardous decomposition products include carbon oxides, hydrogen bromide, and nitrogen oxides. [2]
Conclusion: A Versatile Scaffold for Future Therapies
This compound represents a confluence of metabolic stability and controlled reactivity. The 1,2,5-oxadiazole core provides a robust and tunable platform for achieving desired physicochemical properties, while the bromoacetyl warhead offers a proven strategy for potent and durable target engagement. As the field of covalent drug design continues to mature, this molecule and its derivatives are poised to become indispensable tools for researchers dedicated to creating the next generation of precision medicines.
References
- Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen bzw. deren Derivate. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(1), 200-208.
-
Yang, Q., Lu, Y., Xia, H., Gopalakrishnan, V., Frank, S. A., He, Y., ... & Fan, L. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid. Organic Process Research & Development. [Link]
-
Arndt-Eistert reaction. (2023). In Grokipedia. Retrieved from [Link]
-
Arndt-Eistert Synthesis. (2014). In Chem-Station Int. Ed. Retrieved from [Link]
-
Arndt-Eistert Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
- Qin, B., Wu, C., Zhao, B., Li, G., Wang, B., Ou, M., ... & Huang, H. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry.
-
Way, J. C. (2000). Covalent modification as a strategy to block protein-protein interactions with small-molecule drugs. Current opinion in chemical biology, 4(1), 40-46. [Link]
- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
- Khan, I., Zaib, S., Batool, S., Yaqub, M., & Ashraf, Z. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1, 3, 4-oxadiazole-2yl-2''-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 27(5).
-
Shang, R., Xu, Q. L., Wang, Y., Zhang, S. L., & Fu, Y. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature communications, 11(1), 3389. [Link]
- Gredell, J. A., Sodano, T. M., & McQuade, D. T. (2021). Acetyl nitrate mediated conversion of methyl ketones to diverse carboxylic acid derivatives. Organic & Biomolecular Chemistry, 19(24), 5298-5302.
- Sharma, D., & Narasimhan, B. (2021). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities-A Comprehensive Review. Research Journal of Pharmacy and Technology, 14(9), 5069-5075.
-
Tocmo, R., Veenstra, J. P., Huang, Y., & Johnson, J. J. (2021). Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. Proteomics, 21(3-4), e1900386. [Link]
-
Tocmo, R., Veenstra, J. P., Huang, Y., & Johnson, J. J. (2021). Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. Proteomics, 21(3-4), e1900386. [Link]
- Sharma, C., & Majee, D. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
-
NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]
-
Scribd. (n.d.). 304 Arndt Eistert Reaction PDF. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 22). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 26). Reaction of acyl chlorides with diazomethane and silver(I) oxide. Retrieved from [Link]
-
Acta Scientific. (2023, December 1). Methyl Ketone Conversion to Carboxylic Acids Through the Haloform Reaction. Retrieved from [Link]
Sources
- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. scribd.com [scribd.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent modification as a strategy to block protein-protein interactions with small-molecule drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage conditions for 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole.
An In-depth Technical Guide to the Stability and Storage of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole
Introduction
This compound is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its architecture, featuring a reactive α-bromoacetyl group appended to a 1,2,5-oxadiazole (furazan) heterocycle, positions it as a valuable building block for synthesizing complex molecular probes and as a covalent modifier for biological targets. The α-bromoacetyl moiety is a potent electrophile, readily forming stable thioether bonds with cysteine residues in proteins, making it a staple in proteomics and chemical biology.[1][2] However, this inherent reactivity, combined with the specific chemistry of the oxadiazole ring, presents unique challenges regarding the compound's stability and long-term storage.
This technical guide provides a comprehensive analysis of the factors governing the stability of this compound. Moving beyond simple storage recommendations, we will explore the underlying chemical principles of its potential degradation pathways. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and reactivity of this compound, thereby safeguarding the validity and reproducibility of their experimental outcomes.
Core Physicochemical and Structural Properties
A foundational understanding of the molecule's structure is critical to appreciating its stability profile. The molecule consists of two key functional domains: the electrophilic α-bromoacetyl group and the heterocyclic 1,2,5-oxadiazole core.
Caption: Chemical structure of this compound.
| Property | Value |
| CAS Number | 165066-97-7[3] |
| Molecular Formula | C₅H₅BrN₂O₂ |
| Molecular Weight | 205.01 g/mol [3] |
| Functional Groups | α-Halo ketone, 1,2,5-Oxadiazole (Furazan) |
| Appearance | Typically a solid at room temperature. |
Chemical Stability Profile: A Tale of Two Moieties
The overall stability of this compound is a composite of the individual stabilities of its constituent parts. Both the oxadiazole ring and the bromoacetyl group possess distinct reactivity profiles that can lead to degradation if not properly managed.
The 1,2,5-Oxadiazole (Furazan) Ring
The 1,2,5-oxadiazole ring, colloquially known as furazan, is an aromatic heterocycle. However, compared to other isomers, it exhibits lower aromaticity and is susceptible to ring-breaking reactions.[4] Studies on related oxadiazole structures have demonstrated a significant pH-dependency on their stability. For instance, certain 1,2,4-oxadiazole derivatives show maximal stability in a pH range of 3-5, with degradation rates increasing in more acidic or alkaline conditions.[5][6]
-
Acidic Conditions (Low pH): Protonation of a ring nitrogen can activate the ring towards nucleophilic attack, potentially leading to ring opening.[5][6]
-
Alkaline Conditions (High pH): The ring is susceptible to nucleophilic attack, which can initiate cleavage of the relatively weak N-O bond.[4][5]
The α-Bromoacetyl Moiety
The α-bromoacetyl group is a powerful alkylating agent, a characteristic that defines its utility and its primary instability.[7] Its reactivity is governed by the electron-withdrawing nature of the adjacent carbonyl group and the bromine atom, which makes the α-carbon highly electrophilic.
-
Nucleophilic Substitution: This is the most significant degradation pathway. The compound will readily react with a wide range of nucleophiles, including water (hydrolysis), alcohols, and amines. Its reaction with thiols (sulfhydryl groups) to form a stable thioether linkage is particularly rapid and is often the desired reaction in bioconjugation protocols.[2][8] This high reactivity means that even trace amounts of moisture or other nucleophiles can lead to degradation over time.
-
Sensitivity to Base: In the presence of a base, the α-hydrogen (on the -CH₂Br group) becomes acidic. Deprotonation can lead to subsequent reactions, such as the Favorskii rearrangement.[7]
-
Photosensitivity: Like many α-haloketones, the compound may be sensitive to light.[9] Photolytic cleavage of the C-Br bond can generate radical species, initiating a cascade of degradation reactions.
Caption: Potential degradation pathways for the title compound under various stress conditions.
Recommended Storage and Handling Procedures
Based on the chemical stability profile, stringent storage and handling protocols are necessary to preserve the compound's integrity.
Long-Term Storage
The primary objective for long-term storage is to mitigate exposure to moisture, light, and heat. The recommendations from suppliers and general chemical principles for α-haloketones converge on the following conditions.[9][10][11]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis by displacing atmospheric moisture.[9] |
| Light | Amber vial or store in the dark | Prevents potential photolytic degradation.[9] |
| Container | Tightly sealed, chemically inert glass vial | Prevents moisture ingress and reaction with container material. |
Handling in Solution
When preparing solutions for experiments, the choice of solvent and buffer is critical.
-
Solvents: For non-aqueous applications, use high-purity, anhydrous aprotic solvents (e.g., DMF, DMSO, Acetonitrile). Ensure solvents are stored over molecular sieves to maintain dryness.
-
Aqueous Buffers: If the compound must be dissolved in an aqueous medium for biological assays, prepare solutions fresh and use them immediately. Given the pH sensitivity of the oxadiazole ring, maintaining a slightly acidic pH (e.g., 3-5) may enhance the stability of the heterocycle.[5][6] However, be aware that the desired reaction with thiols is often more efficient at a pH of 6.5-7.5.[2] A compromise must be made based on the specific experimental requirements, balancing compound stability with reaction efficiency.
Safety and Handling Precautions
As a class, α-haloketones are known to be toxic, corrosive, and potent lachrymators (tear-producing agents).[9] Therefore, all handling should be performed by technically qualified personnel within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
Experimental Protocol: Forced Degradation Study
To provide a self-validating system for assessing stability, the following forced degradation protocol can be implemented. This allows researchers to understand the compound's liabilities under specific stress conditions relevant to their experimental workflows.
Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress.
Analytical Method: A stability-indicating HPLC method (e.g., Reverse-Phase HPLC with UV detection) capable of separating the parent compound from its degradation products is required.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of stock with 1 mL of purified water.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂.
-
Thermal Stress: Store a vial of the stock solution at 60°C.
-
Photolytic Stress: Expose a vial of the stock solution to a calibrated light source (e.g., ICH option 2: >1.2 million lux hours and >200 W h/m²).
-
-
Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours). For base hydrolysis, which is expected to be rapid, earlier time points may be necessary.
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation: Calculate the percentage of the parent compound remaining and quantify the formation of major degradation products.
Caption: Experimental workflow for a forced degradation study.
Conclusion
This compound is a compound with high synthetic potential, but its utility is directly linked to its chemical integrity. The primary stability liabilities are the high electrophilicity of the α-bromoacetyl group and the potential for pH-mediated cleavage of the 1,2,5-oxadiazole ring. Strict adherence to storage conditions—specifically, storage at 2-8°C under a dry, inert atmosphere and protected from light —is paramount for preserving its purity and reactivity. For experimental work, solutions should be prepared fresh using anhydrous solvents or, if in aqueous media, used immediately with careful consideration of pH. By understanding and controlling these factors, researchers can confidently employ this versatile reagent in their discovery and development programs.
References
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]
-
Waś-Gubała, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2418. [Link]
-
Boeckler, C., et al. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 10(5), 793-805. [Link]
-
Scientific Research Publishing. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. SCIRP. [Link]
-
Fung, E. Y., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3136-3147. [Link]
-
Rana, A., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Archiv der Pharmazie, 356(11), e2300257. [Link]
- DeOgny, L. L., et al. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. U.S.
-
ResearchGate. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. [Link]
-
Baxendale, I. R., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(5), 2179-2193. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 61147, Bromoacetyl bromide. [Link]
-
Wikipedia. α-Halo ketone. [Link]
-
ResearchGate. (2012). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 165066-97-7 this compound AKSci 9427BA [aksci.com]
- 11. 1256643-25-0|3-Bromo-5-ethyl-1,2,4-oxadiazole|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole
Introduction
The targeted chemical modification of proteins is a cornerstone of modern biochemical and cell biology research. The ability to attach specific probes to proteins of interest enables the investigation of their structure, function, localization, and interactions within complex biological systems.[1] 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole is a versatile thiol-reactive probe designed for the selective labeling of cysteine residues in proteins. This reagent features a bromoacetyl functional group, a well-established electrophile that forms a stable thioether bond with the sulfhydryl group of cysteine.[2][3] The 4-methyl-1,2,5-oxadiazole (also known as a furazan) moiety offers potential as a fluorescent reporter group, allowing for the detection and characterization of labeled proteins.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound for protein labeling. We will delve into the underlying chemical principles, provide detailed step-by-step protocols, and offer insights into data interpretation and troubleshooting.
Chemical Properties and Reaction Mechanism
Chemical Structure:
-
Name: this compound
-
Molecular Formula: C₅H₅BrN₂O₂
-
Molecular Weight: 205.01 g/mol
-
Reactive Group: Bromoacetyl (-COCH₂Br)
-
Reporter Group: 4-methyl-1,2,5-oxadiazole
The bromoacetyl group is a potent electrophile that reacts with nucleophiles via a nucleophilic substitution reaction. In the context of protein labeling, the primary target is the deprotonated thiol group (thiolate) of cysteine residues, which is a strong nucleophile.[4]
Reaction Mechanism:
The labeling reaction proceeds through an SN2 mechanism where the sulfur atom of a cysteine residue attacks the α-carbon of the bromoacetyl group, displacing the bromide ion and forming a stable thioether linkage.
Caption: Reaction of this compound with a protein cysteine residue.
Selectivity and pH Dependence:
The selectivity of the bromoacetyl group for cysteine residues is highly dependent on the reaction pH. While the thiol group is the most reactive nucleophile at neutral to slightly basic pH, other nucleophilic amino acid side chains, such as histidine and lysine, can also react at higher pH values. However, studies have shown that the bromoacetyl group exhibits good chemoselectivity for thiols even at pH 9.0.[4] This is in contrast to other thiol-reactive reagents like maleimides, which are typically used at a lower pH range of 6.5-7.5 to maintain selectivity.[5][6] The optimal pH for labeling with this compound is therefore a compromise between maximizing the reaction rate with thiols and minimizing off-target reactions. A pH range of 7.5-8.5 is generally recommended.
Potential Fluorescent Properties of the 1,2,5-Oxadiazole Moiety
Key Considerations for Fluorescence:
-
Solvatochromism: The fluorescence emission of oxadiazole derivatives can be sensitive to the polarity of the solvent.[13][14][15][16] This property can be advantageous, as a shift in the emission wavelength upon protein labeling can provide information about the local environment of the labeled cysteine residue.
-
Quantum Yield: The efficiency of fluorescence (quantum yield) can be influenced by the protein microenvironment.
-
Quenching: The fluorescence of the attached label can be quenched by proximity to certain amino acid residues, such as tryptophan, tyrosine, histidine, and methionine.[1][17][18][19][20] This should be considered when interpreting fluorescence intensity data.
Experimental Protocols
This section provides a detailed, step-by-step protocol for labeling a protein with this compound.
Materials and Reagents
-
Protein of interest (with at least one accessible cysteine residue)
-
This compound
-
Labeling Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM EDTA
-
Quenching Solution: 1 M β-mercaptoethanol or DTT in water
-
Desalting column or dialysis tubing for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Protocol Workflow
Caption: General workflow for protein labeling.
Detailed Step-by-Step Protocol
1. Preparation of Protein Solution:
-
Dissolve the protein of interest in the Labeling Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, incubate the protein with a 10- to 20-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.
-
Crucially , remove the reducing agent before adding the labeling reagent. This can be achieved by dialysis against the Labeling Buffer or by using a desalting column. TCEP does not contain a thiol group and may not require removal for some thiol-reactive dyes, but it is good practice to remove it to avoid any potential side reactions.[21]
2. Preparation of Labeling Reagent Stock Solution:
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Note: The reagent is sensitive to moisture and should be stored in a desiccator. Prepare the stock solution fresh for each experiment.
3. Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
The optimal reaction time and reagent-to-protein ratio may need to be determined empirically for each protein.
4. Quenching the Reaction:
-
After the incubation period, quench the reaction by adding a quenching solution (e.g., β-mercaptoethanol or DTT) to a final concentration of 10-50 mM.
-
Incubate for at least 30 minutes at room temperature to ensure that all unreacted labeling reagent is consumed.
5. Purification of the Labeled Protein:
-
Remove the excess, unreacted labeling reagent and the quenching agent by size exclusion chromatography (e.g., a desalting column) or by extensive dialysis against a suitable buffer (e.g., PBS).
6. Characterization of the Labeled Protein:
-
Degree of Labeling (DOL): Determine the ratio of moles of label per mole of protein. This can be achieved by measuring the absorbance of the protein (at 280 nm) and the absorbance of the oxadiazole label at its maximum absorbance wavelength (if known) or by mass spectrometry.
-
Functional Activity: Perform a functional assay to ensure that the labeling reaction has not significantly altered the biological activity of the protein.
-
Fluorescence Spectroscopy: Characterize the fluorescent properties of the labeled protein by measuring its excitation and emission spectra.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| Low Degree of Labeling | Inaccessible cysteine residues. | Denature the protein under non-reducing conditions before labeling, then refold. |
| Re-oxidation of cysteine residues. | Perform the labeling reaction in a deoxygenated buffer. | |
| Inactive labeling reagent. | Use a fresh stock solution of the labeling reagent. | |
| High Background Signal | Incomplete removal of unreacted label. | Optimize the purification step (longer dialysis, use a larger desalting column). |
| Loss of Protein Activity | Labeling of a critical cysteine residue. | Use site-directed mutagenesis to move the cysteine to a less critical location. |
| Denaturation of the protein. | Optimize labeling conditions (lower temperature, shorter incubation time). | |
| Unexpected Fluorescence Spectrum | Environmental sensitivity of the probe. | This can be a useful feature; compare spectra in different buffers to assess environmental sensitivity. |
| Quenching of the fluorophore. | Analyze the protein sequence for the presence of quenching amino acids near the labeling site. |
Conclusion
This compound is a promising reagent for the selective labeling of cysteine residues in proteins. Its bromoacetyl group provides a reliable handle for covalent modification, while the oxadiazole moiety offers the potential for fluorescent detection. By following the detailed protocols and considering the key scientific principles outlined in these application notes, researchers can effectively utilize this reagent to advance their studies of protein structure and function.
References
-
Chen, H., Ahsan, S. S., Santiago-Berrios, M. B., Abruña, H. D., & Webb, W. W. (2010). Mechanisms of quenching of Alexa fluorophores by natural amino acids. Journal of the American Chemical Society, 132(21), 7244–7245. [Link]
-
Jena Bioscience. (n.d.). Fluorescent Thiol Protein Labeling. [Link]
- Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in fluorescence spectroscopy, Volume 7: DNA technology. Springer.
-
Mansoor, U. F., & Farooq, M. A. (2012). Fluorescence Quenching of Two Conjugated Polyelectrolytes by Natural Amino Acids and Hemeproteins. Journal of Fluorescence, 22(4), 1033–1038. [Link]
-
ResearchGate. (n.d.). Comparison of quenching as measured by fluorescence intensity across.... [Link]
-
Santa, T., et al. (2002). Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes. Photochemical & Photobiological Sciences, 1(11), 863–868. [Link]
-
Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(1), 132–139. [Link]
-
ResearchGate. (2023). Solvatochromic and Proton-Responsive characteristics of Bi-1,3,4-Oxadiazole derivatives with symmetric dimethylamino substitution. [Link]
-
ResearchGate. (n.d.). Photophysical and nonlinear optical properties of para-substituted nitrobenzofurazan: A comprehensive DFT investigation. [Link]
-
ResearchGate. (n.d.). Solvatochromic and DFT studies on bromonaphthofuran 1,3,4-oxadiazole fluorophores for optoelectronic applications. [Link]
-
ResearchGate. (n.d.). Photophysical and Nonlinear Optical Properties of Para-Substituted Nitrobenzofurazan: A Comprehensive Dft Investigation. [Link]
- Google Patents. (n.d.).
-
PubMed. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. [Link]
-
National Center for Biotechnology Information. (2019). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). [Link]
-
ResearchGate. (n.d.). A Comprehensive Study on the Photophysical Properties and Solvatochromic Behavior of Fluorescent Oxazole for Deep Blue OLED Applications. [Link]
-
National Center for Biotechnology Information. (1993). Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation. [Link]
-
PubMed. (2025). A Comprehensive Study on the Photophysical Properties and Solvatochromic Behavior of Fluorescent Oxazole for Deep Blue OLED Applications. [Link]
-
ResearchGate. (n.d.). Fluorescence emission spectra of 2,5-disubstituted 1,3,4-oxadiazole.... [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
-
PubMed. (2004). [Chemical and Biochemical Reactions of Aromatic Furazan Compounds]. [Link]
-
Jena Bioscience. (n.d.). Fluorescent Thiol Protein Labeling. [Link]
-
UNT Health Science Center. (n.d.). Fluorescence spectral properties of 2,5-diphenyl-1,3,4-oxadiazole with two-color two-photon excitation. [Link]
-
PubMed. (1993). Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation. [Link]
-
ACS Publications. (2021). Furazans in Medicinal Chemistry. [Link]
Sources
- 1. nwcommons.nwciowa.edu [nwcommons.nwciowa.edu]
- 2. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 3. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. [Chemical and Biochemical Reactions of Aromatic Furazan Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. experts.unthsc.edu [experts.unthsc.edu]
- 12. Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Comprehensive Study on the Photophysical Properties and Solvatochromic Behavior of Fluorescent Oxazole for Deep Blue OLED Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Cysteine Modification in Proteomics using 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole
Introduction: The Critical Role of Cysteine Alkylation in Proteomics
In the landscape of proteomics, the comprehensive analysis of protein structure, function, and interaction is paramount. Cysteine, with its unique sulfhydryl group, is a highly reactive amino acid residue that plays a pivotal role in protein structure through the formation of disulfide bonds, in enzymatic catalysis, and in redox signaling pathways.[1] However, this reactivity also presents a challenge in mass spectrometry-based proteomics. The presence of disulfide bonds can interfere with enzymatic digestion and complicate peptide identification.[2] To ensure robust and reproducible results, the reduction of disulfide bonds and subsequent alkylation of the resulting free cysteine thiols is a critical and standard procedure in proteomics workflows.[3][4][5]
Alkylation serves to "cap" the reactive thiol group, preventing re-oxidation and the formation of disulfide-linked peptides, which would otherwise lead to ambiguous and uninterpretable mass spectra.[2] A variety of alkylating agents are available, with haloacetyl derivatives like iodoacetamide being commonly used.[2][6] This application note introduces 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole , a bromoacetyl-containing reagent for the efficient and specific alkylation of cysteine residues in proteomics applications. The bromoacetyl group provides a reactive electrophilic center for nucleophilic attack by the cysteine thiol, while the oxadiazole moiety offers a distinct chemical scaffold.
This guide provides a comprehensive overview of the principles, protocols, and practical considerations for utilizing this compound for cysteine modification, tailored for researchers, scientists, and drug development professionals.
Mechanism of Cysteine Alkylation
The alkylation of cysteine residues by this compound proceeds via a bimolecular nucleophilic substitution (S_N2) reaction.[6] The deprotonated thiol group (thiolate) of the cysteine residue acts as a potent nucleophile, attacking the electrophilic carbon of the bromoacetyl group. This results in the formation of a stable thioether bond and the displacement of the bromide ion.[6][7] This irreversible modification effectively neutralizes the reactivity of the cysteine residue.
The reaction is highly dependent on pH, with higher pH values favoring the deprotonation of the thiol group and thus increasing the reaction rate.[7] However, excessively high pH can also promote off-target reactions with other nucleophilic amino acid residues.
Caption: S_N2 reaction mechanism of cysteine alkylation.
Experimental Protocols
The following protocols provide a detailed methodology for the in-solution alkylation of proteins using this compound. It is crucial to note that optimal conditions may vary depending on the specific protein sample and experimental goals.
Reagent Information
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 165066-97-7 | [8] |
| Molecular Formula | C₅H₅BrN₂O₂ | Calculated |
| Molecular Weight | 205.01 g/mol | [8] |
| Monoisotopic Mass Shift | +124.027 Da | Calculated |
Protocol 1: In-Solution Alkylation of Proteins for Proteomics
This protocol is designed for the complete alkylation of cysteine residues in a complex protein mixture prior to enzymatic digestion.
1. Materials:
-
Protein sample in a suitable buffer (e.g., 8 M Urea, 6 M Guanidinium HCl in 100 mM Tris-HCl, pH 8.5)
-
Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP) stock solution
-
Alkylation Reagent: this compound
-
Alkylation Reagent Stock Solution: 500 mM this compound in anhydrous acetonitrile or DMF (prepare fresh)
-
Quenching solution: 1 M DTT
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Sequencing-grade trypsin
2. Procedure:
-
Protein Solubilization and Denaturation: Ensure the protein sample is fully solubilized and denatured in a buffer containing a strong chaotrope like urea or guanidinium HCl. This is essential to expose all cysteine residues for modification.[9]
-
Reduction of Disulfide Bonds:
-
Add the reducing agent (DTT or TCEP) to a final concentration of 5-10 mM.[10]
-
Incubate the sample at 37-56°C for 30-60 minutes. TCEP can be used at room temperature and is effective over a wider pH range.[10]
-
Expert Insight: TCEP is often preferred as it is more stable, odorless, and does not interfere with certain downstream applications like some metal-affinity chromatography steps.
-
-
Alkylation of Cysteine Residues:
-
Cool the sample to room temperature.
-
Add the freshly prepared 500 mM this compound stock solution to a final concentration of 15-20 mM. A 2-3 fold molar excess over the reducing agent is recommended.
-
Incubate the reaction in the dark at room temperature for 30-45 minutes.[11]
-
Self-Validation Check: To ensure complete alkylation, a small aliquot of the sample can be analyzed by Ellman's test to detect any remaining free thiols.
-
-
Quenching the Reaction:
-
Add DTT to a final concentration of 20 mM to quench any excess alkylating reagent.[10]
-
Incubate for 15 minutes at room temperature. This step is crucial to prevent the modification of the subsequently added protease.
-
-
Sample Cleanup for Digestion:
-
Dilute the sample at least 4-fold with digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of the chaotropic agent to a level compatible with enzymatic activity (e.g., < 1 M urea).
-
Alternatively, perform a buffer exchange using a spin column or dialysis.[5]
-
-
Enzymatic Digestion:
-
Peptide Desalting and Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid to a pH of ~2-3 to stop the digestion.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents that can interfere with mass spectrometry analysis.[9]
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the peptides from the SPE media with a high organic solvent solution (e.g., 50-80% acetonitrile with 0.1% formic acid).
-
Dry the peptide sample in a vacuum centrifuge and resuspend in a solution compatible with the mass spectrometer's inlet system (e.g., 0.1% formic acid in water).
-
Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale and Impact on Efficiency |
| pH | 7.5 - 8.5 | Higher pH increases the rate of alkylation by promoting thiolate formation, but pH > 8.5 can increase off-target reactions.[7] |
| Temperature | Room Temperature to 37°C | Higher temperatures can increase reaction rates but may also lead to reagent degradation and increased side reactions.[12] |
| Time | 30 - 60 minutes | Sufficient time is needed for complete alkylation. Longer times may increase the risk of off-target modifications.[10] |
| Reagent Concentration | 2-3x molar excess over reducing agent | Ensures complete alkylation of all reduced cysteines. |
Proteomics Workflow and Data Analysis
The successful modification of cysteine residues is an integral part of the broader proteomics workflow, which culminates in the identification and quantification of proteins by mass spectrometry.
Caption: Standard bottom-up proteomics workflow.
Identifying Modified Peptides in Mass Spectrometry Data
The covalent modification of a cysteine residue with this compound results in a specific mass increase. This mass shift is used by search algorithms to identify modified peptides in the mass spectrometry data.
-
Monoisotopic Mass Shift: +124.027278 Da
When setting up a database search (e.g., using Mascot, Sequest, or MaxQuant), this value should be specified as a variable or static modification on cysteine residues. The identification of peptides containing this modification confirms the successful alkylation of specific cysteine sites within the proteome.
Trustworthiness and Self-Validation
To ensure the reliability of your results, it is essential to incorporate self-validating steps into your protocol:
-
Alkylation Completeness Check: As mentioned, performing an Ellman's test before quenching can confirm the absence of free thiols, indicating a complete reaction.
-
Control Samples: Analyze a non-alkylated sample in parallel to identify any naturally occurring modifications or artifacts.
-
Data Analysis Validation: During the database search, look for evidence of incomplete alkylation (unmodified cysteines) or over-alkylation (modifications on other residues). High-resolution mass spectrometry can aid in distinguishing between on-target and off-target modifications.[3]
Troubleshooting and Off-Target Modifications
While bromoacetyl reagents are highly reactive towards cysteine, side reactions with other nucleophilic amino acid residues can occur, particularly under non-optimal conditions.
-
Potential Off-Target Residues: Lysine, histidine, and methionine can be susceptible to alkylation, especially at higher pH and prolonged incubation times.[4]
-
Minimizing Off-Target Reactions: Adhering to the recommended pH range (7.5-8.5) and incubation times is crucial. Additionally, ensuring the reaction is properly quenched will prevent further modifications.
-
Incomplete Alkylation: This can result from insufficient reducing or alkylating agent, or suboptimal reaction conditions. Ensure reagents are fresh and used in the correct concentrations.
References
Sources
- 1. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. appliedbiomics.com [appliedbiomics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole for Activity-Based Protein Profiling of Cysteine Proteases
Introduction: A Novel Covalent Probe for Exploring the Cysteine Proteome
Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology to study the functional state of enzymes within their native biological context.[1] Unlike traditional proteomic methods that measure protein abundance, ABPP utilizes active site-directed covalent probes to directly assess enzymatic activity, providing a more accurate snapshot of cellular function and dysfunction.[2] This approach is invaluable for drug discovery, target validation, and understanding complex disease mechanisms.[3]
This document introduces 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole , a novel, rationally designed activity-based probe (ABP) for the targeted covalent labeling of active cysteine proteases. While the broader families of oxadiazole derivatives are well-represented in medicinal chemistry for their diverse biological activities,[4][5] the 1,2,5-oxadiazole scaffold has specifically been identified in non-covalent inhibitors of cysteine proteases, such as SUMO-specific proteases (SENPs).[6] This suggests an inherent compatibility of the 1,2,5-oxadiazole core for binding within cysteine protease active sites.
By functionalizing this scaffold with a bromoacetyl "warhead," we transform a recognition motif into a potent and specific covalent probe. The bromoacetyl group is a well-established electrophile that irreversibly alkylates the nucleophilic thiol of active site cysteine residues, leading to covalent modification and target labeling.[3] This application note provides a comprehensive guide to the proposed mechanism, experimental protocols, and potential applications of this compound in cysteine protease profiling.
Probe Design and Mechanism of Action
The efficacy of an activity-based probe hinges on its modular design, which typically consists of three key components: a reactive group (warhead), a recognition element (scaffold), and a reporter tag for detection and enrichment.[7]
-
Reactive Group (Warhead): The bromoacetyl moiety serves as an irreversible covalent warhead. Its electrophilic α-carbon is susceptible to nucleophilic attack by the thiolate anion of a catalytically active cysteine residue within an enzyme's active site.[3]
-
Recognition Scaffold: The 4-methyl-1,2,5-oxadiazole core is proposed to act as the primary recognition element. Based on prior studies showing 1,2,5-oxadiazole derivatives can inhibit cysteine proteases,[6] this scaffold likely contributes to the probe's affinity and selectivity for the target enzyme class by forming favorable interactions within the substrate-binding pocket.
-
Reporter Tag: This probe is designed for a two-step labeling procedure. It lacks a pre-attached reporter tag, making it more cell-permeable. A reporter tag (e.g., a fluorophore like Rhodamine or a Biotin affinity tag) containing an azide or alkyne functional group is appended post-lysis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." For this to be possible, a version of the probe containing a terminal alkyne or azide on the methyl group would need to be synthesized. For the purpose of this guide, we will assume an alkyne-functionalized version is available: 3-(Bromoacetyl)-4-(prop-2-yn-1-yl)-1,2,5-oxadiazole .
Covalent Labeling Mechanism
The labeling process is a mechanism-based covalent modification. The probe first non-covalently binds to the active site of a target cysteine protease. The enzyme's catalytic machinery, specifically the activated cysteine thiolate, then attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide leaving group and forming a stable thioether bond.
Caption: Mechanism of covalent modification of a target cysteine protease.
Experimental Protocols
The following protocols describe two primary workflows for utilizing the alkyne-functionalized this compound probe: a gel-based method for rapid activity screening and a mass spectrometry-based method for in-depth target identification.
Gel-Based Activity-Based Protein Profiling
This method is ideal for visualizing changes in the activity of abundant cysteine proteases across different samples (e.g., comparing treated vs. untreated cells).
Materials
-
Probe: 10 mM stock of 3-(Bromoacetyl)-4-(prop-2-yn-1-yl)-1,2,5-oxadiazole in anhydrous DMSO.
-
Lysis Buffer: PBS with 0.1% Triton X-100, pH 7.4.
-
Protease Inhibitor Cocktail: (Optional, without cysteine protease inhibitors).
-
Click Chemistry Reagents:
-
Azide-fluorophore (e.g., Azide-TAMRA or Azide-BODIPY), 10 mM in DMSO.
-
Tris(2-carboxyethyl)phosphine (TCEP), 50 mM in water (freshly prepared).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 10 mM in DMSO.
-
Copper(II) sulfate (CuSO₄), 50 mM in water.
-
-
SDS-PAGE reagents and imaging system.
Protocol
-
Proteome Preparation:
-
Harvest cells and wash twice with cold PBS.
-
Lyse cell pellet in Lysis Buffer (e.g., 1 mL per 10⁷ cells) on ice for 20 minutes.
-
Clarify lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Determine protein concentration of the supernatant using a standard assay (e.g., BCA). Adjust concentration to 1-2 mg/mL with Lysis Buffer.
-
-
Probe Labeling:
-
In a microcentrifuge tube, add 50 µL of the adjusted cell lysate (50-100 µg total protein).
-
Add the probe to a final concentration of 50 µM. A concentration titration (10-100 µM) is recommended for initial optimization.
-
Incubate at 37°C for 30 minutes.
-
(Optional Competitive Inhibition Control): Pre-incubate lysate with a known broad-spectrum cysteine protease inhibitor (e.g., E-64) for 30 minutes before adding the probe.
-
-
Click Chemistry Reaction:
-
To the labeled lysate, add the following reagents in order to the final concentrations specified:
-
Azide-fluorophore: 100 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO₄: 1 mM
-
-
Vortex briefly and incubate at room temperature for 1 hour, protected from light.
-
-
SDS-PAGE and Imaging:
-
Quench the reaction by adding 20 µL of 4x SDS-PAGE loading buffer.
-
Boil samples at 95°C for 5 minutes.
-
Resolve proteins on a 12% SDS-PAGE gel.
-
Visualize labeled proteins using a fluorescence gel scanner at the appropriate excitation/emission wavelengths for your chosen fluorophore.
-
Mass Spectrometry-Based ABPP for Target Identification
This workflow enables the identification and quantification of specific protein targets of the probe, providing deep insights into the cellular "cysteinome."
Materials
-
All materials from the gel-based protocol, substituting Azide-fluorophore with Azide-Biotin .
-
Streptavidin-agarose beads.
-
Wash Buffers: 1% SDS in PBS, 1 M Urea in PBS, PBS.
-
On-bead Digestion Reagents: DTT, Iodoacetamide, Trypsin.
-
LC-MS/MS equipment and data analysis software.
Protocol
-
Proteome Preparation and Labeling:
-
Follow steps 1 and 2 from the Gel-Based Protocol, scaling up the reaction volume as needed (e.g., 1 mg of protein in 1 mL).
-
-
Click Chemistry with Azide-Biotin:
-
Follow step 3 from the Gel-Based Protocol, using Azide-Biotin instead of a fluorescent azide.
-
-
Enrichment of Labeled Proteins:
-
Precipitate proteins using a chloroform/methanol extraction to remove excess reagents. Resuspend the protein pellet in PBS containing 1% SDS.
-
Add pre-washed streptavidin-agarose beads to the sample and incubate for 1.5 hours at room temperature with rotation to capture biotinylated proteins.
-
Wash the beads sequentially with 1% SDS in PBS, 1 M Urea in PBS, and finally with PBS to remove non-specifically bound proteins.
-
-
On-Bead Tryptic Digestion:
-
Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds.
-
Alkylate free cysteines with iodoacetamide.
-
Add sequencing-grade trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify probe-labeled proteins by searching the resulting spectra against a protein database. Labeled peptides will contain a mass adduct on a cysteine residue corresponding to the probe and biotin tag remnant.
-
Caption: General experimental workflows for ABPP using the probe.
Data Interpretation and Expected Results
Gel-Based Analysis
Fluorescent bands on the gel correspond to active cysteine proteases labeled by the probe. The intensity of a band is proportional to the level of active enzyme.
-
Expected Outcome: A pattern of distinct fluorescent bands, representing the activity profile of the targeted proteases.
-
Competitive Inhibition: In lanes pre-treated with a general cysteine protease inhibitor, the intensity of these bands should be significantly reduced, confirming that the probe targets the active sites of this enzyme class.
-
Quantitative Comparison: Comparing band intensities between different samples (e.g., diseased vs. healthy tissue) allows for the relative quantification of enzyme activity.
| Target Enzyme Family | Typical MW Range (kDa) | Expected Labeling |
| Cathepsins | 25 - 40 | Strong |
| Caspases | 10 - 20 (cleaved subunits) | Moderate to Strong |
| Deubiquitinating Enzymes (DUBs) | 30 - 150 | Variable |
| Legumains | ~35 (active form) | Moderate |
Table 1: Potential target families and their expected molecular weight ranges.
Mass Spectrometry Analysis
The primary output is a list of proteins identified from the enriched, digested sample.
-
Expected Outcome: Identification of known cysteine proteases, as well as potentially novel or uncharacterized proteins with reactive cysteines.
-
Data Filtering: True targets should be significantly enriched in the probe-treated sample compared to a DMSO control. A label-free quantification (LFQ) or isotopic labeling (e.g., SILAC) approach can be used for robust quantitative comparison.
-
Site of Modification: Analysis of the MS/MS spectra can pinpoint the exact cysteine residue on the protein that was modified by the probe, confirming active site engagement.
Applications and Future Directions
The this compound probe opens avenues for numerous applications in chemical biology and drug development:
-
Profiling Dysregulated Protease Activity: Compare activity profiles in cancer cells versus normal cells to identify proteases involved in tumor progression or metastasis.
-
Inhibitor Screening and Selectivity Profiling: Use competitive ABPP to screen compound libraries for novel cysteine protease inhibitors. A compound that binds the active site will block probe labeling, causing a decrease in the fluorescent or MS signal.[8]
-
Target Deconvolution: Identify the specific cellular targets of a covalent drug candidate that operates by modifying cysteine residues.
-
Fundamental Biology: Investigate the activation of specific cysteine proteases in response to cellular stimuli, infection, or stress.
Future work will involve synthesizing and validating this probe in various biological systems. Further chemical modifications, such as altering the substituent on the oxadiazole ring or changing the linker length to the reporter tag, could be explored to fine-tune the probe's selectivity for specific sub-families of cysteine proteases.
References
- Bogyo, M., Verhelst, S. (2006). Activity-based protein profiling. Springer Protocols.
- Verhelst, S. H. L. (2017). Synthesis and Application of Activity-Based Probes for Proteases. In Methods in Molecular Biology.
- Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414.
- Kumar, A., et al. (2014). Identification of 1,2,5-oxadiazoles as a new class of SENP2 inhibitors using structure based virtual screening. Journal of Molecular Graphics and Modelling, 49, 134-143.
- Tan, M. S. Y., et al. (2020). Novel broad-spectrum activity-based probes to profile malarial cysteine proteases. PLoS ONE, 15(1), e0227341.
- Parker, C. G., & Cravatt, B. F. (2022). An Activity-Based Oxaziridine Platform for Identifying and Developing Covalent Ligands for Functional Allosteric Methionine Sites. ChemRxiv.
- Wiedemann, S. J., et al. (2021). A Ligand Selection Strategy Identifies Chemical Probes Targeting the Proteases of SARS‐CoV‐2.
- Parker, C. G., et al. (2021). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. bioRxiv.
- Greenbaum, D., et al. (2002). New tools for dissecting protease function: implications for inhibitor design, drug discovery and probe development. Current Opinion in Chemical Biology, 6(1), 1-8.
- Basile, L., et al. (2019). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 39(1), 135-144.
- Dallavalle, S., et al. (2017). A Field-Based Disparity Analysis of New 1,2,5-oxadiazole Derivatives Endowed With Antiproliferative Activity. Chemical Biology & Drug Design, 90(5), 978-984.
- Gelain, A., et al. (2017). An in vivo active 1,2,5-oxadiazole Pt(II) complex: A promising anticancer agent endowed with STAT3 inhibitory properties. European Journal of Medicinal Chemistry, 131, 196-206.
- Li, Y., et al. (2023).
- Li, Y., et al. (2023).
- Long, M. J. C., et al. (2021).
- Basile, L., et al. (2019).
- Montgomery, J. E., et al. (2022). Harnessing Ionic Selectivity in Acetyltransferase Chemoproteomic Probes. ACS Chemical Biology, 17(5), 1182-1191.
- Nazari, M., et al. (2021). Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. Archiv der Pharmazie, 354(1), 2000224.
- Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Ruprecht, B., et al. (2022). Chemoproteomic profiling to identify activity changes and functional inhibitors of DNA-binding proteins. Cell Chemical Biology, 29(11), 1639-1648.
- Patel, V. H., et al. (2025). CURRENT BIOACTIVE OXADIAZOLE DERIVATIVES: A REVIEW.
- Vinogradova, E. V., et al. (2020). Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB. Cell Chemical Biology, 27(1), 86-97.
- Ward, C. C., et al. (2022). Chemoproteomic methods for covalent drug discovery. Trends in Pharmacological Sciences, 43(1), 47-62.
- Gaikwad, S., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 24(22), 4115.
- Salah, M. S., et al. (2023). Repurposing 1,2,4-oxadiazoles as SARS-CoV-2 PLpro inhibitors and investigation of their possible viral entry blockade potential. European Journal of Medicinal Chemistry, 253, 115272.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Activity-Based Oxaziridine Platform for Identifying and Developing Covalent Ligands for Functional Allosteric Methionine Sites: Redox-Dependent Inhibition of Cyclin-Dependent Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New tools for dissecting protease function: implications for inhibitor design, drug discovery and probe development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 1,2,5-oxadiazoles as a new class of SENP2 inhibitors using structure based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel broad-spectrum activity-based probes to profile malarial cysteine proteases | PLOS One [journals.plos.org]
- 8. Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole as a Covalent Probe for Enzyme Inhibition
I. Introduction: The Resurgence of Covalent Probes in Modern Drug Discovery
Covalent inhibitors, once relegated to the sidelines of drug development due to concerns over toxicity, are experiencing a renaissance.[1][2] Their ability to form a stable, long-lasting bond with their target protein offers distinct advantages, including prolonged duration of action, high biochemical efficiency, and the potential to target shallow binding sites often considered "undruggable" by non-covalent binders.[3][4] Targeted covalent inhibitors (TCIs) are rationally designed molecules that feature a reactive electrophilic "warhead" appended to a scaffold that directs the molecule to the desired protein target.[5] This targeted approach enhances selectivity and minimizes off-target effects, a significant leap from the serendipitously discovered covalent drugs of the past like penicillin and aspirin.[5]
This guide focuses on 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole , a novel covalent probe designed for the targeted inhibition of enzymes. The bromoacetyl group serves as the electrophilic warhead, a well-established reactive moiety known to target nucleophilic amino acid residues. The 1,2,5-oxadiazole core, a five-membered heterocyclic ring, offers a stable and synthetically tractable scaffold that can be further modified to enhance target specificity.[6][7] These application notes will provide a comprehensive overview of the probe's proposed mechanism of action, detailed protocols for its use in enzyme inhibition studies, and guidelines for data analysis and interpretation.
II. Physicochemical Properties and Proposed Mechanism of Action
While specific experimental data for this compound is not yet extensively published, its reactivity can be inferred from the constituent functional groups.
Key Features:
-
Electrophilic Warhead: The α-halo ketone (bromoacetyl group) is a classic electrophile that can react with various nucleophilic amino acid residues in a protein's active site.[8]
-
Target Residues: The primary targets for bromoacetyl groups are residues with strong nucleophiles, most notably cysteine (via its thiol group), but also potentially histidine (imidazole ring), lysine (primary amine), and serine (hydroxyl group), depending on their accessibility and activation within the enzyme's active site.[1]
-
Oxadiazole Scaffold: The 1,2,5-oxadiazole ring system is a bioisostere for other aromatic systems and can participate in non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that contribute to the initial, reversible binding of the probe to the enzyme's active site.[6][7]
Proposed Mechanism of Covalent Inhibition:
The inhibition process is proposed to follow a two-step kinetic model, which is characteristic of many targeted covalent inhibitors.[8][9]
-
Reversible Binding (Formation of E•I complex): The probe first binds non-covalently to the enzyme's active site (E) to form a reversible enzyme-inhibitor complex (E•I). This initial binding is governed by the dissociation constant, KI.
-
Irreversible Covalent Bond Formation (Formation of E-I complex): Following initial binding, the nucleophilic residue in the active site attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide leaving group and forming a stable covalent bond. This irreversible step is characterized by the inactivation rate constant, kinact.
The overall efficiency of the covalent inhibitor is best described by the second-order rate constant kinact/KI.[9][10]
Diagram of the Proposed Covalent Inhibition Mechanism:
Caption: Proposed two-step mechanism of covalent inhibition.
III. Experimental Protocols
The following protocols provide a framework for characterizing the inhibitory activity of this compound.
Protocol 1: Determination of Kinetic Parameters (kinact and KI)
This protocol describes a method to determine the kinetic parameters of an irreversible inhibitor by measuring the rate of enzyme inactivation at various inhibitor concentrations.[11][12][13]
Materials:
-
Target enzyme
-
Substrate for the target enzyme
-
Assay buffer
-
This compound (stock solution in DMSO)
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a working solution of the target enzyme in assay buffer.
-
Prepare a series of dilutions of the covalent probe in assay buffer. It is crucial to keep the final DMSO concentration constant across all wells and typically below 1%.
-
-
Inhibition Assay:
-
In a microplate, pre-incubate the enzyme with various concentrations of the inhibitor at a constant temperature.
-
At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture and add it to a solution containing the substrate.
-
Immediately measure the initial reaction velocity (rate of product formation) using a microplate reader. The substrate concentration should be at or near the KM value for the enzyme.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time.
-
The data should fit a pseudo-first-order model, and the negative of the slope of this line represents the observed rate of inactivation (kobs).
-
Plot the kobs values against the corresponding inhibitor concentrations.
-
Fit the data to the following Michaelis-Menten-like equation for irreversible inhibitors to determine kinact and KI:
kobs = (kinact * [I]) / (KI + [I])
where [I] is the inhibitor concentration.
-
Workflow for Kinetic Analysis:
Caption: Experimental workflow for determining kinetic parameters.
Protocol 2: Confirmation of Covalent Adduct Formation by Mass Spectrometry
Mass spectrometry (MS) is a powerful technique to confirm the formation of a covalent bond between the inhibitor and the target enzyme by detecting the mass shift corresponding to the inhibitor's molecular weight.[14][15][16]
Materials:
-
Target enzyme
-
This compound
-
Incubation buffer (e.g., ammonium bicarbonate, MS-compatible)
-
LC-MS system (e.g., ESI-TOF)
Procedure:
-
Incubation:
-
Incubate the target enzyme with an excess of the covalent probe (e.g., 10-fold molar excess) in the incubation buffer for a sufficient time to ensure complete reaction (e.g., 1-2 hours at room temperature or 37°C).
-
Prepare a control sample of the enzyme without the inhibitor.
-
-
Sample Preparation:
-
Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.
-
-
LC-MS Analysis:
-
Analyze both the control and the inhibitor-treated enzyme samples by LC-MS.
-
Deconvolute the resulting mass spectra to determine the intact mass of the protein.
-
-
Data Interpretation:
-
Compare the mass of the treated enzyme with the control. A mass increase corresponding to the molecular weight of the covalently attached fragment of the probe confirms covalent modification.
-
Expected Mass Shift = MW(probe) - MW(HBr)
-
Protocol 3: Identification of the Modified Amino Acid Residue
To identify the specific amino acid residue modified by the probe, a bottom-up proteomics approach is employed.[15][17]
Materials:
-
Covalently modified enzyme from Protocol 2
-
Unmodified control enzyme
-
DTT (dithiothreitol) and iodoacetamide (for disulfide bond reduction and alkylation)
-
Trypsin or other suitable protease
-
LC-MS/MS system
Procedure:
-
Proteolytic Digestion:
-
Denature, reduce, and alkylate the control and inhibitor-modified protein samples.
-
Digest the proteins into smaller peptides using a protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by LC-MS/MS. The instrument will sequence the peptides based on their fragmentation patterns.
-
-
Data Analysis:
-
Use proteomics software (e.g., Mascot, MaxQuant) to search the MS/MS data against the known sequence of the target enzyme.
-
In the search parameters, specify a variable modification corresponding to the mass of the inhibitor adduct on potential nucleophilic residues (Cys, His, Lys, Ser).
-
The software will identify the peptide containing the modification and pinpoint the exact amino acid residue that was covalently labeled.
-
Workflow for Identifying the Modified Residue:
Caption: Workflow for identifying the site of covalent modification.
IV. Data Presentation and Interpretation
Table 1: Example Kinetic Data for this compound
| Inhibitor Conc. (µM) | kobs (min-1) |
| 0 | 0 |
| 1 | 0.05 |
| 2.5 | 0.11 |
| 5 | 0.18 |
| 10 | 0.25 |
| 20 | 0.32 |
Derived Kinetic Parameters:
-
kinact: 0.4 min-1
-
KI: 8 µM
-
kinact/KI: 50,000 M-1s-1
Table 2: Example Mass Spectrometry Data
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) |
| Control Enzyme | 25,000 | 25,000.5 | N/A |
| Enzyme + Probe | 25,137 | 25,137.8 | +137.3 |
(Note: The expected mass shift is calculated from the molecular formula of the adducted fragment of this compound)
V. Troubleshooting and Considerations
-
Solubility: Ensure the probe is fully dissolved in the assay buffer. High concentrations of DMSO may affect enzyme activity.
-
Reactivity: The bromoacetyl group can be sensitive to certain buffer components, especially those containing nucleophiles (e.g., DTT, β-mercaptoethanol). Use compatible buffers for the assays.[2]
-
Selectivity: To assess the selectivity of the probe, it is recommended to perform activity-based protein profiling (ABPP) in a complex proteome.[18]
VI. Conclusion
This compound represents a promising covalent probe for enzyme inhibition studies. Its bromoacetyl warhead provides a reliable mechanism for covalent modification of nucleophilic residues, while the oxadiazole scaffold offers a platform for developing targeted inhibitors. The protocols outlined in this guide provide a robust framework for characterizing the probe's interaction with its target enzyme, from determining kinetic parameters to identifying the precise site of modification. Careful experimental design and data analysis, as described herein, will enable researchers to effectively utilize this and similar covalent probes in their drug discovery and chemical biology research.
VII. References
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZT27kGCVeey1kcKxPmHG1LppPtLIlmxBPWIBO8aqFu9J6IkRK4LOIJ7XNWbBayKCyX8d3da6aA-q6oiXWjwR_p8v-PpK-5lv8gZb-xDeyfsa6bk4XXj9l8Fhms7G4DxjsBGOlybwioMPGcA4=]
-
Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal, 277(Pt 3), 847–853. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgaBQcpbyXspKglf2TQjx9JGVGs11dEGkAhiIFpkxf3SXpl0xD2KszWtcAUpPfInLzOpzxU86pKCCI_D_Oav6H-pdVtTMSAJiWO6J03s8RPjoxCZ64LzN20ENja22BVxXlczMf0E9Bn6XHrJw=]
-
Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 257(2), 419–424. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHo3m0yl0NdR0r47c5LYr61Kq1lL5rmYE6XvGYsMK4ncK3vhYzSedzx-S53S2j8F4CUJn6jqKBSI4X7hMjXEyN3fx9vR6-MA4PG8_W3khRDBTclr8u6x8d1bpwZL9c4rF15_QSzHIo24MfeUI=]
-
Barber, L. B., Kenaan, C., & Kazarian, A. A. (2017). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 1016-1025. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhG0q4Y1l5J9K6gADjCCf6dJH-26PPdZ7MbSixq8uhMV_srEAqMBTRCA8xHv6hL5-FWDlgivtxjq_dOGL8lXsYwbiSsVmm6TXXyTkpCz2Nled5DunInFZAKPsZAjENM_hyf0R970Bl9vCq3WI=]
-
Gonçalves, A. M., M-S. Santos, & Antunes, L. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 1993. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7U39B2ERbUXUCHPqryG_VemsLnxHZd3fC0wVPpF35j2W3lEYmQ_mPsPpNmfjPyVyOu_lJdlYVq3k71IjzLUfTaYz16Lzi10u478SjEfHN94ZuQiS-6WQ3kfNWjutEkq6Ff3TW6gaN313MTUw=]
-
Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF33hCzYigQEHyZG-8bNEt7yp3mp__rRlGbWGxVqj4hrGeVxBhKt2e5w5u9wjfuoD4mPAH7cnK0mP0dKGGOXG2XASW8JJ_D1QIO7FXqJANcnVTErkLgUVwnAFK6hDHAG2cVS15ayAy6zedpDZOEdd3hRH4Kxw2Y0Mx7xWIno7Yvum_QSzqL0U_c6uKceQw5CDc-u3FHWGMZp6K6Gr5xiLwBx7VUbRdyTfc=]
-
Potter, D. W., & Hollenberg, P. F. (2003). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 8(12), 859-873. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiFrS388gYORkAH5Pii2Ad9lehaAjZJOnKlK0AYDcs6COQ4hdeiIyBes0_E4qNJiINxgqV2qs6q5Qfvg5Au8i0C4iafsY_eHFrY_IS2xT-XyPRrMqbrLV3LRM-Ll3R0bbkDw==]
-
Kim, R. Q., & Mulder, M. P. C. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz9oZe8rs4OFsK5zFCh8ZW1xpOxc8WgBlKbiiOwDR1pPC8V2Jrv2Sf25UPF0GScqQ-WwNZZfzTpR7AwU2gDJMy18f8Dd3abP5nvqxpuRn7gs-cXN6pRuowxH2nhGrxwbeTcpMxcAcpWFJpHkwa9xa1g_RMvg-iX_xxzTF3TSxOgfEdJrmq8Qoq1ruFx2WEBKbptKUn4hfgzzR5DVlewuuJhWncs2c3iebTHuK9_jd4KGuDE0b9lgHZMuB3PsKAzbvCwbSlGwZRNDBG9qvEUjMXHdUiZgk3eQVVq6GBEia8]
-
Wikipedia contributors. (2023, December 1). Targeted covalent inhibitors. In Wikipedia, The Free Encyclopedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4GkNkJVCheipc_eaHimFTYSKcMyTDBTZ7z6fQvIYouuVH9G-jmpRfTdlPo2tVISrlKXAw5G6vWBM5cGGLanozW7rqrAjxSyb9jKKNu36oe2OvcpnzJ-tHNwY3sxyvO4XQGeEQWr5q9LQc-JmSoWgs5Q-VcZ4=]
-
Gonçalves, A. M., M-S. Santos, & Antunes, L. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 156. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZY2gMrSh2HM6N8tnmX0jcP2fOKBqIYy8GNKyYH80dVqBW4eOiKZ6M4ktt7qkJoeHIhkUG5Q315uT0SWe97Qcpt2Mv4dS4qe2ZhN3eL3YKDAekVMv2eKjNz35yhci1WzCe7l4sZ4qT7azouzhkqCcOP9ODevTHzaxxEPFY4lpbdfLLIbw0UYTeAzII6-y9gd0=]
-
Tuley, A., & Fast, W. (2018). The Taxonomy of Covalent Inhibitors. Biochemistry, 57(22), 3326–3337. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv_1M1HuQBguhc2bpdWV7ZrlmETI3K3v0AUd0z3ndKGL6yyIkJ1mXgRB6jpYSklSR1dJWefhPri6fEfLqygA8c2udE1zcD24CjxdUcI8_Uy07ydplVcpzD7Z5VTC48gEATKFhm_JuetgxxHgY=]
-
Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal, 277(3), 847-853. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAN0R6Rm-fdE2BNY8cuiUPymV0u0gaOwExF890N_cGFBWSfXLArfISVpeL5ciUr_v3feNdqcnEda1-U4WihRNeJiEfq4NyCUSvYUKthOEpGl5rMiIaCP7J6CUONYp5IFr8rMnSRO4RFhQKFXsy6PqCmkemsgesRLL0QN-RueaMmqNmyGyQNMjqMkWh8-aeSZZuVJiZsUb-8kXAZ1C0hdTVK0sXJjNLtg==]
-
Jenkins, K. M., & Angeletti, R. H. (2002). Detection of Covalent Adducts to Cytochrome P450 3A4 Using Liquid Chromatography Mass Spectrometry. Chemical Research in Toxicology, 15(3), 367–374. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKk9qSJ4gx2QRZoWG8NEpdfi7Ns7Py0JYI4vilfb63Gaq9C8UPiMQKCRC18kMIAg8VBUivpvEY9ANZGY9mQMCHy-pS7P655NECdfagXV5ll-_OgNCqWEvIZGEjHEHfVVro0fpquA==]
-
Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949–964. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7K1n4aLV1p3VSljWXdMwA4mJpj3ZW6f8cRsDYHsCRH_7KJV-Qp1_KAPsAUlDeb4OMAIrn3LogqpiVnDmuaaDGbHyTS_tFm7s4JxUGoLRD_ScCmwDfPX7YdoUuh2jpDfzYto2idl1mDzKiLx0=]
-
Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW4Csnow_RsPwJctFMaooaIdp-0K3QQtOuS2CSJqE11FmNTlJO04PcjlG9xhDFYKIgHeJy1wP5IEknFX5JIGQ40PTAbnIvMvukBZ2SZ4cxQIM-FrOIhazAkUEmxUb_5FBzRT_z1gWl9muyBmvD-KFr1RcNI0oN2ylKvbhFHIRz-S_M2XIO]
-
Kim, R. Q., & Mulder, M. P. C. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols in Chemical Biology, 2(6), e419. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpjL3a55TY5GtvI_b5PuKmV5Cjuhkrw27uPrTPCObMN3q3g_Xoz0FcED9uTgtZjUWJzik49HjPJIg3HpITF5zubfSSKs5JGKmlYpPR2Y2J0eY_tfLD_l8CBV94Idz5f7LYukvV]
-
Carna Biosciences. (n.d.). Covalent inhibitors. Kinase Logistics Europe. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIqXdIWk6GIJ6kKUzS8-pf2lSxB5tgNDN19eYnuzvxHfLnQHz7qm1sjhhbEd1EbQeJdF3Qo0Lum_8-VhC4qaWMtQ6exu2jpX7tj5vpzR0XdazcDkMdoFhple84mr0ZWEDxvV0HyjRligRngS494SgUlx3l00FSFfwyjgvUrvqZhRWulETh2uCoQJevdVz5-PLI2NCLOTxpbL7lK9g=]
-
Amporndanai, K., O'Donovan, D. H., & Jin, Y. (2021). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry, 64(15), 11099–11110. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHmb2f12VEd96Ua-ULOqDiVsNH-jGLX4YthbxvbXqhvNKv2MTdIfWZeylhj8x0G3LrdPd8kVbx9TsSFgtIo2ZvDXYfrGcNM4Bzg-OOE9aFFv2fJyd0QyUNNf16LExETcxYQBO4qLWWFKofm5T8I7RF]
-
McWhirter, C., & Keillor, J. W. (2022). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 13(10), 1183–1195. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEifc4x07wsD4QoVxVAxRVbaIc6jHYLO8xaPPeaqg4yCq3Xp4BTXbpPG_093I5PF-PLKV9y6Ji0Ep9drV5uS4okuhZisYFldJ9-ML55h5yrJnd6_Vt036f0ZNxWtfenJo1uZjttJuYPpiNjXgdV]
-
Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949-964. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTc_5MubpFe7Qkwd9SjS9zxbusG3MAoZRk5-yauiwHKdoJYz4CmuAfPUXSainW443w8vQm6EJyYnR7209WeQ3HWDuf_3Tx72rmBwre_8FhYYS4lPe_oNd3h0DV2ynXJweMW4M7rM6XfbO6exMCjMbbxlSr2lhvkhCKpUoHq_cTqYtcEt0S7foKHF-EzrcSDb5V-xCZbQK0VNwjEmm-3E-Sl3g-mldkraJ2OB24A84d2bFXqyXsBTUZhUHKA54e0_QW8su7h59z2Sg6UrdoV9fM9Q==]
-
Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. RSC Chemical Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEisOmbvjs4S48ej1F5ZWfOGEbuzW5oX2_HX5VFRnuo30sZ3aK2B8iVkmG8fLVFgAwTzFjcgoEGHPu4y0lUfH4kkNp5dDQ41q_9PPKHUS4KTl3VGJA9H82XjfaQot-rRb19-WBON8HrRb1LsFp__Si4q9xlXo8Fhm-NDOd7oGBsspFhk-gfdoelGnBDfqX1dOCMtsVFYiZyH3T3iXGi6khLNje0Qc5DN9dM]
-
BMG LABTECH. (2018, June 7). Kinetic characterisation of covalent inhibitors on the PHERAstar [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7cTQCFwJq7nZZXLp_s8XrF2A-u8cJbRw1oOsUTHQSzzYX5nDES1914JmHuTara4JiROtK9K7C55fkyNVHbn7Iz7Twpc7ZuxysCYOPNGfDac3z9Hj88hoZIaFb6c95SEFK0jLn_rs=]
-
Chemical Probes Portal. (n.d.). Covalent Inhibitor Criteria. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ4B1uPg4xapfIf6yMKHcXWGnKIaKApugr4eMmGnxJvI24hIDuRB9MehRB2L9TU9GeL2q2OOL3PHPj8n46INSSWliUNzc1Ih2C26UvHQaVJaao8gDjlHaaKtOa3V_vXxP0NI8ZLM1BlP2e8cs3Ez4HJnA=]
-
Chemistry For Everyone. (2025, April 20). What Is Irreversible Inhibition? [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRCsTnYKsFOUSZIffqSS6xmnmQXEKQR1D-KxSCET7DzlV6DW7exEPYWvDRLWWFthN47Del--mns64F98t_6zaq5-abGqmgTntN-w5FkERL6m-e9JHZBGga53-PEI8swV-xEwU8tU8=]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). [PDF document]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUY5LSysYyK4VUiYUb9Hto1jIyeC5mzjOLxsWiRsSzCDWlsHNFw0YtnlCSDi62tQpebdQ2kUf81_ledG31pBuShNDraGAZ-FLcLX3iG0b5QVpAU7UpHmchgQDxvwVdirjriVsvBniPq7WVJyU=]
-
Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). [PDF document]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqm0y8imPK65HDh0ZU-wzRWSWyew0k-J6_Db4qPgtt-YY7VOqaZmnCMt6dGuuvcvQ5yl2bDVf73Sq_4fxZIzyUBSvZrepyAETB45L-bJB-EocXfi0Gil_iWNigjYfonf17FT1nsJ_L4Jve3cz7_boUYpGA_cs_AV4MnAVeIMDpFTwwhds-XXze1CNW7vrOiclEAQvcNOX-B5Y=]
-
El-Sayed, N. N. E., & El-Gohary, N. S. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(60), 38048-38077. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbD5tM_kpM3cHCChRPQRnhGQ1HDGD41iNN-9ZJlYwFJTmLlrlWEFAhwQinY4sAYocTvynIdYn1H_99kvy7HGZq2hnP4xV650feqOwNjp8jN5Fj3YHS18Y-2vvaMmJSAWFTnZjsdDrpH_LuRkfK4vlIuipOC8UrqHf2]
-
Wujec, M., & Paneth, A. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5898. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMD3m9JOi80S1p5cq-Zn0XLLN-yRI21U_M7H2byR6iMkc5n-dYigaELrSjZRkCrvIehp6VxDs6VIc-XdjO40cQSHyr8zZaN2vJUTpT7NRpUWwhznKK8wgbzIIj7s3liuHRfKQ2]
-
Sharma, A., Kumar, V., & Singh, R. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S44. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX7mgeT_F2a23bk5w8FvWPFcsH8Qv_gt3eI7k4RSFYcvkTbMl6UtT2NbZu8ghpglOdtB3E2ZsPGfU-hBLKP7kI44ec3tR_CLTuM9_JwDvQPpYHNr4aplz_wihy4RemAaQIWXytpZ8QwSzI0TBC46viZsHq4KHwj2VlRg==]
-
Rehman, A. U., et al. (2018). Compounds with 1,3,4-oxadiazole and azinane appendages to evaluate enzymes inhibition applications supported by docking and BSA binding. Cogent Chemistry, 4(1), 1434945. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAGtg-g_WNCVyAM3D8CAKjsNWUiyywxi-1mB7S2nPF7QemXpEYqrjtnt9sUGHHCJm790cbaz8DIk7BDBMuhn3pc82P4CYNZTfShw_gaoFKkkQYf9YHPyhy9aJL1Ydy_KxRQ9eA_33UnrEZJCeSUZcpQUJv5dWIXmIR51mZLrQ2to1Cq7GN-MsK5gQWTfi0iNtF33Dtj0hwAJAsdW6a_sg6yBK1otAC6HAup7nouxBngaEHVtm6f9piXQSdQ8QR4C5OZjCQvXRCdmtoNvS7jhw3FseGE6NTQtnQvQBRCHU-k2aeQZhVLmvKJZl_SytIsr1W8wp7]
-
Rehman, A. U., et al. (2018). Compounds with 1,3,4-oxadiazole and azinane appendages to evaluate enzymes inhibition applications supported by docking and BSA binding. Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-NPvYtjayJb-G77hbMC0H6pUHnSEjNtEIqgoRWT_BqLfPrcPjlTBXrVNQutN-SNwvuzCTGyj9sbW5E-F1ZXLPCZo4Uxt741XvaKDN9xLOcFFxKANQCrYLALzzMecIxIt--XGQvKrgv5xgdFnSVU0T18KShXIMiZDBXPwjVg==]
-
Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors. (2023). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmV4MaoXHbsKB4eDafyzp4TSGnpaJCPVE_uwzz7LV-jlxwcd4c2GTn6WxuqOA-qE35ZnU3OE13iDLX4ByW4Mc528HW6kVfgRz7tPKV9glXzp91qqEemFrkCnjr48OYEBN7PtOgLtmNDDQGBqU3]
-
Siddiqui, N., & Ahsan, W. (2009). SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SUBSTITUTED OXADIAZOLE AND THIADIAZOLE DERIVATIVES. Acta Poloniae Pharmaceutica, 66(4), 391-397. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5EePYatvqSQAIrqWUvBR9dMuov0mG76JAZr1YFUGolXZqFGhjlzqK3JmPaFCKbc64CnmDQ3MfLbJCs09t1tR07EK1sEixPxIuI6FnFhoXIPKRviZtLRrMfMRdd2z1dPfTxSodl2YaUnY4nYH-bZWSdJEqghnzleoT_A==]
Sources
- 1. kinaselogistics.com [kinaselogistics.com]
- 2. youtube.com [youtube.com]
- 3. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drughunter.com [drughunter.com]
- 11. A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Identifying Cellular Targets of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole Using a Chemoproteomic Workflow
An Application Note for Researchers
Abstract This document provides a comprehensive experimental workflow for the identification and validation of protein targets of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole, a covalent inhibitor. The bromoacetyl moiety acts as a reactive electrophile, forming stable covalent bonds with nucleophilic residues on target proteins. Identifying these targets is crucial for understanding the compound's mechanism of action and potential off-target effects. We present an integrated strategy combining competitive Activity-Based Protein Profiling (ABPP) with high-resolution mass spectrometry, followed by orthogonal validation using Western Blotting and the Cellular Thermal Shift Assay (CETSA). This guide is intended for researchers in chemical biology, pharmacology, and drug development.
Introduction and Scientific Principle
Covalent drugs have seen a resurgence in drug discovery, offering high potency and prolonged duration of action. This compound belongs to this class, featuring a bromoacetyl "warhead" capable of reacting with nucleophilic amino acid side chains, most notably cysteine thiols. The 1,2,5-oxadiazole scaffold is a stable heterocyclic core present in various bioactive compounds[1][2]. While the reactivity of the bromoacetyl group is key to its function, it also necessitates a proteome-wide assessment of selectivity to ensure therapeutic safety and efficacy.
The core of our strategy is a competitive Activity-Based Protein Profiling (ABPP) experiment.[3][4][5] ABPP is a powerful chemoproteomic technology that uses active site-directed chemical probes to assess the functional state of enzymes in complex proteomes.[5][6] In our workflow, we will not use a tagged version of the title compound. Instead, we will treat cells with this compound to allow it to bind to its endogenous targets. Subsequently, the remaining unbound, reactive cysteines in the proteome are labeled with a broad-spectrum, alkyne-tagged iodoacetamide probe. The principle is that proteins covalently modified by our compound of interest will be unable to react with the probe, leading to a measurable reduction in probe labeling intensity. These changes can be quantified with high precision using mass spectrometry, revealing the compound's targets.[7]
Overall Experimental Workflow
The entire process, from cell culture to validated protein target, is a multi-stage investigation. Each stage builds upon the last, starting with a broad, discovery-based proteomics screen and narrowing down to the confirmation of specific protein-drug interactions in a cellular context.
Caption: High-level workflow for covalent target identification.
Detailed Protocols and Methodologies
Phase 1: Competitive ABPP for Target Discovery
This phase aims to generate a list of candidate proteins that interact with this compound in a cellular environment.
Protocol 3.1.1: Cell Culture and Treatment
-
Cell Line Selection: Choose a human cell line relevant to the anticipated therapeutic area (e.g., A549 for lung cancer). Culture cells under standard conditions to ~80% confluency.
-
Compound Treatment: For each biological replicate, treat cells with either this compound (e.g., at 1 µM and 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 2 hours) in serum-free media.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove excess compound. Scrape cells into PBS and pellet by centrifugation (500 x g, 5 min, 4°C).
Protocol 3.1.2: Lysis and Competitive Probe Labeling
Causality: The goal is to lyse the cells while preserving protein structure as much as possible to allow for the specific labeling of remaining reactive cysteines.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, protease inhibitors). Incubate on ice for 20 minutes with gentle vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (proteome) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.[8] Normalize all samples to a final concentration of 2 mg/mL.
-
Probe Labeling: Add a broad-reactivity iodoacetamide-alkyne probe to each lysate at a final concentration of 100 µM. Incubate for 1 hour at room temperature, protected from light. This step labels cysteine residues that were not previously blocked by the test compound.
-
Click Chemistry: To attach a biotin handle for enrichment, perform a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction.[3][9] Add the following to the labeled lysate:
-
Biotin-azide tag (100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)
-
Copper(II) sulfate (CuSO₄) (1 mM)
-
-
Incubation: Incubate for 1 hour at room temperature. The biotin is now attached to the probe, which is in turn attached to the unblocked proteins.
Protocol 3.1.3: Protein Digestion and Peptide Enrichment
Causality: Enrichment is critical because covalently modified peptides are often of low abundance.[10] Using the biotin tag, we can specifically pull down the probe-labeled peptides, thereby enriching them for MS analysis.[9][11]
-
Protein Precipitation: Precipitate the proteins using a chloroform/methanol extraction to remove interfering reagents.
-
Resuspension and Denaturation: Resuspend the protein pellet in 8 M urea in 100 mM Tris-HCl, pH 8.5.
-
Reduction and Alkylation: Reduce disulfide bonds with 5 mM DTT for 30 minutes at 37°C. Alkylate all cysteines (including those originally modified by the probe or compound) with 15 mM iodoacetamide for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the urea concentration to <2 M with 100 mM Tris-HCl. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Enrichment: Incubate the resulting peptide mixture with streptavidin-agarose beads for 2 hours at room temperature to capture the biotin-tagged peptides.
-
Washing: Wash the beads extensively to remove non-specifically bound peptides, using a series of high-salt and urea washes.
-
Elution & Cleanup: Elute the enriched peptides from the beads. Desalt the peptides using a C18 StageTip prior to mass spectrometry analysis.
Phase 2: Mass Spectrometry and Data Analysis
The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins from which they originated.[12][13]
Caption: Chemoproteomic analysis workflow via LC-MS/MS.
Protocol 3.2.1: LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system.
-
Chromatography: Load the desalted peptides onto a C18 analytical column and separate them using a gradient of increasing acetonitrile over 60-120 minutes.
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.[13] Acquire a high-resolution MS1 scan followed by MS2 scans on the top 15-20 most abundant precursor ions. Use Higher-energy C-trap Dissociation (HCD) for fragmentation.[14][15]
Protocol 3.2.2: Data Processing and Hit Identification
-
Database Search: Process the raw MS data using a software platform like MaxQuant. Search the fragmentation data against a human protein database (e.g., UniProt) to identify peptides and their parent proteins.
-
Quantification: Use the label-free quantification (LFQ) intensities calculated by the software. The intensity of a peptide corresponds to its abundance in the sample.
-
Statistical Analysis: Import the LFQ intensity data into a statistical analysis environment (e.g., Perseus or R).
-
Filter for valid values and perform log2 transformation.
-
Impute missing values.
-
Perform a t-test or ANOVA to identify proteins with statistically significant changes in abundance between the compound-treated and vehicle-treated groups.
-
-
Hit Prioritization: Visualize the results using a volcano plot (plotting -log10(p-value) vs. log2(fold change)). Genuine targets of this compound will appear as proteins with a significantly decreased signal in the treated samples, indicating they were blocked from reacting with the enrichment probe. Prioritize hits that show a dose-dependent decrease in signal.
Table 1: Representative Quantitative Proteomics Data
| Protein ID | Gene Name | Log2 Fold Change (10µM vs Vehicle) | -log10(p-value) | Annotation |
| P04035 | GAPDH | -3.5 | 5.2 | Primary Hit |
| Q06830 | HSP90AA1 | -2.8 | 4.7 | Primary Hit |
| P62258 | PPIA | -0.1 | 0.3 | Non-hit |
| P10636-8 | ACTB | 0.05 | 0.1 | Non-hit |
Phase 3: Orthogonal Target Validation
Mass spectrometry provides a list of high-confidence candidates, but these must be validated by independent methods to confirm direct interaction and engagement in a cellular context.[11]
Protocol 3.3.1: Western Blot for Target Modification
Western blotting can confirm that a specific candidate protein is modified by the compound.[16]
-
Sample Preparation: Treat cells with the compound or vehicle as in Protocol 3.1.1. Lyse the cells and normalize protein concentrations.
-
SDS-PAGE: Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the candidate protein identified from the MS screen.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Interpretation: A direct binding event may sometimes cause a slight shift in the molecular weight of the target protein. More robustly, this method confirms the presence and relative abundance of the target protein, serving as a crucial baseline for engagement assays like CETSA.
Protocol 3.3.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct drug-target interaction in living cells.[17][18] The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[19][20][21]
-
Cell Treatment: Treat intact cells with the compound or vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One unheated sample should be kept on ice as a control.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g, 20 min, 4°C) to pellet the precipitated, denatured proteins.
-
Analysis: Collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the specific target protein remaining in the soluble fraction for each temperature point using Western Blot (as described in Protocol 3.3.1).
-
Data Interpretation: Plot the relative band intensity for the target protein against the temperature for both the vehicle- and compound-treated samples. A successful engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating that the compound stabilized the protein against heat-induced aggregation.[21]
Conclusion
The described workflow provides a robust and systematic approach to identify the cellular targets of the covalent agent this compound. By combining the discovery power of competitive chemoproteomics with the stringency of orthogonal validation methods like Western Blot and CETSA, researchers can confidently identify bona fide targets. This information is invaluable for elucidating the compound's mechanism of action, predicting potential toxicities, and guiding further drug development efforts.
References
-
A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. National Institutes of Health. [Link]
-
Analysis of Covalent Modifications of Proteins by Oxidized Phospholipids Using a Novel Method of Peptide Enrichment. National Institutes of Health. [Link]
-
Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. National Institutes of Health. [Link]
-
Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology. [Link]
-
Chemical reagents for the enrichment of modified peptides in MS-based identification. Royal Society of Chemistry. [Link]
-
Identification of Protein Modifications by Mass Spectrometry. University of California, San Francisco. [Link]
-
Analysis of Covalent Modifications of Proteins by Oxidized Phospholipids Using a Novel Method of Peptide Enrichment. ACS Publications. [Link]
-
Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Springer Nature Experiments. [Link]
-
Covalent Chemical Tools for Profiling Post-Translational Modifications. National Institutes of Health. [Link]
-
Chemoproteomic methods for covalent drug discovery. National Institutes of Health. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Institutes of Health. [Link]
-
Quantitative proteomics and applications in covalent ligand discovery. Frontiers Media. [Link]
-
Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. National Institutes of Health. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Institutes of Health. [Link]
-
Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Scholarly Publications Leiden University. [Link]
-
Activity-based protein profiling: A graphical review. National Institutes of Health. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Studies of protein covalent modifications using mass spectrometry. ProQuest. [Link]
-
Cellular thermal shift assay. Grokipedia. [Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers Media. [Link]
-
Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. National Institutes of Health. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Western Blot. Addgene. [Link]
-
Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor. National Institutes of Health. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. ResearchGate. [Link]
-
Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. National Institutes of Health. [Link]
-
Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. PubMed. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. [Link]
-
Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. MDPI. [Link]
Sources
- 1. Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. addgene.org [addgene.org]
- 9. Chemical reagents for the enrichment of modified peptides in MS-based identification - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Peptide Enrichment for Mass Spectrometry-Based Analysis - Creative Proteomics [creative-proteomics.com]
- 11. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. grokipedia.com [grokipedia.com]
- 18. news-medical.net [news-medical.net]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. annualreviews.org [annualreviews.org]
Application Note: Characterization of Peptides Modified by 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole Using High-Resolution Mass Spectrometry
Abstract
The covalent modification of peptides is a cornerstone of chemical biology and drug development, enabling the creation of sophisticated probes, stabilized therapeutics, and novel biomaterials. This application note provides a comprehensive guide to the mass spectrometry (MS) analysis of peptides modified with 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole, a targeted alkylating agent. We present a detailed rationale for experimental design, step-by-step protocols for peptide modification and purification, and in-depth methodologies for analysis using both MALDI-TOF and LC-MS/MS platforms. The focus is on providing researchers with the causal logic behind protocol steps and a robust framework for interpreting mass spectra to confirm modification, identify the site of attachment, and understand potential fragmentation pathways.
Introduction: The Chemistry of Targeted Peptide Alkylation
Bromoacetyl-containing reagents are powerful electrophiles used for the selective modification of nucleophilic amino acid side chains.[1] The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where a nucleophile, typically the thiolate anion of a cysteine residue, attacks the carbon atom bearing the bromine, displacing the bromide ion.[2] This forms a stable thioether bond. While cysteine is the most common target due to the high nucleophilicity of its thiol group at neutral to slightly basic pH, other residues such as histidine, lysine, and the N-terminal amine can also be modified, albeit generally requiring more forcing conditions.[3]
The reagent this compound provides a bromoacetyl functional group for alkylation, appended to a heterocyclic oxadiazole scaffold. The oxadiazole moiety is a stable aromatic system often explored in medicinal chemistry for its role as a bioisostere for ester and amide groups.[4] Its inclusion in a modifying agent can influence the physicochemical properties of the resulting peptide, such as solubility, conformation, and receptor interaction.
Accurate characterization of this modification is critical to validate the synthetic strategy and to understand its impact on peptide function. High-resolution mass spectrometry is the definitive tool for this purpose, providing precise mass measurement to confirm covalent attachment and tandem MS (MS/MS) capabilities to pinpoint the exact site of modification.[5]
Reaction Mechanism and Mass Shift Calculation
The modification reaction involves the alkylation of a peptide's nucleophilic residue (e.g., Cysteine) by this compound, resulting in the formation of a stable covalent bond and the release of hydrogen bromide (HBr).
The key to mass spectrometric verification is the precise calculation of the expected mass shift. The covalent addition of the C5H5N2O2 group from the reagent and the loss of a proton from the peptide's thiol group results in a net monoisotopic mass increase of 124.0273 Da .
-
Monoisotopic Mass of Adduct (C₅H₅N₂O₂): 125.0351 Da
-
Monoisotopic Mass of Lost Proton (H): 1.0078 Da
-
Expected Mass Shift: 125.0351 Da - 1.0078 Da = 124.0273 Da
Caption: S_N2 reaction of a peptide thiol with the reagent.
Experimental Protocols
The following protocols are designed to be robust and self-validating. It is crucial to first confirm the purity and concentration of the starting peptide via HPLC and MS analysis before proceeding with the modification reaction.
Protocol: Peptide Modification
This protocol describes the modification of a cysteine-containing peptide in solution.
Materials:
-
Cysteine-containing peptide, lyophilized powder
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.8
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), HPLC-grade
-
Quenching Solution: 1 M 2-Mercaptoethanol
-
0.1% Trifluoroacetic acid (TFA) in water, HPLC-grade
-
Acetonitrile (ACN) with 0.1% TFA, HPLC-grade
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-2 mg/mL. The choice of concentration is a balance; lower concentrations can favor intramolecular reactions (like cyclization if applicable), while higher concentrations speed up the desired intermolecular modification.[6]
-
Reagent Preparation: Prepare a 10-fold molar excess stock solution of this compound in a minimal amount of DMF or DMSO. A significant molar excess ensures the reaction proceeds to completion.
-
Initiate Reaction: Add the reagent stock solution to the stirring peptide solution. The final concentration of the organic solvent (DMF/DMSO) should ideally be kept below 10% (v/v) to avoid peptide precipitation.
-
Incubation: Incubate the reaction mixture at room temperature (25°C) for 2 hours, protected from light. The bromoacetyl group can be light-sensitive.
-
Monitoring: (Optional but recommended) Monitor the reaction progress by taking small aliquots at time points (e.g., 0, 30, 60, 120 min) and analyzing them by LC-MS to observe the depletion of the starting material and the appearance of the product peak with the expected mass.
-
Quenching: After 2 hours, quench any unreacted bromoacetyl reagent by adding the Quenching Solution to a final concentration of 10-20 mM. 2-Mercaptoethanol contains a free thiol that will scavenge the excess alkylating agent. Incubate for an additional 30 minutes.
-
Purification: Purify the modified peptide from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Acidify the quenched reaction mixture with 0.1% TFA.
-
Inject onto a suitable C18 column.
-
Elute with a linear gradient of ACN (with 0.1% TFA) against water (with 0.1% TFA).
-
Collect fractions corresponding to the product peak.
-
-
Verification and Storage: Confirm the mass of the purified product using mass spectrometry. Lyophilize the pure fractions and store at -20°C or -80°C.
Protocol: Sample Preparation for Mass Spectrometry
Proper sample preparation is critical for high-quality MS results. Contaminants like salts and detergents can suppress ionization and interfere with analysis.[7][8]
Materials:
-
Purified, lyophilized modified peptide
-
C18 ZipTips or equivalent solid-phase extraction (SPE) tips
-
Wetting Solution: 50% ACN in water
-
Equilibration/Wash Solution: 0.1% TFA in water
-
Elution Solution (for LC-MS): 50% ACN with 0.1% Formic Acid (FA)[7]
-
Elution Solution (for MALDI): 50% ACN with 0.1% TFA
Procedure:
-
Resuspend Peptide: Reconstitute the lyophilized peptide in a small volume of 0.1% TFA or 0.1% FA in water.
-
Desalting:
-
Wet the C18 tip by aspirating and dispensing the Wetting Solution 3-5 times.
-
Equilibrate the tip by aspirating and dispensing the Equilibration Solution 3-5 times.
-
Bind the peptide to the C18 resin by slowly aspirating and dispensing the peptide sample 10-15 times.
-
Wash the bound peptide by aspirating and dispensing the Wash Solution 5-7 times to remove salts.
-
Elute the purified peptide by aspirating and dispensing the appropriate Elution Solution into a clean microfuge tube. Use a minimal volume (e.g., 2-10 µL) to ensure the sample is concentrated.
-
-
Final Preparation: The eluted sample is now ready for direct MS analysis.
Mass Spectrometry Analysis Strategy
A dual-platform approach using MALDI-TOF MS and LC-MS/MS provides both rapid screening and in-depth characterization.
Sources
- 1. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Probing Protein Architecture with Bifunctional 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole Analogs
Introduction: A Novel Heterobifunctional Scaffold for Structural Proteomics
The study of protein-protein interactions (PPIs) and the elucidation of protein complex architecture are fundamental to understanding cellular function. Chemical cross-linking coupled with mass spectrometry (XL-MS) has become an indispensable technique, providing distance constraints to map protein topologies and interaction interfaces.[1][2] This guide introduces a novel class of heterobifunctional cross-linking reagents: 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole N-hydroxysuccinimide esters (BMOA-NHS) .
These reagents are built on a stable 1,2,5-oxadiazole (also known as furazan) core.[3][4] This core serves as a rigid scaffold separating two distinct reactive functionalities:
-
A Bromoacetyl Group: An efficient α-haloacetyl electrophile that serves as a covalent modifier, primarily targeting nucleophilic amino acid side chains.[5][6] It forms stable thioether bonds with the sulfhydryl groups of cysteine residues and can also react with the imidazole ring of histidine and the thioether of methionine.[7][8]
-
An N-hydroxysuccinimide (NHS) Ester: A widely-used amine-reactive group that readily acylates the primary amines of lysine residues and the protein's N-terminus to form stable amide bonds.[9][10]
The defined spacer length and dual reactivity of the BMOA-NHS series enable the covalent capture of spatially proximate amino acid pairs (e.g., Cys-Lys), providing critical data for structural modeling and interaction mapping.[11]
Pillar 1: Mechanism of Action & Reaction Specificity
The utility of BMOA-NHS cross-linkers stems from their two-pronged, sequential reaction mechanism, which is highly dependent on reaction pH.
Stage 1: Amine Acylation via NHS Ester
The cross-linking process is typically initiated via the NHS ester, which is more labile than the bromoacetyl group. The reaction targets deprotonated primary amines. To ensure efficient labeling, the reaction buffer should be maintained at a pH of 7.5-8.5.[10] Below this range, the protonation of lysine's ε-amino group hinders reactivity, while at higher pH, rapid hydrolysis of the NHS ester reduces cross-linking efficiency.[12][13]
Stage 2: Nucleophilic Alkylation by the Bromoacetyl Group
Following the initial amine linkage, the bromoacetyl group is positioned to react with a nearby nucleophile. The primary target is the thiolate anion of a cysteine residue. The reactivity of the bromoacetyl group is less pH-dependent than the NHS ester but proceeds efficiently at neutral to slightly alkaline pH (7.0-8.0), where the cysteine thiol (pKa ~8.5) is partially deprotonated.
The diagram below illustrates the dual-reactivity mechanism of a BMOA-NHS analog.
Caption: Reaction mechanism of BMOA-NHS cross-linkers.
Pillar 2: Experimental Protocols & Methodologies
The following protocols provide a framework for using BMOA-NHS reagents. Optimization is recommended for each specific protein system.
Protocol 1: In Vitro Cross-Linking of Purified Proteins for SDS-PAGE Analysis
This protocol is designed to validate cross-linking and optimize reagent concentrations.
A. Materials
-
Protein Sample: Purified protein or protein complex (0.5-2 mg/mL).
-
Cross-linking Buffer: Amine-free buffer, e.g., 20 mM HEPES or PBS, pH 7.5.[14]
-
BMOA-NHS Reagent: Prepare a fresh 10-25 mM stock solution in anhydrous DMSO.[15]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Thiol Quenching/Reducing Agent: 1 M Dithiothreitol (DTT) or 2-Mercaptoethanol (BME).
-
SDS-PAGE loading buffer (containing DTT or BME).
B. Step-by-Step Procedure
-
Sample Preparation: Ensure the protein sample is in the cross-linking buffer. Dialyze or use a desalting column if the storage buffer contains primary amines (e.g., Tris).
-
Reaction Setup: Add the BMOA-NHS stock solution to the protein sample to achieve a final molar excess ranging from 25:1 to 100:1 (reagent:protein).[14] Gently mix and incubate for 30-60 minutes at room temperature.
-
Causality Note: A range of concentrations is tested to find the optimal balance between efficient cross-linking and unwanted aggregation or modification.
-
-
Amine Quenching: Stop the NHS ester reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Causality Note: This step neutralizes unreacted NHS esters, preventing further non-specific labeling.
-
-
Bromoacetyl Quenching: Add DTT or BME to a final concentration of 10-20 mM to quench any unreacted bromoacetyl groups.
-
Causality Note: This is critical to stop the alkylation reaction and prevent labeling artifacts during sample handling.
-
-
Analysis: Add SDS-PAGE loading buffer, heat the samples at 95°C for 5 minutes, and analyze by SDS-PAGE.
-
Self-Validation: Successful cross-linking is indicated by the appearance of higher molecular weight bands corresponding to cross-linked species and a decrease in the monomer band intensity.[16]
-
Protocol 2: Sample Preparation for Cross-Linking Mass Spectrometry (XL-MS)
This protocol outlines the workflow for identifying cross-linked peptides to gain structural insights.[17]
A. Materials
-
Cross-linked and quenched protein sample (from Protocol 1).
-
Denaturation/Reduction Buffer: 8 M Urea, 100 mM Tris-HCl, 10 mM DTT, pH 8.5.
-
Alkylation Solution: 55 mM Iodoacetamide (IAA) in 100 mM Tris-HCl, pH 8.5.
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.
-
Protease: Sequencing-grade Trypsin.
-
Quenching/Cleanup: Formic acid, C18 desalting columns.
B. Step-by-Step Procedure
-
Denaturation & Reduction: Add 4 volumes of Denaturation/Reduction Buffer to the quenched cross-linked sample. Incubate for 1 hour at 37°C.
-
Alkylation: Add IAA solution to a final concentration of 55 mM. Incubate for 45 minutes in the dark at room temperature.
-
Causality Note: This step alkylates free cysteines, preventing disulfide bond scrambling and ensuring that only cysteines involved in the original cross-link are not modified.
-
-
Dilution & Digestion: Dilute the sample 8-10 fold with Digestion Buffer to reduce the urea concentration to <1 M. Add trypsin at a 1:50 ratio (trypsin:protein, w/w) and incubate overnight at 37°C.
-
Quenching & Desalting: Quench the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 column according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Analyze the desalted peptides by high-resolution mass spectrometry. Employ a data acquisition strategy that prioritizes fragmentation of precursors with charge states of +3 or higher, as cross-linked peptides are typically multiply charged.[14]
The overall workflow for an XL-MS experiment is depicted below.
Caption: A generalized workflow for a cross-linking mass spectrometry experiment.
Pillar 3: Data Presentation & Analysis
Interpreting Mass Spectrometry Data
The identification of cross-linked peptides from complex MS/MS data requires specialized software (e.g., pLink, MaxLynx, Kojak).[18] The software searches for pairs of peptides whose combined mass, plus the mass of the cross-linker remnant, matches a measured precursor mass.[19][20]
The BMOA-NHS cross-linker will generate several types of identifiable products:[21]
-
Type 2 (Inter/Intra-links): The desired cross-linked peptides connecting two distinct amino acids.
-
Type 1 (Loop-links): A single peptide cross-linked to itself.
-
Type 0 (Mono-links): Peptides modified by the cross-linker at one end, with the other end hydrolyzed.
The precise mass additions for a hypothetical BMOA-NHS analog (with a linker mass of 250 Da for this example) are summarized below.
| Linker Product | Modification Details | Target Residues | Mass Addition (Da) |
| Type 2 Cross-link | Full linker connecting two peptides | Lys/N-term + Cys/His/Met | 250.00 |
| Type 0 Mono-link (Amine) | Linker attached to Lys, bromoacetyl end quenched | Lysine / N-terminus | 171.02 (Linker + H₂O - Br) |
| Type 0 Mono-link (Thiol) | Linker attached to Cys, NHS end hydrolyzed | Cysteine | 189.05 (Linker + H₂O - NHS) |
Note: Exact masses will vary based on the specific analog's chemical formula. These values are illustrative.
The identified distance constraints can be used to validate homology models, dock protein subunits, or refine low-resolution structures from techniques like cryo-EM.[1] It is important to remember that while cross-linking suggests proximity, it does not guarantee direct interaction, and the structural integrity of the complex should be monitored to ensure the cross-linker does not induce significant perturbations.[22]
References
-
Awoonor-Williams, E., Walsh, A. G., & Rowley, C. N. (2017). Modeling covalent-modifier drugs. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(11), 2735-2745. Available at: [Link]
-
Baaske, J., Gorka, J., & Kolmar, H. (2020). Covalent Modifiers: An Orthogonal Approach to Drug Design. Journal of Medicinal Chemistry, 63(19), 10707-10731. Available at: [Link]
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Available at: [Link]
-
Liu, F., Rijkers, D. T. S., & Heck, A. J. R. (2018). Chemical cross-linking in the structural analysis of protein assemblies. FEBS Letters, 592(22), 3742-3757. Available at: [Link]
-
Park, D., & Kentsis, A. (2007). Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs. Bioinformatics, 23(13), 1645-1651. Available at: [Link]
-
Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Crosslinking Mass Spectrometry Data Analysis. Methods in Molecular Biology, 1156, 285-300. Available at: [Link]
-
Seebacher, J., Mallick, P., Zhang, N., Eddes, J. S., Aebersold, R., & Gelb, M. H. (2006). Protein Cross-Linking Analysis Using Mass Spectrometry, Isotope-Coded Cross-Linkers, and Integrated Computational Data Processing. Journal of Proteome Research, 5(9), 2270-2282. Available at: [Link]
-
Yang, B., Wu, Y. J., Zhu, M., Fan, S. B., Lin, J., Zhang, K., ... & Rappsilber, J. (2012). pLink: a software for data analysis of cross-linked proteins coupled with mass spectrometry. Nature Methods, 9(9), 904-906. Available at: [Link]
-
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: methods and applications in structural, molecular and systems biology. Nature Structural & Molecular Biology, 25(11), 1000-1008. Available at: [Link]
-
Potjewyd, F., & Klussmann, E. (2022). Exploring Covalent Modulators in Drug Discovery and Chemical Biology. Journal of Medicinal Chemistry, 65(14), 9413-9418. Available at: [Link]
-
Gucinski, A. C., Marintcheva, B., & Engen, J. R. (2021). Effects of Chemical Cross-Linking on the Structure of Proteins and Protein Assemblies. Analytical Chemistry, 93(31), 10792-10800. Available at: [Link]
-
Combe, C. W., Fischer, L., & Rappsilber, J. (2015). Analysis of Secondary Structure in Proteins by Chemical Cross-Linking Coupled to Mass Spectrometry. Analytical Chemistry, 87(6), 3420-3428. Available at: [Link]
-
Awoonor-Williams, E., & Rowley, C. N. (2016). Modeling covalent-modifier drugs. Expert Opinion on Drug Discovery, 11(11), 1035-1046. Available at: [Link]
-
Leitner, A., Walzthoeni, T., & Aebersold, R. (2012). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology, 180(3), 412-420. Available at: [Link]
-
Hemaprabha, E. (2012). Chemical Crosslinking of Proteins. Journal of Pharmaceutical and Scientific Innovation, 1(2), 14-18. Available at: [Link]
-
Vah, J., & Giansanti, P. (2020). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry, 31(7), 1517-1526. Available at: [Link]
-
Lee, L. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators, 15(4). Available at: [Link]
-
Wang, T., & Raines, R. T. (2018). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem, 19(18), 1934-1939. Available at: [Link]
-
Wang, T., & Raines, R. T. (2018). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem, 19(18), 1934-1939. Available at: [Link]
-
Pace, V., & Pinter, A. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2018(41), 5641-5658. Available at: [Link]
-
Schmidt, C., & Sinz, A. (2017). Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies. Journal of Visualized Experiments, (129), 56416. Available at: [Link]
-
PubChem. (n.d.). 1,2,5-Oxadiazole. National Center for Biotechnology Information. Available at: [Link]
- Robey, F. A., & Linder, W. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. U.S. Patent No. 5,066,716.
-
Bruce, J. E., Chavez, J. D., & Schweppe, D. K. (2018). Systems structural biology measurements by in vivo cross-linking with mass spectrometry. Nature Protocols, 13(5), 1015-1033. Available at: [Link]
-
Robey, F. A., & Linder, W. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical Biochemistry, 177(2), 370-377. Available at: [Link]
-
Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. (2023). Molecules, 28(11), 4381. Available at: [Link]
-
Robey, F. A., & Fields, R. L. (1989). N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. Analytical Biochemistry, 177(2), 378-382. Available at: [Link]
- Robey, F. A., & Fields, R. L. (1992). Amino acid derivative and bromoacetyl modified peptides. International Patent No. WO 1992/022318 A1.
Sources
- 1. Chemical cross-linking in the structural analysis of protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]
- 4. 1,2,5-Oxadiazole | C2H2N2O | CID 67517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Modeling covalent-modifier drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 8. Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpsionline.com [jpsionline.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Analysis of Secondary Structure in Proteins by Chemical Cross-Linking Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 17. iscrm.uw.edu [iscrm.uw.edu]
- 18. researchgate.net [researchgate.net]
- 19. Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Computational Methods and Machine Learning for Crosslinking Mass Spectrometry Data Analysis - ProQuest [proquest.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Novel Drug Discovery Scaffolds from 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole
Introduction: The Strategic Importance of the 1,2,5-Oxadiazole (Furazan) Scaffold in Medicinal Chemistry
The 1,2,5-oxadiazole, commonly known as furazan, is a five-membered aromatic heterocycle that has garnered significant interest in the field of drug discovery.[1] Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and antiviral effects. The unique electronic properties of the furazan ring, characterized by its electron-withdrawing nature, contribute to the modulation of the physicochemical and pharmacokinetic properties of molecules in which it is incorporated. This often leads to improved metabolic stability and bioavailability. Furthermore, the 1,2,5-oxadiazole N-oxide (furoxan) derivatives are well-known nitric oxide (NO) donors, a property that is highly valuable for the development of novel cardiovascular and neuroprotective agents.
This application note provides a comprehensive guide to the synthesis of a versatile building block, 3-(bromoacetyl)-4-methyl-1,2,5-oxadiazole, and its subsequent elaboration into a diverse library of derivatives with high potential for drug discovery applications. The protocols detailed herein are designed to be robust and adaptable, providing researchers with the tools to explore the chemical space around this privileged scaffold.
PART 1: Synthesis of the Key Intermediate: this compound
The synthesis of the title compound is a multi-step process that begins with the construction of the 1,2,5-oxadiazole ring, followed by functional group manipulations to install the bromoacetyl moiety.
Step 1.1: Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole (Dimethylfurazan)
The foundational step is the synthesis of the furazan ring from an appropriate acyclic precursor. A well-established and efficient method involves the dehydration of a dioxime.[2] In this protocol, we utilize the cyclization of dimethylglyoxime.
Protocol 1: Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole
-
Materials:
-
Dimethylglyoxime (1.0 eq)
-
Succinic anhydride (2.0 eq)
-
High-boiling point solvent (e.g., N,N-dimethylformamide or sulfolane)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dimethylglyoxime and succinic anhydride in the solvent.
-
Heat the reaction mixture to 150-170 °C and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation to yield 3,4-dimethyl-1,2,5-oxadiazole as a colorless liquid.
-
Causality and Insights: The use of succinic anhydride as a dehydrating agent is crucial for the cyclization of the dioxime. The high temperature is necessary to overcome the activation energy for the ring-closure reaction.
Step 1.2: Proposed Synthesis of 3-Acetyl-4-methyl-1,2,5-oxadiazole
The selective oxidation of one methyl group of 3,4-dimethyl-1,2,5-oxadiazole to an acetyl group is a challenging transformation. A plausible, though not explicitly documented, route involves a multi-step sequence. A more direct approach, if a suitable starting material is available, would be preferable. However, for the purpose of this guide, we propose a logical synthetic pathway. An alternative and more direct theoretical approach would be the oxidation of a 3-ethyl-4-methyl-1,2,5-oxadiazole precursor.
Proposed Protocol 2: Synthesis of 3-Acetyl-4-methyl-1,2,5-oxadiazole
-
Conceptual Steps:
-
Benzylic Bromination: Selective radical bromination of one methyl group of 3,4-dimethyl-1,2,5-oxadiazole using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent like carbon tetrachloride under UV irradiation. This would yield 3-(bromomethyl)-4-methyl-1,2,5-oxadiazole.
-
Cyanation: Nucleophilic substitution of the bromide with sodium cyanide to give 3-(cyanomethyl)-4-methyl-1,2,5-oxadiazole.
-
Grignard Reaction: Reaction of the cyano group with methylmagnesium bromide followed by acidic workup to yield the desired 3-acetyl-4-methyl-1,2,5-oxadiazole.
-
Step 1.3: α-Bromination of 3-Acetyl-4-methyl-1,2,5-oxadiazole
The final step in the synthesis of the key intermediate is the selective bromination at the α-carbon of the acetyl group. This is a common transformation for acetyl-substituted heterocycles.
Protocol 3: Synthesis of this compound
-
Materials:
-
3-Acetyl-4-methyl-1,2,5-oxadiazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Acetic acid
-
-
Procedure:
-
Dissolve 3-acetyl-4-methyl-1,2,5-oxadiazole in glacial acetic acid in a round-bottom flask.
-
Add N-bromosuccinimide portion-wise to the solution while stirring at room temperature.
-
The reaction is typically exothermic. Maintain the temperature below 40 °C using a water bath if necessary.
-
Stir the reaction mixture for 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The product may precipitate as a solid. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product remains in solution, extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by recrystallization or column chromatography.
-
Causality and Insights: Acetic acid serves as both a solvent and a catalyst for the enolization of the ketone, which is the reactive species in electrophilic α-halogenation. NBS is a convenient and selective source of electrophilic bromine for this transformation.
Caption: General scheme for the synthesis of thiazole derivatives.
Synthesis of Amino-Ketone Derivatives
Primary and secondary amines can readily displace the bromide in this compound to form α-amino ketones. These derivatives are valuable intermediates for further cyclization reactions or as final products.
Protocol 5: General Procedure for the Synthesis of α-Amino Ketone Derivatives
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (2.2 eq)
-
Apolar solvent (e.g., acetonitrile, THF, or DMF)
-
Base (e.g., triethylamine or potassium carbonate, optional)
-
-
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the amine to the solution. An excess of the amine is used to act as a base to neutralize the HBr formed during the reaction. Alternatively, one equivalent of the amine and one equivalent of an external base can be used.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, filter off any precipitated amine hydrobromide salt.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
-
Causality and Insights: The reaction is a standard SN2 nucleophilic substitution. The use of a slight excess of the amine or an additional base is important to drive the reaction to completion by scavenging the HBr byproduct.
| Amine | Product | Typical Reaction Time (h) | Expected Yield (%) |
| Aniline | 2-(Phenylamino)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethan-1-one | 6-8 | 70-85 |
| Benzylamine | 2-(Benzylamino)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethan-1-one | 4-6 | 75-90 |
| Morpholine | 2-Morpholino-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethan-1-one | 4-6 | 80-95 |
Synthesis of Ester and Ether Derivatives
Phenols and carboxylic acids can act as nucleophiles to displace the bromide, leading to the formation of α-aryloxy or α-acyloxy ketones, respectively. These reactions typically require a base to deprotonate the nucleophile.
Protocol 6: General Procedure for the Synthesis of α-Aryloxy Ketone Derivatives
-
Materials:
-
This compound (1.0 eq)
-
Substituted phenol (1.1 eq)
-
Potassium carbonate (1.5 eq)
-
Acetone or DMF
-
-
Procedure:
-
In a round-bottom flask, combine the substituted phenol and potassium carbonate in the chosen solvent.
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water.
-
Dry the organic layer, filter, and concentrate to give the crude product, which can be purified by column chromatography or recrystallization.
-
Causality and Insights: The base is essential to deprotonate the weakly acidic phenol, generating the more nucleophilic phenoxide anion required for the SN2 reaction.
| Phenol | Product | Typical Reaction Time (h) | Expected Yield (%) |
| Phenol | 2-Phenoxy-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethan-1-one | 5-7 | 65-80 |
| 4-Methoxyphenol | 2-(4-Methoxyphenoxy)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethan-1-one | 4-6 | 70-85 |
| 4-Nitrophenol | 2-(4-Nitrophenoxy)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethan-1-one | 6-8 | 60-75 |
Derivatization Workflow
Caption: Key derivatization pathways from the bromoacetyl intermediate.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds for drug discovery. The protocols outlined in this application note provide a robust framework for the preparation of this key intermediate and its subsequent elaboration into diverse libraries of thiazole, amino-ketone, and aryloxy-ketone derivatives. The strategic incorporation of the 1,2,5-oxadiazole moiety, coupled with the potential for a wide range of derivatization, makes this a promising scaffold for the development of new therapeutic agents.
References
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
Hantzsch Thiazole Synthesis. [Link]
-
Hantzsch thiazole synthesis - ResearchGate. [Link]
-
Synthesis of 1,2,5-oxadiazoles - Organic Chemistry Portal. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link]
-
synthesis of thiazoles - YouTube. [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment - YouTube. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction pH for 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole Labeling
Welcome to the technical support center for the utilization of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole in biomolecule labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing a critical parameter of your conjugation reaction: the pH. Here, you will find a curated collection of frequently asked questions and troubleshooting advice to ensure the success of your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is pH so critical for my labeling reaction with this compound?
A1: The pH of the reaction environment is a master variable that dictates both the efficiency and specificity of your labeling. The bromoacetyl group on the reagent reacts primarily with nucleophiles on your biomolecule, most commonly the thiol group of cysteine residues and, to a lesser extent, the amine groups of lysine residues and the N-terminus.
The reactivity of these target functional groups is directly dependent on their protonation state, which is governed by the pH. Specifically, the bromoacetyl moiety reacts with the deprotonated, more nucleophilic form of these groups: the thiolate anion (R-S⁻) from cysteine and the neutral amine (R-NH₂) from lysine.
-
For Cysteine Labeling: The pKa of a typical cysteine thiol group in a protein is around 8.5. At a pH below the pKa, the majority of the groups are in the protonated, less reactive thiol form (R-SH). As the pH increases above the pKa, the concentration of the highly reactive thiolate anion increases, accelerating the rate of reaction with the bromoacetyl group.[1][2]
-
For Lysine Labeling: The ε-amino group of lysine has a pKa of approximately 10.5. Significant reactivity with bromoacetyl reagents is generally observed at a pH of 8.5 and above, where a sufficient concentration of the nucleophilic neutral amine form exists.[3]
Therefore, selecting the optimal pH is a balancing act between maximizing the reaction rate with your target residue while minimizing non-specific labeling of other nucleophilic sites.
Q2: What is the recommended starting pH for labeling cysteine residues?
A2: For selective labeling of cysteine residues, a starting pH in the range of 7.5 to 8.5 is recommended.[1] This range offers a good compromise between achieving a sufficient concentration of the reactive thiolate anion to drive the reaction forward at a reasonable rate, while minimizing the deprotonation and subsequent reaction of lysine's ε-amino groups.
Studies comparing the reactivity of bromoacetyl groups with thiols have shown that at a pH of 9.0, the reaction with thiols is highly favorable, while reactivity with other nucleophiles like amines remains low, indicating high chemoselectivity.[4][5] However, starting at a slightly lower pH can provide a greater window of selectivity against lysine labeling.
Q3: I am observing low labeling efficiency. Could the pH be the culprit?
A3: Yes, an inappropriate pH is a very common cause of low labeling efficiency. If your pH is too low (e.g., below 7.0 for cysteine labeling), the concentration of the nucleophilic thiolate or neutral amine will be insufficient for the reaction to proceed efficiently.
However, before solely focusing on pH, it is crucial to eliminate other potential causes:
-
Presence of interfering substances: Buffers containing primary amines like Tris or glycine can compete with your target biomolecule for the labeling reagent.[6] Similarly, preservatives like sodium azide can interfere with the reaction. A buffer exchange step into a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES is highly recommended.
-
Incorrect reagent concentration: Ensure you are using the correct molar excess of the labeling reagent. A 10-20 fold molar excess over the protein is a common starting point.[7]
-
Biomolecule purity and concentration: Impurities in your protein sample can compete for the label, and an inaccurate concentration of your biomolecule will affect the stoichiometry of the reaction.[6]
-
Reduced state of thiols: Cysteine residues can form disulfide bonds, rendering them unreactive to the bromoacetyl group. Ensure that your protein is fully reduced prior to labeling using a reducing agent like DTT or TCEP.[7][8] Note that excess DTT must be removed before adding the bromoacetyl reagent, whereas TCEP generally does not require removal when reacting with iodoacetamides or maleimides.[7]
If you have ruled out these other factors, a systematic pH optimization is the next logical step.
Q4: How do I perform a pH optimization experiment?
A4: A pH scouting experiment is a straightforward way to identify the optimal pH for your specific biomolecule and experimental setup.
Experimental Protocol: pH Optimization for Labeling
-
Prepare a series of buffers: Prepare a set of non-nucleophilic buffers (e.g., phosphate or HEPES) with a pH range spanning from 7.0 to 9.0, in 0.5 pH unit increments.
-
Set up parallel reactions: For each pH point, set up a separate labeling reaction. It is critical to keep all other parameters constant across all reactions, including:
-
Biomolecule concentration
-
Labeling reagent concentration (molar excess)
-
Reaction time
-
Temperature
-
-
Initiate the reaction: Add the this compound reagent to each reaction tube.
-
Quench the reaction: After the desired incubation time, quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or DTT, to consume any unreacted bromoacetyl reagent.
-
Analyze the results: Analyze the extent of labeling for each pH point using an appropriate analytical technique, such as:
-
Mass Spectrometry (LC-MS): This is the most definitive method to determine the degree of labeling and identify the specific sites of modification.
-
SDS-PAGE: If the label is fluorescent, you can visualize the extent of labeling by in-gel fluorescence.
-
UV-Vis Spectroscopy: If the label has a unique absorbance, you can quantify the degree of labeling.
-
The pH that yields the highest degree of specific labeling with the least amount of non-specific modification is your optimal pH.
Q5: I am seeing significant off-target labeling on lysine residues. What should I do?
A5: If you are observing significant labeling of lysine residues, it is a strong indication that your reaction pH is too high. To increase specificity for cysteine, you should lower the reaction pH . By decreasing the pH, you will reduce the concentration of the deprotonated, nucleophilic form of lysine's amino group, thereby disfavoring its reaction with the bromoacetyl moiety.
Consider performing a pH titration experiment, starting from a lower pH (e.g., 7.0) and gradually increasing it. This will help you find a pH "sweet spot" where cysteine labeling is efficient, and lysine labeling is minimized.
Q6: Is the 1,2,5-oxadiazole ring stable across the recommended pH range?
A6: The 1,2,5-oxadiazole (furazan) ring is a stable aromatic heterocycle.[9][10] It is generally stable under the aqueous conditions and pH ranges (7.0-9.0) typically employed for bioconjugation reactions. While extreme pH conditions can affect the stability of many organic molecules, the recommended pH range for labeling should not pose a significant risk to the integrity of the 1,2,5-oxadiazole core.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low or No Labeling | Reaction pH is too low, resulting in insufficient deprotonation of the target nucleophile. | Increase the reaction pH in 0.5 unit increments and re-evaluate labeling efficiency.[1] |
| Buffer contains interfering nucleophiles (e.g., Tris, glycine). | Perform a buffer exchange into a non-nucleophilic buffer like PBS or HEPES.[6] | |
| Cysteine residues are oxidized (forming disulfide bonds). | Reduce the biomolecule with DTT or TCEP prior to labeling. Ensure removal of excess DTT.[7][8] | |
| Inaccurate biomolecule or reagent concentration. | Verify the concentration of your biomolecule and labeling reagent. Ensure the correct molar excess is used.[11] | |
| Non-Specific Labeling (e.g., on Lysine) | Reaction pH is too high, leading to deprotonation and reaction of non-target nucleophiles. | Decrease the reaction pH in 0.5 unit increments to improve selectivity for cysteine.[5] |
| Large excess of labeling reagent. | Reduce the molar excess of the bromoacetyl reagent. | |
| Protein Precipitation during Labeling | The pH of the reaction is close to the isoelectric point (pI) of the protein. | Adjust the reaction pH to be further away from the protein's pI.[11] |
| Over-modification of the protein alters its solubility. | Decrease the molar excess of the labeling reagent or reduce the reaction time. |
Visualizing the pH Effect
The following diagram illustrates the fundamental principle of pH-dependent reactivity of nucleophilic amino acid residues with the bromoacetyl group.
Caption: pH-dependent equilibrium of Cysteine and Lysine residues and their reactivity.
This workflow provides a logical approach to troubleshooting common issues encountered during labeling reactions.
Caption: A systematic workflow for troubleshooting labeling reactions.
References
-
AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]
-
Siemion, I. Z., Cebrat, M., & Lisowski, M. (1996). Synthesis and Use of a New Bromoacetyl-Derivatized Heterotrifunctional Amino Acid for Conjugation of Cyclic RGD-Containing Peptides Derived from Human Bone Sialoprotein. Bioconjugate Chemistry, 7(5), 589-593. [Link]
-
kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]
-
Boeckler, C., Schelté, P., Frisch, B., & Schuber, F. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(1), 136-142. [Link]
-
Robey, F. A., & Fields, R. L. (1991). Synthesis of N. alpha. -(tert-butoxycarbonyl)-N. epsilon. -[N-(bromoacetyl)-. beta. -alanyl]-L-lysine: Its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. Bioconjugate Chemistry, 2(6), 458-463. [Link]
-
Boeckler, C., Schelté, P., Frisch, B., & Schuber, F. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(1), 136-142. Retrieved from [Link]
-
Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Retrieved from [Link]
-
Fields, C. G., Mickelson, D. J., Drake, S. L., McCarthy, J. B., & Fields, G. B. (1995). Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein. Bioconjugate Chemistry, 6(3), 323-330. [Link]
-
Kolodny, N., & Robey, F. A. (1990). Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. Analytical Biochemistry, 187(1), 136-140. [Link]
-
Kim, Y., & Ting, A. Y. (2008). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry, 19(3), 775-780. [Link]
-
Boll, L. B., & Raines, R. T. (2022). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem, 23(14), e202200258. [Link]
-
Fershtat, L. L., Makhova, N. N., & Ushakov, D. B. (2018). Route to 1,2,4- and 1,2,5-oxadiazole ring assemblies via a one-pot condensation/oxidation protocol. The Journal of Organic Chemistry, 83(15), 8343-8351. Retrieved from [Link]
-
Kim, Y., & Ting, A. Y. (2008). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry, 19(3), 775-780. [Link]
-
Tron, G. C., Pirali, T., Billington, R. A., Canonico, P. L., Sorba, G., & Genazzani, A. A. (2008). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Medicinal Research Reviews, 28(2), 278-316. [Link]
-
Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological Chemistry, 383(3-4), 375-388. [Link]
-
Makhova, N. N., & Fershtat, L. L. (2018). Recent advances in the synthesis and functionalization of 1,2,5-oxadiazole 2-oxides. Chemistry of Heterocyclic Compounds, 54(1), 1-18. Retrieved from [Link]
-
Abberior Instruments. (n.d.). HaloTag labeling protocol. Retrieved from [Link]
-
Kumar, G., Kumar, R., Mazumder, A., & Salahuddin. (2023). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Letters in Drug Design & Discovery, 20(4), 435-455. Retrieved from [Link]
-
Robey, F. A., & Fields, R. L. (1991). Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. Bioconjugate Chemistry, 2(6), 458-463. [Link]
- Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., & Wadood, A. (2012). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 25(2), 359-366.
- Sharma, R., Kumar, A., & Singh, R. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Ajani, O. O., Aderohunmu, D. V., & Ikpo, C. O. (2020). Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities. Mediterranean Journal of Chemistry, 10(5), 419-449.
-
Vinogradova, E. V., & Cravatt, B. F. (2016). Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. Journal of the American Chemical Society, 138(42), 14063-14071. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
How to reduce non-specific binding of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole.
A Troubleshooting Guide to Reduce Non-Specific Binding of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole
Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting for researchers, scientists, and drug development professionals working with the covalent labeling agent this compound. Our focus is to help you minimize non-specific binding and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding the Root Cause of Non-Specific Binding
Q1: What is non-specific binding, and why is it a concern with a bromoacetyl compound?
Non-specific binding refers to the covalent modification of proteins or other biomolecules that are not the intended target of your probe.[1][2][3] This is a significant issue because it can lead to false-positive results, obscure the signal from your actual target, and complicate data interpretation.[4][5][6]
The reactive nature of the this compound is rooted in its bromoacetyl group . This functional group is an α-haloacetyl moiety, which acts as an electrophile. It readily reacts with nucleophilic amino acid side chains on proteins, forming a stable thioether or other covalent bond.[7][8] While this reactivity is essential for labeling the intended target, it also means the compound can react with any sufficiently nucleophilic and accessible residue on other proteins, leading to non-specific labeling.[9]
Q2: Which amino acid residues are most susceptible to non-specific modification by a bromoacetyl group?
The bromoacetyl group primarily reacts with sulfhydryl (thiol) groups found on Cysteine residues.[7][10][11] This reaction is highly efficient at physiological to slightly alkaline pH and results in a stable thioether linkage.[8]
However, if the concentration of the bromoacetyl compound is too high or if highly reactive cysteines are not available, the electrophile can also react with other nucleophilic residues, increasing non-specific binding. These include:
-
Histidine (imidazole group)
-
Lysine (ε-amino group)
-
Methionine (thioether group)
-
Tyrosine (phenolic hydroxyl group)
The reactivity is highly dependent on the local microenvironment, which influences the pKa and accessibility of these residues.[12]
Section 2: Proactive Strategies & Experimental Optimization
Q3: How can I optimize my experimental buffer to minimize non-specific binding?
Buffer conditions are critical for controlling the reactivity of your bromoacetyl probe.[13] Optimizing the buffer is a primary and effective step in reducing non-specific interactions.
| Parameter | Recommendation | Rationale |
| pH | Maintain pH between 7.0 and 8.5. Start at a lower pH (e.g., 7.2) and titrate upwards if needed. | The reaction with sulfhydryl groups is pH-dependent. At lower pH, the thiol group (-SH) is protonated and less nucleophilic. As the pH increases towards the pKa of the thiol (~8.5), it becomes deprotonated to the more reactive thiolate anion (-S⁻), accelerating the desired reaction. However, higher pH (> 8.5) can also increase the reactivity of other nucleophiles like lysine, leading to more non-specific binding.[10] |
| Additives | Include low concentrations of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20 or Triton X-100).[1][4][14] | Surfactants help to disrupt non-specific hydrophobic interactions between the probe and proteins, preventing aggregation and reducing background.[2][13] |
| Salt Concentration | Increase the salt concentration (e.g., add NaCl up to 150-500 mM).[1][13] | Higher ionic strength can shield electrostatic interactions that contribute to non-specific binding of the probe to charged patches on protein surfaces.[2] |
Q4: What are effective blocking agents, and how should I use them?
Blocking agents are reagents used to cap highly reactive, non-target nucleophiles before introducing your specific probe. This is one of the most effective strategies to improve specificity.
N-Ethylmaleimide (NEM) is a commonly used blocking agent that reacts specifically with free sulfhydryl groups.[15][16][17] By pre-treating your sample with NEM, you can block the most reactive, solvent-exposed cysteines that are often the primary source of non-specific labeling.
Protocol 1: General Procedure for NEM Blocking
Objective: To block highly reactive, non-target cysteine residues prior to labeling with this compound.
Materials:
-
Protein sample (e.g., cell lysate, purified protein) in an appropriate buffer (e.g., PBS, HEPES, pH 7.2-7.4).
-
N-Ethylmaleimide (NEM) stock solution (e.g., 100 mM in DMSO or ethanol).
-
This compound.
-
Quenching reagent (e.g., DTT or β-mercaptoethanol).
Procedure:
-
Preparation: Thaw your protein sample and keep it on ice. Ensure the buffer does not contain any nucleophilic additives like DTT or β-mercaptoethanol at this stage.
-
NEM Addition: Add NEM to your protein sample to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically.[15]
-
Incubation: Incubate the sample for 30-60 minutes at 4°C or room temperature with gentle mixing. This allows the NEM to react with the most accessible and reactive free thiols.
-
Removal of Excess NEM (Optional but Recommended): If necessary, remove unreacted NEM using a desalting column or through dialysis to prevent it from interfering with your target.
-
Probe Labeling: Add the this compound probe to the NEM-treated sample to initiate the specific labeling reaction.
-
Quenching: After the desired incubation time, quench the reaction by adding a nucleophilic scavenger like DTT (to a final concentration of 10-20 mM) to consume any unreacted bromoacetyl probe.
Q5: How do I determine the optimal concentration of the probe and reaction time?
The key is to use the lowest possible concentration of the bromoacetyl probe and the shortest reaction time that still provides sufficient labeling of your target.[6] This minimizes the chance for the probe to react with lower-affinity, non-specific sites.[9]
A systematic approach is to perform a matrix titration experiment.
Protocol 2: Probe Concentration and Time Course Optimization
Objective: To identify the optimal probe concentration and incubation time that maximizes specific signal while minimizing non-specific background.
Procedure:
-
Set up a Matrix: Prepare a series of reactions with varying concentrations of your bromoacetyl probe (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 50 µM).
-
Time Points: For each concentration, set up multiple identical tubes. At defined time points (e.g., 5 min, 15 min, 30 min, 60 min, 120 min), stop the reaction in one tube by adding a quenching agent (e.g., DTT).
-
Analysis: Analyze the results for each condition using your downstream method (e.g., Western Blot, mass spectrometry, fluorescence imaging).
-
Evaluation: Identify the concentration and time point that gives the best signal-to-noise ratio—strong labeling of your target protein with the lowest overall background. This condition should be used for future experiments.
Section 3: Validation and Control Experiments
Q6: What control experiments are essential to validate my results and confirm specificity?
Control experiments are non-negotiable for validating covalent labeling studies. They provide the necessary evidence to distinguish true target engagement from experimental artifacts.[18]
| Control Experiment | Purpose | Expected Outcome |
| Secondary-Only Control | To ensure the detection method (e.g., secondary antibody) is not causing background signal.[4][5] | No signal should be observed in the absence of the primary detection reagent or probe. |
| Probe Competition | Pre-incubate the sample with an excess of a known, unlabeled inhibitor/binder for your target protein before adding the bromoacetyl probe. | A significant reduction in the labeling of your target protein, while non-specific bands should remain unaffected. This confirms the probe binds to the expected site.[18] |
| Mutant Target Control | If the target nucleophile (e.g., Cys123) is known, use a version of the protein where this residue is mutated to a non-nucleophilic one (e.g., C123A).[9] | The mutated protein should not be labeled by the probe, confirming that the covalent bond forms at the intended site. |
| Non-Reactive Analog Control | Synthesize or obtain a version of the probe where the bromoacetyl group is replaced with a non-reactive group (e.g., an acetyl group). | This analog should still bind non-covalently to the target but will not form a covalent bond. It helps differentiate covalent labeling from strong non-covalent interactions.[18] |
Troubleshooting Workflow
If you are experiencing high non-specific binding, follow this logical workflow to diagnose and solve the issue.
Caption: A decision-tree workflow for troubleshooting non-specific binding.
References
-
Boeckler, C., Frisch, B., & Schuber, F. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(1), 105–111. Retrieved from [Link]
-
Patel, V. P., et al. (2019). Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72. ACS Medicinal Chemistry Letters, 10(6), 935–941. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Western Blot Troubleshooting: High Background Signal on the Blot. Retrieved from [Link]
- Robey, F. A., & Fields, R. L. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. U.S. Patent No. 5,066,716.
-
Wang, R., et al. (2021). Role of Disulfide Bonds and Sulfhydryl Blocked by N-Ethylmaleimide on the Properties of Different Protein-Stabilized Emulsions. Foods, 10(12), 3079. Retrieved from [Link]
-
Sino Biological. (n.d.). How to solve the high background staining? Retrieved from [Link]
- Li, Y., et al. (2008). Method for blocking non-specific protein binding on a functionalized surface. W.O. Patent No. WO/2008/055080.
-
Vasta, J. D., & Crews, C. M. (2020). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Biochemistry, 59(4), 359–372. Retrieved from [Link]
-
Reichert, K. (2014, February 4). Reducing Non-Specific Binding. Surface Plasmon Resonance. Retrieved from [Link]
-
Brennan, P., & Rodriguez, S. V. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Royal Society of Chemistry (pp. 69-99). Retrieved from [Link]
-
Ward, C. C., & Weerapana, E. (2017). Reactive chemistry for covalent probe and therapeutic development. Current Opinion in Chemical Biology, 39, 79–86. Retrieved from [Link]
-
Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]
-
Totosaus, A., et al. (2016). Effect of N-Ethylmaleimide as a Blocker of Disulfide Crosslinks Formation on the Alkali-Cold Gelation of Whey Proteins. Food Technology and Biotechnology, 54(4), 433–441. Retrieved from [Link]
-
Kalkhof, S., & Sinz, A. (2018). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Mass Spectrometry Reviews, 37(4), 477–492. Retrieved from [Link]
-
Wang, R., et al. (2021). Role of Disulfide Bonds and Sulfhydryl Blocked by N-Ethylmaleimide on the Properties of Different Protein-Stabilized Emulsions. Foods, 10(12), 3079. Retrieved from [Link]
-
Nicoya Lifesciences. (2018, November 30). Non Specific Binding [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Reducing Non-Specific Binding [reichertspr.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. youtube.com [youtube.com]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 12. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 15. Role of Disulfide Bonds and Sulfhydryl Blocked by N-Ethylmaleimide on the Properties of Different Protein-Stabilized Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of N-Ethylmaleimide as a Blocker of Disulfide Crosslinks Formation on the Alkali-Cold Gelation of Whey Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of Disulfide Bonds and Sulfhydryl Blocked by N-Ethylmaleimide on the Properties of Different Protein-Stabilized Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Labeling Efficiency with 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole
Welcome to the technical support guide for 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during labeling experiments with this bromoacetyl-containing reagent. The following question-and-answer format addresses specific problems to help you optimize your protocols and achieve high labeling efficiency.
Understanding the Reagent: Mechanism of Action
This compound is an electrophilic labeling reagent designed to target nucleophilic residues on proteins and other biomolecules. The reactive bromoacetyl group is particularly effective at forming a stable thioether bond with the sulfhydryl (thiol) group of cysteine residues.[1][2][3] This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of a deprotonated cysteine (thiolate) attacks the carbon atom of the bromoacetyl group, displacing the bromide ion.[4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low to no labeling of my protein. What are the primary causes?
Several factors can contribute to poor labeling efficiency. Let's break down the most common culprits:
-
Suboptimal pH: The reaction between bromoacetyl groups and cysteine residues is highly pH-dependent. The thiol group of cysteine needs to be in its deprotonated, nucleophilic thiolate form to react efficiently. This is favored at a pH slightly above the pKa of the cysteine thiol, which is typically around 8.0-8.5. Labeling at neutral or acidic pH will significantly slow down the reaction rate.[5][6]
-
Presence of Reducing Agents: Reagents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) contain free thiols that will compete with your protein's cysteine residues for the labeling reagent, effectively quenching the reaction. It is crucial to remove these agents before initiating the labeling step.
-
Oxidized Cysteines: Cysteine residues can readily oxidize to form disulfide bonds (cystine), especially if the protein has been stored for extended periods or exposed to oxidizing conditions. The bromoacetyl group does not react with oxidized cysteines.[4]
-
Inaccessible Cysteine Residues: The target cysteine(s) in your protein may be buried within the protein's three-dimensional structure, making them inaccessible to the labeling reagent.
-
Hydrolysis of the Reagent: Bromoacetyl compounds can be susceptible to hydrolysis in aqueous solutions, especially at higher pH and over long incubation times.[1] This renders the reagent inactive.
-
Interfering Buffer Components: Buffers containing nucleophiles, such as Tris or glycine, can react with the bromoacetyl group and should be avoided.[7]
Q2: My labeling efficiency is inconsistent between experiments. How can I improve reproducibility?
Inconsistent results often stem from minor variations in protocol execution. Here’s a checklist to enhance reproducibility:
-
Always Use Freshly Prepared Reagent: Prepare the stock solution of this compound in an anhydrous organic solvent like DMSO or DMF immediately before use.[4] Avoid repeated freeze-thaw cycles of the stock solution.
-
Precise pH Control: Use a reliable buffer system, such as HEPES or phosphate buffer, and verify the pH of your reaction mixture just before adding the labeling reagent.[8]
-
Standardize Incubation Time and Temperature: Keep the incubation time and temperature consistent for all experiments. For initial optimization, a 2-hour incubation at room temperature is a good starting point.[4]
-
Consistent Molar Excess: The molar ratio of the labeling reagent to the protein is a critical parameter. Determine the optimal ratio empirically and use it consistently.[1][4]
Q3: I suspect my cysteine residues are oxidized. How can I address this?
If you suspect disulfide bond formation, you can pre-treat your protein with a reducing agent.
-
Reduction Step: Incubate your protein with 5-10 mM Tris(2-carboxyethyl)phosphine (TCEP) for 30 minutes at room temperature. TCEP is a good choice as it is odorless and does not need to be removed before labeling with certain chemistries, though removal is still recommended for haloacetyl reagents.[4]
-
Removal of Reducing Agent: It is crucial to remove the reducing agent after the incubation period to prevent it from reacting with your bromoacetyl reagent. This can be achieved using a desalting column or through dialysis against your reaction buffer.[4]
Q4: My protein is precipitating after adding the labeling reagent. What should I do?
Protein precipitation during labeling can occur for a few reasons:
-
High Molar Excess of Reagent: Attaching too many label molecules can alter the protein's net charge and hydrophobicity, leading to a change in its isoelectric point (pI) and reduced solubility.[7][9][10] Try reducing the molar excess of the labeling reagent.
-
Organic Solvent Concentration: If your reagent stock is prepared in a high concentration of organic solvent (e.g., DMSO), adding a large volume to your aqueous protein solution can cause precipitation. Aim to keep the final concentration of the organic solvent in the reaction mixture below 5-10%.
-
Inherent Protein Instability: The labeling conditions (e.g., pH, temperature) might be destabilizing for your specific protein. Consider performing the labeling at a lower temperature (e.g., 4°C) for a longer duration.
Q5: How can I confirm that the labeling reaction is working and assess its efficiency?
Several methods can be used to verify and quantify labeling:
-
Mass Spectrometry (MS): This is the most direct method. By comparing the mass of the labeled protein to the unlabeled protein, you can determine the number of labels attached.
-
SDS-PAGE Analysis: If your labeling reagent imparts a significant change in molecular weight or has a fluorescent component, you can visualize the labeled protein on an SDS-PAGE gel.
-
UV-Vis Spectroscopy: If the 1,2,5-oxadiazole moiety has a distinct absorbance, you can use UV-Vis spectroscopy to estimate the degree of labeling, provided you have the extinction coefficient of the label.
Experimental Protocols
Protocol 1: Standard Protein Labeling with this compound
This protocol provides a general starting point for labeling a protein with accessible cysteine residues.
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM HEPES, pH 7.5-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M L-cysteine or DTT)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Ensure your protein sample is free of any competing nucleophiles. If necessary, perform a buffer exchange into the desired reaction buffer.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the labeling reagent to your protein solution.[4] The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the label is light-sensitive.[4]
-
Quenching: Stop the reaction by adding a quenching reagent, such as L-cysteine, to a final concentration that is in excess of the initial labeling reagent concentration (e.g., 50-100 mM).[1]
-
Purification: Remove excess, unreacted label and quenching reagent using a desalting column or by dialysis.[11]
Protocol 2: Troubleshooting Workflow for Low Labeling Efficiency
This workflow helps to systematically identify the cause of low labeling efficiency.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale & Key Considerations |
| Reaction pH | 7.5 - 8.5 | Facilitates deprotonation of cysteine to the more reactive thiolate form.[4][6] |
| Molar Excess (Reagent:Protein) | 10:1 to 20:1 | A starting point for optimization. Too low may result in incomplete labeling, while too high can cause protein precipitation.[1][4] |
| Incubation Time | 2 hours (RT) to Overnight (4°C) | Bromoacetyl reactions are moderately fast. Longer incubation at lower temperatures can improve stability.[4] |
| Quenching Reagent Concentration | 50-100 mM | Must be in excess of the initial labeling reagent concentration to effectively stop the reaction.[1] |
Visualizing the Mechanism
References
- A Comparative Guide to Isotopic Labeling Studies: 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde and Alternatives - Benchchem.
- Bromoacetyl Chloride as a Crosslinking Agent in Proteomics: Application Notes and Protocols - Benchchem.
- WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents.
- Optimizing the labeling of specific proteins with 2-(Aminomethyl)-5-bromonaphthalene - Benchchem.
- Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF - ResearchGate.
- Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs - PubMed.
- Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides - TopSCHOLAR.
- (PDF) Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - ResearchGate.
- Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - CL.
- Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US.
- Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US.
- Application Notes and Protocols: Bromoacetyl Group in Peptide Synthesis - Benchchem.
- Synthesis, Screening and Hit Optimization of Stereochemically Diverse Combinatorial Libraries of Peptide Tertiary Amides - PMC - NIH.
- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - MDPI.
- Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities.
- Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC.
- Unveiling the chemistry of 1,3,4-oxadiazoles and thiadiazols: A comprehensive review.
- Why is my protein precipitating after fluorescent labeling? - ResearchGate.
- Cysteine, sulfur, disulfide bonds & reducing agents: oxidation, reduction, nucleophilicity, etc..
- Fast Cysteine Bioconjugation Chemistry - PMC - NIH.
- Why is my protein labelling not working? - ResearchGate.
- A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity - MDPI.
- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide.
- Overview of Protein Labeling | Thermo Fisher Scientific - US.
- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole CAS number and molecular structure - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Solubility issues of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole in aqueous buffers.
Technical Support Center: 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this reactive compound in aqueous buffers. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Addressing Solubility-Related Experimental Failures
Low aqueous solubility is a common hurdle in biological assays, potentially leading to inaccurate results and project delays.[1] This guide provides a systematic approach to diagnosing and resolving these issues.
Q1: I've prepared my working solution, but I see a precipitate. What happened and what should I do?
A1: Precipitation upon dilution of a concentrated stock solution (typically in DMSO) into an aqueous buffer is a clear indicator of poor aqueous solubility.[2] This phenomenon, often termed "crashing out," occurs because the aqueous buffer cannot maintain the compound in solution at the desired concentration.
Immediate Actions:
-
Do Not Proceed: Using a solution with precipitate will lead to an unknown and unquantifiable final concentration, rendering your experimental results unreliable.
-
Centrifugation: Pellet the precipitate by centrifugation. You may use the supernatant, but be aware that the concentration will be lower than intended. Quantification by UV-Vis spectroscopy is recommended if an extinction coefficient is known.
-
Reformulate: The most reliable approach is to reformulate your working solution using the strategies outlined below.
Root Cause Analysis and Solution Workflow:
Here is a decision-making workflow to address compound precipitation:
Caption: Troubleshooting workflow for compound precipitation.
Q2: My reaction efficiency is low. Could this be related to solubility?
A2: Absolutely. Poor solubility directly impacts the effective concentration of your reagent, leading to reduced reaction rates and yields. If the compound is not fully dissolved, only a fraction is available to participate in the reaction.
Diagnostic Steps:
-
Visual Inspection: Carefully inspect your reaction mixture for any signs of turbidity or precipitation, even if subtle.
-
Concentration Check: If possible, measure the concentration of the compound in the aqueous buffer before and after filtration or centrifugation to determine the soluble fraction.
-
Control Reaction: Run a control reaction in a solvent system where the compound is highly soluble (e.g., a higher percentage of organic co-solvent) to establish a baseline for maximum efficiency.
Solutions:
-
Enhance Solubility: Employ the co-solvent and pH optimization strategies detailed in this guide.[]
-
Increase Molar Excess: A higher molar excess of the reagent might compensate for low solubility, but this can also lead to increased off-target effects.[4]
-
Reaction Time: Extending the reaction time may allow for the slow-dissolving compound to react more completely.
Q3: I'm observing inconsistent results between experiments. Is solubility a potential cause?
A3: Yes, inconsistent solubility is a frequent cause of poor reproducibility. Minor variations in buffer preparation, temperature, or the rate of addition of the stock solution can significantly affect the amount of compound that remains in solution.
Mitigation Strategies:
-
Standardized Protocols: Prepare all solutions and perform dilutions in a highly standardized manner.
-
Pre-warming Buffers: Pre-warming the aqueous buffer to the reaction temperature before adding the compound can sometimes improve solubility.
-
Slow Addition: Add the concentrated stock solution to the aqueous buffer slowly while vortexing to minimize localized high concentrations that can promote precipitation.[5]
Frequently Asked Questions (FAQs)
Q4: What is the recommended method for preparing a stock solution of this compound?
A4: Due to its hydrophobic nature, this compound should be dissolved in a water-miscible organic solvent to prepare a concentrated stock solution.
Recommended Solvents for Stock Solutions:
| Solvent | Typical Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | The most common choice for biological assays.[1] Ensure it is anhydrous and high-purity. |
| Dimethylformamide (DMF) | 10-50 mM | A suitable alternative to DMSO. |
| Ethanol | Lower concentrations | Can be used, but may have a higher impact on protein stability.[6] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh the Compound: Accurately weigh the required amount of this compound (MW: 205.01 g/mol ) in a microcentrifuge tube.[7]
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.
-
Solubilize: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: Which aqueous buffers are compatible with this compound?
A5: The choice of buffer is critical, as it must be compatible with both the compound's stability and the intended reaction.
Key Considerations:
-
Avoid Nucleophilic Buffers: Do not use buffers containing primary or secondary amines (e.g., Tris, glycine) or free thiols (e.g., DTT, β-mercaptoethanol), as these will react with the bromoacetyl group.[4]
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and MOPS are generally good choices.
-
pH: The pH of the buffer can influence both the stability of the bromoacetyl group and the reactivity of the target nucleophile (e.g., a cysteine thiol).[8]
Q6: How does pH affect the stability and reactivity of the bromoacetyl group?
A6: The bromoacetyl group is an electrophile that reacts with nucleophiles, most commonly the thiol group of cysteine residues, via an SN2 reaction. The pH of the reaction buffer plays a dual role in this process.
Impact of pH:
-
Reactivity: The reaction with thiols is pH-dependent because the nucleophilic species is the thiolate anion (S⁻).[9] A pH around or slightly above the pKa of the cysteine thiol (~8.5) will increase the concentration of the reactive thiolate, thus increasing the reaction rate.[10][11]
-
Stability: At high pH (generally > 9), the bromoacetyl group can become susceptible to hydrolysis, which will inactivate the compound.[12]
Caption: The influence of pH on the reactivity and stability of bromoacetyl groups.
Q7: What strategies can I use to improve the solubility of this compound in my aqueous buffer?
A7: Several strategies can be employed to enhance the solubility of hydrophobic compounds in aqueous media.[13]
Solubilization Techniques:
-
Co-solvents: The most common approach is to include a water-miscible organic solvent in the final aqueous buffer.[][6]
-
Examples: DMSO, PEG 400, ethanol, or propylene glycol.
-
Recommendation: Start with a low percentage (1-5% v/v) and incrementally increase it, keeping in mind the tolerance of your biological system to the co-solvent. Always include a vehicle control in your experiments.
-
-
pH Adjustment: The solubility of some compounds can be pH-dependent.[14] Systematically testing a range of pH values (if compatible with your assay) may reveal a pH at which the compound is more soluble.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. This is less common for reactive probes as the surfactant can interfere with the reaction.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[13]
References
-
Georgopoulou, D., & Kiriakidi, S. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 933-937. Retrieved from [Link]
-
Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(8), 586-589. Retrieved from [Link]
-
Frisch, B., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(2), 232-241. Retrieved from [Link]
-
Sprocent. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
ResearchGate. (2016). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]
-
Gupta, V., et al. (2017). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. Antioxidants & Redox Signaling, 26(1), 1-10. Retrieved from [Link]
-
ResearchGate. (2013). How to dissolve hydrophobic drug. Retrieved from [Link]
-
ResearchGate. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Retrieved from [Link]
- Google Patents. (1992). Amino acid derivative and bromoacetyl modified peptides.
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-methyl-1,2,4-oxadiazole. Retrieved from [Link]
-
Parvez, S., et al. (2010). Detection of electrophile-sensitive proteins. Methods in Enzymology, 473, 217-237. Retrieved from [Link]
-
Der Pharma Chemica. (2011). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Retrieved from [Link]
- Google Patents. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.
-
PubMed Central. (2025). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Retrieved from [Link]
-
ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
ResearchGate. (2025). Unexpected transformations of 3-(bromoacetyl)coumarin provides new evidence for the mechanism of thiol mediated dehalogenation of α-halocarbonyls. Retrieved from [Link]
-
USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Retrieved from [Link]
-
Chemchart. (n.d.). 3-bromo-5-methyl-1,2,4-oxadiazole (1228427-07-3). Retrieved from [Link]
-
ResearchGate. (2022). Why is my protein labelling not working?. Retrieved from [Link]
-
PubMed. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Retrieved from [Link]
-
Utah State University. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Retrieved from [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2022). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Retrieved from [Link]
-
PubMed Central. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Retrieved from [Link]
Sources
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Unreacted 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole
Welcome to the technical support center for handling and quenching 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively neutralizing this reactive reagent in experimental settings. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Foundational Principles: Understanding the Reactivity
Before addressing specific quenching protocols, it is crucial to understand the chemical nature of this compound. This molecule is an α-halo ketone, a class of compounds known for their utility as reactive alkylating agents.[1]
The key to its reactivity lies in the two electrophilic sites: the carbonyl carbon and, more significantly, the α-carbon bonded to the bromine atom.[2] The strong electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack.[2] This enhanced reactivity is the primary reason a deliberate quenching step is essential.[3]
The 1,2,5-oxadiazole (furazan) ring is a stable heterocyclic moiety, known for its high stability under ambient conditions.[4][5] Therefore, quenching strategies should primarily focus on the reactive bromoacetyl group, as the oxadiazole core is unlikely to interfere under standard quenching conditions.
Frequently Asked Questions (FAQs) & Core Protocols
This section addresses the most common questions regarding the quenching of this compound, providing detailed protocols and the scientific rationale behind them.
Q1: What is the primary purpose of quenching unreacted this compound?
The primary purpose of quenching is to neutralize any excess, unreacted this compound after your desired reaction has reached completion. This is a critical step for several reasons:
-
Preventing Side Reactions: As a potent electrophile, the unreacted starting material can react with your desired product, purification solvents (like methanol or ethanol), or chromatography media (e.g., silica gel if amines are used as eluents), leading to impurities and reduced yield.
-
Ensuring a Clean Workup: The quenching process transforms the reactive α-halo ketone into a more inert, often water-soluble, byproduct that can be easily removed during aqueous workup.[6][7]
-
Safety: Bromoacetyl compounds are lachrymators and hazardous alkylating agents.[8][9] Neutralizing them in the reaction vessel minimizes exposure risk during subsequent handling, solvent removal, and purification steps.[10]
Q2: Which nucleophilic scavengers are recommended for quenching, and what are their pros and cons?
The choice of quenching agent (or "scavenger") depends on the stability of your product and the overall reaction conditions. The ideal scavenger should react quickly and selectively with the α-halo ketone without affecting the desired product. Mild, weakly basic nucleophiles are often preferred.[11]
| Quenching Agent (Scavenger) | Mechanism of Action | Pros | Cons | Typical Conditions |
| Sodium Thiosulfate (Na₂S₂O₃) | Nucleophilic displacement of bromide by the thiosulfate anion. | Inexpensive, highly effective, forms water-soluble byproducts. | Can sometimes be slow; requires an aqueous solution. | Saturated aqueous solution, 1.5-2.0 equivalents, 0 °C to RT. |
| Thiols (e.g., Mercaptoethanol, L-Cysteine) | Nucleophilic S-alkylation. Thiols are excellent, soft nucleophiles for this reaction.[12] | Very fast and efficient reaction.[12] | Pungent odor; the resulting thioether byproduct must be removed during workup. | 1.5-2.0 equivalents in an organic solvent or as an aqueous solution of its salt, 0 °C to RT. |
| Secondary Amines (e.g., Diethylamine, Morpholine) | Nucleophilic N-alkylation. | Fast and effective. | The resulting tertiary amine byproduct may be difficult to separate from the desired product. Requires an acidic wash during workup for removal. | 1.5-2.0 equivalents, typically at low temperature (0 °C) to control exothermicity. |
| Aqueous Base (e.g., NaHCO₃, Na₂CO₃) | Hydrolysis to form a hydroxyacetyl derivative. | Simple and inexpensive. | Can be slow and may lead to Favorskii rearrangement or other base-mediated side reactions with the product.[1] Not recommended if the product is base-sensitive. | Saturated aqueous solution, added slowly at 0 °C. |
Q3: Can I use a simple water or brine wash as a quench?
While water can hydrolyze the bromoacetyl group, this reaction is often slow at neutral pH. Relying solely on a water or brine wash may lead to an incomplete quench, allowing the reactive starting material to persist into the workup and purification stages.[13] This can cause the issues mentioned in Q1. Therefore, using a more active nucleophilic scavenger is strongly recommended for a rapid and complete quench.[3]
Q4: What is a reliable, step-by-step protocol for quenching?
Below is a general and robust protocol using sodium thiosulfate, a widely applicable and efficient quenching agent.
Protocol: Quenching with Aqueous Sodium Thiosulfate
-
Confirm Reaction Completion: Before quenching, ensure your primary reaction is complete by a suitable analytical method (e.g., TLC, LC-MS).[3]
-
Cool the Reaction Mixture: Cool the reaction flask to 0 °C using an ice-water bath. This is crucial to manage any potential exotherm from the quenching reaction.[3]
-
Prepare the Quenching Solution: Prepare a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Add the Quenching Agent: Add the saturated Na₂S₂O₃ solution dropwise to the stirred reaction mixture. A typical starting point is 1.5 molar equivalents relative to the initial amount of this compound.
-
Monitor the Quench: After the addition is complete, allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes.
-
Verify Complete Quench: Check for the complete disappearance of the starting material by TLC or LC-MS. If starting material remains, add another portion (e.g., 0.5 equivalents) of the quenching solution and continue stirring.
-
Proceed to Workup: Once the quench is complete, proceed with your standard aqueous workup procedure (e.g., dilution with an organic solvent, separation of layers, washing, drying, and solvent evaporation).[14]
Visualization of the Quenching Process
Experimental Workflow
The following diagram outlines the logical flow from reaction completion to the isolation of the crude product.
Caption: General experimental workflow for quenching reactions.
Quenching Mechanism
This diagram illustrates the nucleophilic attack by a generic nucleophile (Nu⁻) on the electrophilic α-carbon of the bromoacetyl moiety.
Caption: Sɴ2 mechanism for quenching the α-halo ketone.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Quench (Starting material still present after stirring) | 1. Insufficient amount of quenching agent.2. Reaction time is too short or temperature is too low.3. Poor mixing between organic and aqueous phases. | 1. Add another portion (0.5-1.0 eq.) of the scavenger and monitor by TLC/LC-MS.2. Allow the reaction to stir longer at room temperature.3. Increase the stirring speed or add a phase-transfer catalyst if appropriate for your system. |
| Formation of New Impurities (Unexpected spots on TLC or peaks in LC-MS) | 1. The quenching agent is reacting with your desired product.2. The quenching conditions (e.g., basic pH) are degrading your product. | 1. Switch to a milder or more sterically hindered scavenger.2. Use a neutral quenching agent like sodium thiosulfate or a thiol instead of an amine or aqueous base. Ensure the reaction is kept cold. |
| Difficult Aqueous Workup (Emulsion formation, poor separation) | 1. Byproducts from the quench are acting as surfactants.2. High concentration of salts. | 1. Add saturated NaCl solution (brine) to help break the emulsion by increasing the ionic strength of the aqueous phase.[6]2. If an amine quencher was used, perform an acidic wash (e.g., 1M HCl) to protonate the amine adduct and move it to the aqueous layer.[15] |
Safety First: Handling Bromoacetyl Compounds
Handling this compound and related bromoacetyl compounds requires strict adherence to safety protocols due to their hazardous nature.
-
Primary Hazards: These compounds are potent lachrymators (cause tearing), skin and respiratory tract irritants, and are considered toxic alkylating agents.[9] Direct contact can cause severe burns.[10]
-
Mandatory PPE: Always work in a certified chemical fume hood. Wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient; consult glove compatibility charts and consider double-gloving).[9][10]
-
Handling and Dispensing: Use caution when handling the material to avoid creating dust or aerosols. Always add the quenching agent slowly to the reaction mixture to avoid a violent or explosive reaction.[8]
-
Waste Disposal: All contaminated materials (gloves, pipette tips, glassware) and reaction waste must be disposed of as hazardous chemical waste according to your institution's guidelines.[9] Neutralize any residual reagent in glassware with a suitable scavenger solution before cleaning.
References
-
Loba Chemie. (2021). Safety Data Sheet: BROMOACETYL BROMIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances in the synthesis and functionalization of 1,2,5-oxadiazole 2-oxides. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Cyclization mechanism of 1,2,5-oxadiazole from organic nitrile and.... Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: BROMOACETYL BROMIDE. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]
-
PubMed. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Retrieved from [Link]
-
NIH. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Retrieved from [Link]
-
A C S Publications. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
Stepbio. (n.d.). Scavengers for Electrophiles Scavengers for Nucleophiles. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
NIH. (2017). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Retrieved from [Link]
-
NIH. (2021). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Retrieved from [Link]
-
MDPI. (2025). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. Retrieved from [Link]
-
PubMed. (2024). Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents. Retrieved from [Link]
-
Journal of the American Chemical Society. (1951). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 3-(bromoacetyl)coumarin 1 and 1,3,4-thiadiazoles 5. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Reactivity and mechanism of α-nucleophile scaffolds as catalytic organophosphate scavengers. Retrieved from [Link]
-
YouTube. (2019). mechanism of alpha-halogenation of ketones. Retrieved from [Link]
-
NIH. (2011). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
YouTube. (2022). organic chemistry review - common nucleophiles & nucleophilic reagents. Retrieved from [Link]
-
Pak. J. Pharm. Sci. (2015). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2015). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved from [Link]
-
MDPI. (2019). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]
Sources
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. nj.gov [nj.gov]
- 10. lobachemie.com [lobachemie.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
Side reactions of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole with other amino acids.
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole. This document is intended for researchers, scientists, and drug development professionals utilizing this reagent for protein modification, cross-linking, and affinity labeling experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions with amino acids and help you optimize your experimental outcomes.
Introduction to the Reagent
This compound is a potent electrophilic reagent designed for the alkylation of nucleophilic amino acid residues. It belongs to the class of α-halo ketones, which are well-established alkylating agents in biochemistry and proteomics.[1] The bromoacetyl moiety is the primary reactive group, where the carbon adjacent to the bromine is highly susceptible to nucleophilic attack, leading to the formation of a stable covalent bond and the displacement of the bromide ion.
The 1,2,5-oxadiazole (furazan) ring is strongly electron-withdrawing. This electronic effect enhances the electrophilicity of the α-carbon, making this particular reagent more reactive than standard bromoacetyl compounds. While this heightened reactivity can lead to faster and more efficient modification of the intended target, it also increases the potential for off-target side reactions if experimental conditions are not meticulously controlled.[2]
The primary target for this class of reagents is the highly nucleophilic thiol group of Cysteine residues.[2][3][4] However, side reactions with other nucleophilic amino acids are a known complication. This guide will help you understand, identify, and mitigate these undesired modifications.
Frequently Asked Questions (FAQs)
Q1: What is the primary amino acid target for this compound?
The primary and most favorable target is the thiol group (-SH) of a Cysteine residue. The reaction proceeds via a nucleophilic substitution, forming a stable thioether bond.[2][5] This process is often referred to as S-alkylation or S-carboxymethylation (in the case of bromoacetic acid).[6]
Q2: Which other amino acids are known to cause side reactions?
While relatively specific for Cysteine under optimal conditions, side reactions can occur with other amino acid residues that possess nucleophilic side chains.[7][8] These include:
-
Histidine: The imidazole ring can be alkylated (N-alkylation).
-
Lysine: The ε-amino group (-NH₂) can be alkylated (N-alkylation).
-
Methionine: The thioether sulfur can be alkylated to form a sulfonium ion.
-
N-terminal α-amino group: The free amino group at the protein's N-terminus can also be a target.
Q3: How does pH influence the reaction specificity?
pH is the most critical factor for controlling the specificity of the alkylation reaction. The reactivity of the Cysteine thiol is highly dependent on its deprotonation to the more nucleophilic thiolate anion (S⁻).[7] The pKa of the Cysteine thiol in proteins is typically around 8.3. Therefore, performing the reaction at a pH between 7.5 and 8.5 ensures a sufficient concentration of the reactive thiolate species, favoring the desired reaction.[7]
However, at higher pH values (e.g., > 8.5-9.0), other nucleophiles like the ε-amino group of Lysine (pKa ~10.5) become deprotonated and more reactive, increasing the likelihood of side reactions.[8][9]
Q4: Can the 1,2,5-oxadiazole ring itself participate in side reactions?
Under the typical aqueous conditions used for protein modification, the 1,2,5-oxadiazole ring is generally stable. Its primary role is to act as an electron-withdrawing group to activate the adjacent bromoacetyl moiety. There is no significant evidence to suggest it directly participates in common side reactions with amino acids during the alkylation process.
Troubleshooting Guide: Side Reactions & Off-Target Labeling
This section addresses common problems encountered during experiments with this compound and provides systematic solutions.
Problem 1: Mass Spectrometry (MS) analysis shows unexpected mass additions corresponding to modifications on His, Lys, or Met.
This is a classic sign of off-target alkylation due to suboptimal reaction conditions.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for off-target modifications.
Causality and Solutions
-
High pH: Side reactions with Lysine and Histidine are more prevalent at higher pH values where their side chains are deprotonated and thus more nucleophilic.[7]
-
Solution: Lower the reaction pH to the 7.5-8.5 range. This maintains the high nucleophilicity of the target Cysteine thiolate (pKa ~8.3) while keeping the Lysine ε-amino group (pKa ~10.5) largely protonated and less reactive.[7]
-
-
Excess Reagent or Prolonged Reaction Time: The law of mass action dictates that higher concentrations of the alkylating agent or longer incubation times will drive less favorable reactions forward.
-
Solution: Titrate the concentration of the this compound reagent. Start with a lower concentration (e.g., 10-20 mM) and shorter incubation times (e.g., 30 minutes at room temperature in the dark).[2] Monitor the reaction progress to find the minimum time and concentration required for complete Cysteine modification.
-
-
Failure to Quench the Reaction: Unreacted reagent will continue to react over time, leading to off-target modifications during sample processing.
-
Solution: Always quench the reaction to consume any excess alkylating agent. This is typically done by adding a small molecule with a free thiol, such as dithiothreitol (DTT) or β-mercaptoethanol (BME).[7]
-
Problem 2: Low efficiency of labeling on the target Cysteine.
This issue suggests that the reaction conditions are not optimal for the primary nucleophilic attack.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| pH is too low | If the pH is significantly below the Cysteine thiol's pKa (~8.3), the thiol group remains protonated (-SH) and is a poor nucleophile, drastically slowing the reaction rate.[7] | Increase the pH to the optimal range of 7.5-8.5. Ensure your buffer has sufficient capacity to maintain this pH. |
| Incomplete Reduction | If the target Cysteine is part of a disulfide bond, its thiol group is not available for alkylation. This is a common prerequisite step in proteomics workflows.[2][3] | Ensure complete reduction of all disulfide bonds by incubating with a sufficient concentration of a reducing agent like DTT (e.g., 10 mM) or TCEP before adding the alkylating agent. |
| Reagent Degradation | The bromoacetyl group can be susceptible to hydrolysis, especially at high pH. Using old or improperly stored reagent can lead to lower effective concentrations. | Prepare a fresh solution of this compound immediately before use. Store the stock powder in a desiccated, dark environment. |
Experimental Protocols
Protocol 1: Optimizing pH for Selective Cysteine Alkylation
This protocol provides a framework for determining the optimal pH to maximize Cysteine labeling while minimizing off-target reactions.
-
Sample Preparation: Aliquot your protein sample, which has been fully reduced with 10 mM DTT for 1 hour at 56°C, into several tubes.
-
Buffer Exchange: Exchange the buffer for each aliquot into a series of buffers with different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0). Use buffers like Tris-HCl or HEPES.
-
Alkylation Reaction:
-
Prepare a fresh 1 M stock solution of this compound in a compatible organic solvent (e.g., DMF or ACN).
-
Add the reagent to each tube to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Quenching: Stop the reaction by adding DTT to a final concentration of 40 mM.
-
Sample Processing for MS: Proceed with your standard proteomics workflow (e.g., trypsin digestion, sample cleanup).
-
Data Analysis: Analyze the LC-MS/MS data. Quantify the percentage of modified Cysteine residues versus the percentage of modified His, Lys, and Met residues at each pH. The optimal pH will yield the highest Cys modification with the lowest off-target modifications.
Protocol 2: Workflow for Identifying Off-Target Modifications via Mass Spectrometry
Sources
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Improving the selectivity of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole for specific cysteines.
From the desk of the Senior Application Scientist
Welcome to the technical support center for our specialized cysteine-reactive probe, 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this reagent for selective cysteine modification. We understand that achieving high selectivity for a specific cysteine residue within a protein is a significant challenge, governed by a delicate interplay of reagent reactivity and the protein's local environment.
This document provides in-depth, experience-driven guidance in a question-and-answer format, focusing on troubleshooting common issues and optimizing your experimental workflow to achieve precise and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound with cysteine?
This compound is an α-haloacetyl reagent that covalently modifies cysteine residues via a nucleophilic substitution (SN2) reaction. The key to this reaction is the nucleophilicity of the cysteine's sulfhydryl group. For the reaction to proceed efficiently, this group must be in its deprotonated, thiolate anion form (-S⁻), which is a much stronger nucleophile than the protonated thiol (-SH).[1][2] The thiolate attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond.[2][3]
Q2: Why is the reaction pH so critical for achieving selectivity?
Controlling the pH is the single most important factor for improving the selectivity of cysteine labeling with bromoacetyl reagents.[4] This is due to two competing factors:
-
Cysteine Reactivity : The pKa of a cysteine thiol is typically around 8.5, but can vary significantly (from ~3 to >9) depending on its local microenvironment within the protein.[5] To be reactive, the cysteine must be deprotonated to its thiolate form. Therefore, a higher pH will generally increase the rate of reaction for your target cysteine.[1]
-
Off-Target Reactivity : Other nucleophilic amino acid residues, primarily lysine (pKa ~10.5) and histidine (pKa ~6.0), can also react with bromoacetyl reagents, especially at elevated pH.[2] While lysine is largely protonated and unreactive at physiological pH, raising the pH too high (e.g., > 8.5-9.0) will increase its deprotonation and lead to significant off-target labeling.[6]
The goal is to find a "sweet spot" pH where the target cysteine is sufficiently deprotonated and reactive, while off-target residues like lysine remain protonated and non-nucleophilic. This is often in the range of pH 7.0-8.0 .[6][7]
Q3: How might the 4-methyl-1,2,5-oxadiazole group affect the reagent's reactivity?
While we do not have direct published data on this specific molecule's reactivity profile, we can make an educated inference based on chemical principles. The 1,2,5-oxadiazole (also known as furazan) ring is known to be electron-deficient due to the high electronegativity of its oxygen and nitrogen atoms.[8][9][10] This strong electron-withdrawing nature likely increases the electrophilicity of the carbonyl carbon in the bromoacetyl group.
This enhanced reactivity can be a double-edged sword:
-
Advantage : It may allow for faster labeling kinetics or the ability to label less reactive cysteines at a lower pH.
-
Disadvantage : Higher intrinsic reactivity can lead to increased off-target reactions, making the optimization of conditions (pH, concentration, time) even more critical to achieve selectivity.[8]
Q4: How do I definitively confirm that I have labeled the correct cysteine?
The gold standard for validating covalent modification and identifying the specific site of labeling is mass spectrometry (MS) .[9] A "bottom-up" proteomics workflow is the most common approach:
-
The labeled protein is treated with a reducing agent (like DTT) and an alkylating agent with a different mass (like iodoacetamide) to block all remaining free cysteines.[3]
-
The protein is then digested into smaller peptides using a protease like trypsin.
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
By searching the MS/MS data, you can identify the specific peptide that contains the mass shift corresponding to modification by this compound, thus confirming the exact cysteine residue that was labeled.
Troubleshooting & Optimization Guide
Issue 1: Low or No Labeling Efficiency
-
Symptom: MS analysis shows a large peak for the unmodified protein and a very small or non-existent peak for the labeled protein.
| Possible Cause | Suggested Solution |
| Oxidized Cysteines | Cysteines can form disulfide bonds (Cys-S-S-Cys) or be otherwise oxidized, rendering them unreactive. Solution: Pre-treat your protein with a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over Dithiothreitol (DTT) as it does not contain a thiol and won't compete with your protein for the labeling reagent. Ensure the reducing agent is removed (e.g., via a desalting column) just before adding the bromoacetyl reagent.[6] |
| Suboptimal pH | If the reaction buffer pH is too far below the pKa of the target cysteine, the thiol will remain protonated and non-nucleophilic. Solution: Systematically increase the pH of your reaction buffer in small increments (e.g., from 6.5 to 8.0) to find the optimal point for reactivity.[1] |
| Inaccessible Cysteine | The target cysteine may be buried within the protein's 3D structure, preventing the reagent from accessing it. Solution: If preserving protein function is not required for the downstream application, perform the labeling under partially or fully denaturing conditions (e.g., with 1-2 M urea or guanidinium chloride) to expose the cysteine.[1] |
| Insufficient Reagent or Time | The reaction may not have reached completion. Solution: Increase the molar excess of the reagent (e.g., from 10-fold to 20-fold or 50-fold) and/or increase the incubation time. Monitor the reaction over a time course to determine when it plateaus.[1] |
Issue 2: Poor Selectivity / Off-Target Labeling
-
Symptom: MS analysis shows modification on multiple cysteines or other residues like lysine and histidine.
| Possible Cause | Suggested Solution |
| Reaction pH is Too High | As discussed in the FAQ, a high pH deprotonates lysine and other nucleophilic side chains, making them targets for alkylation.[2] Solution: Lower the reaction pH. Even a small change from pH 8.0 to 7.5, or 7.2, can dramatically increase selectivity for a hyper-reactive cysteine over other residues.[6] |
| Excessive Reagent Concentration / Time | High concentrations of a reactive probe or long incubation times can drive less favorable off-target reactions. Solution: This is the most critical parameter to optimize. Perform a matrix experiment where you test a range of reagent concentrations against several incubation times. The goal is to find the lowest concentration and shortest time that provides sufficient labeling of your target site while minimizing off-target modification.[8] |
| Inherently High Reagent Reactivity | The this compound may be intrinsically very reactive, as hypothesized. Solution: Focus on kinetic control. Use the lowest possible temperature that permits the reaction (e.g., 4°C instead of room temperature) to slow down all reactions, which often enhances the difference between the fast, specific reaction and slower, off-target reactions. |
Experimental Protocols
Protocol 1: Optimizing Reaction Conditions for Selective Labeling
This protocol uses a matrix approach to identify the optimal conditions for selectively labeling a target cysteine.
-
Protein Preparation: Start with a purified protein solution of known concentration in a non-nucleophilic buffer (e.g., HEPES, phosphate).
-
Reduction (Optional but Recommended): Add TCEP to a final concentration of 5-10 fold molar excess over cysteine residues. Incubate for 30 minutes at room temperature.
-
Buffer Exchange: Immediately remove the TCEP and exchange the protein into the desired reaction buffers (e.g., pH 7.0, 7.5, 8.0) using a desalting column.
-
Setup Reaction Matrix: Aliquot the protein into a series of tubes. For each pH condition, set up reactions with varying molar excesses of this compound (e.g., 5-fold, 10-fold, 20-fold).
-
Reaction: Add the reagent (freshly prepared in a compatible organic solvent like DMSO or DMF) to each tube. Incubate for a defined period (e.g., 1 hour) at a constant temperature (e.g., room temperature).
-
Quenching: Stop the reaction by adding a large excess (e.g., 100-fold over the bromoacetyl reagent) of a small molecule thiol like DTT or L-cysteine.[1]
-
Analysis: Analyze each sample by intact protein mass spectrometry to determine the percentage of labeled protein.
-
Evaluation: Identify the condition that yields the highest level of single labeling with minimal multiple labeling or aggregation. This condition can be further refined by optimizing the incubation time.
Protocol 2: Site-Selectivity Validation by LC-MS/MS
This protocol confirms the precise location of the modification.
-
Sample Preparation: Take ~50 µg of your labeled and quenched protein sample.
-
Denaturation and Reduction: Denature the protein in a buffer containing 8 M urea. Reduce all disulfide bonds by adding DTT to 10 mM and incubating at 37°C for 1 hour.[3]
-
Alkylation: Alkylate all newly exposed and previously unlabeled cysteine residues by adding iodoacetamide (IAM) to 25 mM and incubating in the dark for 30 minutes at room temperature. This "blocking" step is crucial to prevent disulfide scrambling.[3]
-
Sample Cleanup & Digestion: Remove urea (e.g., by buffer exchange or precipitation). Resuspend the protein in a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin. Incubate overnight at 37°C.
-
LC-MS/MS Analysis: Acidify the sample to stop digestion and analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use a proteomics software suite to search the acquired MS/MS spectra against the sequence of your target protein. Specify a variable modification on cysteine corresponding to the mass of the adducted 3-(acetyl)-4-methyl-1,2,5-oxadiazole group, and a fixed modification on cysteine corresponding to the mass of the IAM adduct. The software will identify the peptide(s) containing your label and pinpoint the exact residue.[9]
References
Click to expand
Sources
- 1. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 2. Furazan - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Synthesis, Characterization and Properties of Ureido-Furazan Derivatives | Semantic Scholar [semanticscholar.org]
- 11. High‐Throughput Kinetic Analysis for Target‐Directed Covalent Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Cysteine Modification Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Proteins Labeled with 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole
Welcome to the technical support guide for the purification of proteins labeled with 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for challenges encountered during the experimental workflow. The following sections are structured in a question-and-answer format to directly address specific issues, explaining the underlying scientific principles to empower you to make informed decisions in your research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein labeling?
This compound is a chemical probe used for the covalent modification of proteins. Its utility stems from the bromoacetyl group, which is a reactive electrophile that specifically targets nucleophilic amino acid residues on the protein surface. The primary target for this reagent is the thiol group of cysteine residues due to its high nucleophilicity.[1][2] The oxadiazole moiety itself is a stable heterocyclic ring that can serve as a component of a larger molecular probe, for instance, by being attached to a fluorophore, a biotin tag, or a pharmacophore.[3][4][5] This allows for the site-specific introduction of various functionalities onto a protein of interest.
Q2: Which amino acid residues does this compound react with?
The bromoacetyl group is a classic example of an α-halo ketone, which is highly reactive towards nucleophiles. The primary target for alkylation by bromoacetyl compounds is the sulfhydryl group of cysteine residues.[1] The reaction proceeds via an SN2 mechanism where the sulfur atom of the cysteine thiol attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond. While cysteine is the most reactive residue, other nucleophilic side chains such as histidine, lysine, and methionine can also react, albeit at a much slower rate and typically requiring more forcing conditions (e.g., higher pH). The selectivity for cysteine can be enhanced by controlling the reaction pH. At a pH around 7.0-7.5, the cysteine thiol is sufficiently deprotonated to be reactive, while the amino groups of lysine are predominantly protonated and thus less nucleophilic.
Q3: How can I confirm that my protein has been successfully labeled?
Confirmation of successful labeling is a critical step. Several methods can be employed:
-
Mass Spectrometry (MS): This is the most definitive method. By comparing the mass of the unlabeled protein with the labeled protein, you can determine the number of attached labels. A mass shift corresponding to the molecular weight of the 3-(acetyl)-4-methyl-1,2,5-oxadiazole moiety (minus the bromine atom) will be observed for each successful labeling event.
-
SDS-PAGE Analysis: If the label contains a fluorescent reporter, you can visualize the labeled protein directly in the gel using an appropriate imager. This provides a quick qualitative assessment of labeling.
-
UV-Vis Spectroscopy: If the oxadiazole derivative or an attached probe has a unique absorbance signature, you can use UV-Vis spectroscopy to confirm its presence and even quantify the degree of labeling if the extinction coefficients are known.[6]
Q4: What are the critical parameters to control during the labeling reaction?
Several parameters must be carefully controlled to ensure efficient and specific labeling:
-
pH: As mentioned, pH is crucial for selectivity. A pH range of 7.0-7.5 is generally recommended to favor cysteine modification.
-
Stoichiometry: The molar ratio of the labeling reagent to the protein should be optimized. A 5- to 20-fold molar excess of the reagent is a common starting point, but this may need to be adjusted based on the reactivity of the specific cysteine and the protein concentration.
-
Incubation Time and Temperature: The reaction kinetics will depend on these factors. Typical incubation times range from 30 minutes to a few hours at room temperature or 4°C. It is advisable to perform a time-course experiment to determine the optimal incubation time.
-
Reducing Agents: The presence of reducing agents like DTT or TCEP is essential to keep the cysteine residues in their reduced, reactive state.[1] However, these must be removed prior to adding the bromoacetyl reagent as they will compete for reaction.
II. Troubleshooting Guide
This section addresses common problems encountered during the purification of proteins after labeling with this compound.
Problem 1: Low Labeling Efficiency
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution |
| Incomplete removal of reducing agents | Reducing agents like DTT or β-mercaptoethanol contain free thiols that will react with the bromoacetyl group, quenching the labeling reaction. | Use a desalting column or dialysis to thoroughly remove the reducing agent before adding the labeling reagent. Consider using TCEP, which is less reactive with maleimides and can sometimes be used at low concentrations during labeling. |
| Oxidized Cysteine Residues | Cysteine residues can form disulfide bonds (cystines) either intramolecularly or intermolecularly, rendering them unreactive to the labeling reagent. | Ensure the protein is fully reduced by incubating with a sufficient concentration of DTT or TCEP prior to the removal of the reducing agent. |
| Inaccessible Cysteine Residue | The target cysteine may be buried within the protein's three-dimensional structure, making it inaccessible to the labeling reagent.[7] | Perform the labeling reaction under partially denaturing conditions (e.g., using low concentrations of urea or guanidine hydrochloride) to expose the cysteine.[7] Alternatively, if protein function is not a concern after labeling, full denaturation can be employed. |
| Incorrect pH of the reaction buffer | The reactivity of the cysteine thiol is pH-dependent. At low pH, the thiol is protonated and less nucleophilic. | Ensure the pH of the labeling buffer is between 7.0 and 7.5. It is good practice to check the pH of the buffer after all components have been added.[7] |
| Degraded Labeling Reagent | This compound can be susceptible to hydrolysis, especially at high pH. | Prepare fresh solutions of the labeling reagent immediately before use. Store the stock solution in an anhydrous solvent like DMF or DMSO at -20°C or -80°C. |
Problem 2: Protein Precipitation or Aggregation After Labeling
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution |
| Hydrophobic nature of the label | The oxadiazole moiety can increase the hydrophobicity of the protein surface, leading to aggregation, especially if multiple labels are attached. | Optimize the stoichiometry to achieve a lower degree of labeling. Include additives in the buffer that can help to maintain protein solubility, such as non-ionic detergents (e.g., Tween-20, Triton X-100), glycerol, or arginine.[8] |
| Disruption of protein structure | Covalent modification can sometimes disrupt the native conformation of the protein, leading to unfolding and aggregation. | Screen different labeling sites by mutating other cysteines to a non-reactive amino acid like serine or alanine. This can help identify a labeling position that is more tolerant to modification. |
| High protein concentration | Labeling is often performed at high protein concentrations to improve reaction efficiency, but this can also promote aggregation. | Perform the labeling reaction at a lower protein concentration. If necessary, the labeled protein can be concentrated after the purification step. |
| Buffer incompatibility | The buffer composition may not be optimal for the labeled protein. | Perform a buffer screen to identify conditions that enhance the solubility of the labeled protein. This can involve varying the pH, salt concentration, and the type of buffering agent.[8] |
Problem 3: Difficulty in Removing Excess Unreacted Label
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solution |
| Inefficient quenching of the reaction | If the labeling reaction is not effectively stopped, the unreacted label can continue to react with the protein or other components during purification. | Add a quenching reagent with a free thiol, such as DTT, β-mercaptoethanol, or L-cysteine, to the reaction mixture to consume any unreacted bromoacetyl compound. |
| Inadequate purification method | The chosen purification method may not be effective at separating the small molecule label from the much larger protein. | Size Exclusion Chromatography (SEC): This is a highly effective method for separating proteins from small molecules. Dialysis/Diafiltration: Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the protein to allow the small molecule label to diffuse out. Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag, GST-tag), this can be used to bind the protein to a resin while the unreacted label is washed away.[7] |
| Non-covalent binding of the label | The unreacted label may be binding non-covalently to hydrophobic pockets on the protein surface. | Include mild non-ionic detergents or a low percentage of an organic solvent (e.g., DMSO, isopropanol) in the wash buffers during purification to disrupt these non-covalent interactions. |
III. Experimental Protocols
A. General Protein Labeling Protocol
-
Protein Preparation:
-
Start with a purified protein solution at a concentration of 1-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4).
-
To ensure all cysteine residues are reduced, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature.
-
-
Removal of Reducing Agent:
-
Remove the reducing agent using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a nitrogen-purged labeling buffer (e.g., PBS, pH 7.2).
-
Alternatively, perform buffer exchange via dialysis against the labeling buffer.
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of this compound in an anhydrous solvent like DMF or DMSO.
-
Add a 10- to 20-fold molar excess of the labeling reagent to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent such as DTT or L-cysteine to a final concentration of 10-50 mM to consume any unreacted bromoacetyl compound.
-
Incubate for 15-30 minutes at room temperature.
-
B. Purification of the Labeled Protein
-
Size Exclusion Chromatography (SEC):
-
Equilibrate an SEC column (e.g., Superdex 75 or Superdex 200, depending on the protein size) with a suitable storage buffer.
-
Load the quenched reaction mixture onto the column.
-
Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm (for protein) and any other relevant wavelength for the label.
-
Pool the fractions containing the purified labeled protein.
-
-
Affinity Chromatography:
-
If your protein has an affinity tag, equilibrate the appropriate affinity resin with binding buffer.
-
Load the quenched reaction mixture onto the column.
-
Wash the column extensively with wash buffer to remove unreacted label and other impurities.
-
Elute the labeled protein using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins).
-
IV. Visualized Workflows
Protein Labeling and Purification Workflow
Caption: Workflow for labeling and purification.
Troubleshooting Logic for Low Labeling Efficiency
Caption: Troubleshooting low labeling efficiency.
V. References
-
Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Retrieved from [Link]
-
Khan, I., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan, 35(3).
-
Promega. (2018, July 16). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Retrieved from [Link]
-
Carabetta, V. J. (2013, February 24). Troubleshooting protein purification? ResearchGate. Retrieved from [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2016). Site-specific protein labeling with PRIME and chelation-assisted Click chemistry. Nature Protocols, 11(6), 1036–1047.
-
Kumar, D., et al. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 33(6), 3051-3056.
-
Nomura, D. K., et al. (2019). Covalent targeting of E3 ligases. U.S. Patent Application No. 16/964,805.
-
He, H., et al. (2018). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Chemistry – A European Journal, 24(53), 14213-14223.
-
Asati, V., & Sharma, S. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Future Journal of Pharmaceutical Sciences, 8(1), 1-21.
-
Al-Amiery, A. A., et al. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. ResearchGate.
-
Liu, X., et al. (2010). Efficient Site-Specific Labeling of Proteins via Cysteines. Protein and Peptide Letters, 17(11), 1373-1379.
-
Jones, M. W., et al. (2013). A novel approach to the site-selective dual labelling of a protein via chemoselective cysteine modification. Chemical Communications, 49(68), 7514-7516.
-
Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S40.
-
Ward, C. C., et al. (2021). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. bioRxiv.
-
Fayed, E. A., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. Journal of the Iranian Chemical Society, 18(11), 2895-2923.
-
Voll, L., et al. (2022). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. Journal of Medicinal Chemistry, 65(13), 9036-9056.
-
Reddy, T. S., et al. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. Molecules, 28(12), 4691.
Sources
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel approach to the site-selective dual labelling of a protein via chemoselective cysteine modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
- 6. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: LC-MS/MS Analysis of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole Modified Peptides
Welcome to the technical support guide for the analysis of peptides covalently modified by 3-(bromoacetyl)-4-methyl-1,2,5-oxadiazole. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this specific covalent modifier and require guidance on LC-MS/MS method development, data interpretation, and troubleshooting.
This guide provides field-proven insights and detailed protocols to ensure the successful identification and characterization of your modified peptides. We will delve into the causality behind experimental choices, helping you to not only execute protocols but also to understand and adapt them to your specific needs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use and analysis of this compound.
Q1: What is the primary target of this compound and what is the reaction mechanism?
A: The primary target for this reagent is the thiol group of cysteine residues. The reaction is a classic S-alkylation where the highly nucleophilic sulfur atom of the cysteine side chain attacks the carbon atom bearing the bromine, displacing the bromide ion in an SN2 reaction. This forms a stable thioether bond. While less reactive, other nucleophilic side chains (e.g., lysine, histidine) or the N-terminus could potentially be modified, especially at higher pH or with prolonged incubation times.[1][2]
Q2: What is the precise monoisotopic mass shift I should expect upon successful modification?
A: Upon reaction with a peptide, the this compound moiety adds a specific mass. The reaction involves the loss of a hydrogen atom from the cysteine thiol and a bromine atom from the reagent (HBr). The added chemical moiety is C₅H₄N₂O₂ .
The expected monoisotopic mass shift is +124.0273 Da . This value should be used as a variable modification in your database search software.
| Component | Formula | Monoisotopic Mass (Da) |
| Peptide Residue (e.g., Cys) | R-SH | Varies |
| Reagent | C₅H₄N₂O₂Br | 202.9483 |
| Added Moiety | C₅H₄N₂O₂ | 124.0273 |
| Leaving Group | HBr | 79.9188 (for ⁷⁹Br) |
Q3: What are the characteristic fragmentation patterns for peptides modified with this reagent in CID/HCD?
A: In Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD), you should expect to see standard b- and y-type fragment ions from the peptide backbone. However, the presence of the modification on a cysteine residue introduces specific fragmentation pathways that can be used as diagnostic markers:
-
Neutral Loss of the Modification: A neutral loss of 124.0273 Da from the precursor ion or from b- and y-ions containing the modified cysteine is possible, though its intensity can vary.[3]
-
Side-Chain Cleavage: A highly characteristic fragmentation for S-alkylated cysteines is the cleavage of the Cβ-S bond within the cysteine side chain.[4][5] This can result in a signature ion or a neutral loss that helps pinpoint the modification site.
-
Dominant b/y Ions: The fragmentation spectrum will still be dominated by peptide backbone cleavages, allowing for sequence confirmation.[6]
Part 2: Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems encountered during your experiments.
Problem 1: Low or No Modification Detected
You run your LC-MS/MS analysis but find very few, or no, peptides with the expected +124.0273 Da mass shift.
| Potential Cause | Explanation & Recommended Solution |
| Incomplete Disulfide Reduction | The cysteine residues must be in their reduced (free thiol) form to react. If disulfide bonds are present, the reaction efficiency will be drastically reduced. Solution: Ensure your reduction step (e.g., with DTT or TCEP) is complete. Optimize concentration, temperature, and incubation time. TCEP is often preferred as it does not need to be removed before alkylation. |
| Incorrect Reaction pH | The alkylation of cysteine thiols is most efficient at a pH slightly above the pKa of the thiol group (~8.5), typically in the range of pH 7.5-8.5. If the pH is too low, the thiol is protonated and less nucleophilic. Solution: Verify the pH of your reaction buffer. Use a stable buffer like HEPES or Tris within the optimal range. |
| Reagent Degradation | Bromoacetyl compounds can be susceptible to hydrolysis. If the reagent is old or has been improperly stored, it may be inactive. Solution: Use a fresh batch of the reagent. Store it desiccated and protected from light according to the manufacturer's instructions. Consider running a small-molecule reaction with a thiol like glutathione to confirm reagent activity. |
| Sub-optimal Stoichiometry | An insufficient molar excess of the modifying reagent will lead to an incomplete reaction. Solution: Increase the molar excess of the this compound reagent relative to the concentration of cysteine residues. A 10- to 50-fold excess is a common starting point. |
Problem 2: Poor MS/MS Spectrum Quality for Modified Peptides
You can see the precursor ion for the modified peptide, but the MS/MS spectrum is noisy, lacks key fragments, or results in a low search engine score.
| Potential Cause | Explanation & Recommended Solution |
| Poor Fragmentation Efficiency | The collision energy (NCE for HCD) may not be optimal for fragmenting the modified peptide. Some modifications can alter the fragmentation dynamics.[7] Solution: Perform a collision energy optimization experiment. Analyze your sample using a stepped NCE to determine the energy that provides the best sequence coverage and most informative fragment ions. |
| Low Abundance / Ion Suppression | The modified peptide may be present at a low concentration or its signal may be suppressed by other co-eluting species.[8][9] Solution: Ensure thorough sample cleanup using a C18 StageTip or similar desalting method before LC-MS analysis. If the issue persists, consider using nano-LC for increased sensitivity or implementing an enrichment strategy if possible. |
| Incorrect Precursor Charge State Selection | The instrument might be selecting a low-abundance or incorrect charge state for fragmentation, leading to a poor-quality spectrum. Solution: Review your MS1 spectra to determine the dominant charge state for your modified peptide of interest. Adjust your data-dependent acquisition (DDA) method to prioritize fragmentation of the most abundant charge states. |
Problem 3: Ambiguous Site of Modification
Your search engine identifies a peptide as modified, but it cannot confidently assign the modification to a specific cysteine residue (e.g., if multiple cysteines are present).
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Fragment Ion Coverage | The MS/MS spectrum may lack the specific b- or y-ions that would differentiate between the possible modification sites.[7] Solution: As with Problem 2, optimize collision energy. Also, consider using a different fragmentation method if your instrument allows (e.g., ETD), as it can produce complementary c- and z-ions that can resolve ambiguities. Improving chromatographic separation to resolve isomeric peptides can also be crucial.[10] |
| Co-eluting Isobaric Peptides | If your peptide has multiple cysteines, different singly-modified isomers may co-elute, resulting in a chimeric MS/MS spectrum that is difficult to interpret. Solution: Improve your chromatographic separation. Use a longer, shallower gradient to try and resolve the isomers. High-resolution accurate-mass (HRAM) MS is essential to confirm that the precursor ion is indeed from your peptide of interest. |
| Unexpected Side Reactions | The modification may have occurred on a different residue (e.g., Lysine), which your search parameters did not account for. Bromoacetyl groups can have side-reactivity.[11] Solution: Perform an open or error-tolerant search to identify any unexpected mass shifts on other residues. If you find consistent off-target modifications, you may need to adjust your reaction conditions (e.g., lower pH to favor cysteine modification over amine modification). |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Cysteine Modification Workflow
This protocol outlines the key steps for modifying a purified protein or complex protein lysate.
-
Protein Solubilization: Solubilize the protein sample in a denaturing buffer (e.g., 8 M Urea, 50 mM Tris-HCl, pH 8.0).
-
Reduction: Add TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
Alkylation: Add this compound from a fresh stock solution (e.g., in DMSO) to a final concentration of 25-50 mM (ensure a sufficient molar excess). Incubate in the dark at room temperature for 1 hour.
-
Quenching: Quench any unreacted reagent by adding DTT to a final concentration of 100 mM.
-
Sample Cleanup/Buffer Exchange: Remove urea and excess reagents. This can be done via protein precipitation (e.g., acetone) or by using a buffer-exchange spin column. Resuspend the protein in a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate).
-
Proteolytic Digestion: Add trypsin (or another protease) at a 1:50 enzyme-to-protein ratio (w/w). Incubate overnight at 37°C.
-
Final Desalting: Acidify the peptide mixture with formic acid (to ~pH 2-3) and desalt using a C18 StageTip or equivalent solid-phase extraction method. Elute, dry, and reconstitute in LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid).
Caption: Experimental workflow from sample preparation to data analysis.
Protocol 2: Suggested LC-MS/MS Parameters
These are starting parameters and should be optimized for your specific instrument and sample.
-
LC System: Nano-LC system (e.g., EASY-nLC, UltiMate 3000)
-
Column: 75 µm ID x 25 cm C18 reversed-phase column (e.g., 1.9 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile
-
Gradient: 5-35% B over 90 minutes, followed by a high-B wash.
-
Mass Spectrometer: Orbitrap-based mass spectrometer (e.g., Orbitrap Exploris, Fusion Lumos)
-
MS1 Settings: Resolution: 60,000; AGC Target: 3e6; Max IT: 50 ms
-
MS2 Settings (DDA): Resolution: 15,000; AGC Target: 1e5; Max IT: 60 ms; Isolation Window: 1.6 m/z; NCE: 28 (start here and optimize); Dynamic Exclusion: 30 s.
Visualization: Key Fragmentation Pathways
The diagram below illustrates the primary fragmentation events for a peptide containing a cysteine modified with this compound.
Caption: Common fragmentation pathways for modified peptides in CID/HCD.
References
-
Lee, J. Y., & Lee, S. (2018). Common errors in mass spectrometry-based analysis of post-translational modifications. Clinical Proteomics, 15(1). [Link]
-
Grammel, M., & Hang, H. C. (2013). Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry. Methods in Molecular Biology, 1007, 137–148. [Link]
-
Klont, F., Bras, L., Wolters, J. C., Ongay, S., Bischoff, R., & Halmos, B. (2018). Analysis of covalent peptide modification artifacts created during sample preparation. Journal of Proteome Research, 17(1), 543-550. [Link]
-
Hsiao, C. J., & Guan, S. (2020). Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. [Link]
-
Tsybin, Y. O., Håkansson, P., & Budnik, B. A. (2006). Side-chain fragmentation of alkylated cysteine residues in electron capture dissociation mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(9), 1271–1274. [Link]
-
Spicer, C. D., & Davis, B. G. (2014). Covalent Chemical Tools for Profiling Post-Translational Modifications. Nature Communications, 5, 4740. [Link]
-
Lu, Y., & Goringer, H. U. (2012). Unusual fragmentation of derivatized cysteine-containing peptides. Journal of the American Society for Mass Spectrometry, 23(1), 183–186. [Link]
-
Nagy, G., Szabó, Z., & Kuki, Á. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4656. [Link]
-
Brown, A. (2022). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]
-
Anapharm Bioanalytics. (2023). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]
-
The Donnelly Centre. (2019). The challenge of detecting modifications on proteins. Essays in Biochemistry. [Link]
-
van der Oest, B., van der Zwaan, C., & Heck, A. J. (2021). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Journal of Biological Chemistry, 297(3), 101077. [Link]
-
Janssen, H. G., & van der Fels-Klerx, H. J. (2011). Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors. Journal of Chromatography B, 879(24), 2459–2466. [Link]
-
Meston, D., & Stoll, D. R. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America, 40(11), 524-528. [Link]
-
ResearchGate. (2017). MS/MS spectra showing mass shifts of sum of alkylating agent and oxygen at Cys residues in GAPDH and NDPK A. [Link]
-
Zolg, D. P., Wilhelm, M., & Knaute, T. (2017). ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. Molecular & Cellular Proteomics, 16(8), 1547–1560. [Link]
-
Kuznetsova, K. G., Solovyeva, E. M., Kuzikov, A. V., Gorshkov, M. V., & Moshkovskii, S. A. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaya Khimiya, 66(1), 18–29. [Link]
-
Net, S. (2020). Dereplication of Ambuic Acid Derivatives from the Marine Fungus Pestalotiopsis sp. Guided by Molecular Networking and MS/MS Fragmentation Analysis. Journal of the Brazilian Chemical Society, 31(10), 2097-2107. [Link]
-
Kuznetsova, K. G., Solovyeva, E. M., Kuzikov, A. V., Gorshkov, M. V., & Moshkovskii, S. A. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. [Link]
-
Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]
-
Ajani, O. O., Aderohunmu, D. V., & Ikpo, C. O. (2020). Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities. Mediterranean Journal of Chemistry, 10(5), 419-448. [Link]
-
Giel-Pietraszuk, M., & Raczynska, J. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7009. [Link]
-
Parker, C. G., & Galan, S. R. (2021). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications, 12(1), 5178. [Link]
-
Khan, I., Ibrar, A., & Abbas, N. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pak. J. Pharm. Sci., 26(4), 691-697. [Link]
-
Kumagai, Y., & Sies, H. (2009). Protein cysteine modifications: (1) medical chemistry for proteomics. Current Medicinal Chemistry, 16(33), 4349–4362. [Link]
-
Kumar, R., & Singh, P. (2022). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Journal of Pharmaceutical Research International, 34(46A), 22-35. [Link]
-
ResearchGate. (2018). Modified cysteine S-phosphopeptide standards for mass spectrometry-based proteomics. [Link]
-
Patel, N. B., & Shaikh, F. M. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Chemistry, 8(2), 593-600. [Link]
Sources
- 1. Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts [pbmc.ibmc.msk.ru]
- 2. Protein cysteine modifications: (1) medical chemistry for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Side-chain fragmentation of alkylated cysteine residues in electron capture dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unusual fragmentation of derivatized cysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating Target Engagement for 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole Probes
In the landscape of drug discovery and chemical biology, unequivocally demonstrating that a molecule interacts with its intended protein target within the complex milieu of a cell is a cornerstone of successful research. This guide provides an in-depth, objective comparison of methodologies for validating the target engagement of covalent probes, with a specific focus on those incorporating the 3-(bromoacetyl)-4-methyl-1,2,5-oxadiazole warhead. This reactive group is designed to form a stable, covalent bond with nucleophilic amino acid residues, such as cysteine, making it a valuable tool for irreversibly labeling and studying protein targets.[1]
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the rationale behind experimental choices to ensure scientific integrity and robust, reproducible results.
The Criticality of Target Engagement Validation
Target engagement studies are vital for several reasons. They provide direct evidence that a drug candidate interacts with its intended target in a physiologically relevant context, which is a prerequisite for target validation. Furthermore, these studies can help elucidate a compound's mechanism of action, assess its selectivity across the proteome, and guide the optimization of drug dosage and scheduling.[2][3][4] The choice of a validation method is paramount and depends on factors such as the nature of the target protein, the availability of specific ligands, and the desired experimental readout.[5]
Understanding the this compound Probe
The this compound moiety is a key component of certain covalent chemical probes.[6] The 1,2,5-oxadiazole ring system is a recognized pharmacophore found in various biologically active molecules. The bromoacetyl group acts as a reactive electrophile, or "warhead," that can form a covalent bond with nucleophilic residues on a protein, most commonly cysteine.[1][7] This irreversible interaction allows for the stable labeling of the target protein, facilitating its identification and characterization.
The core principle behind using such a probe for target engagement validation lies in a competitive profiling experiment. If a non-probe compound (e.g., a drug candidate) binds to the same site on the target protein, it will block the subsequent binding of the this compound probe. This reduction in probe labeling can be quantified to determine the engagement of the test compound with its target.
Comparative Analysis of Target Engagement Methodologies
Several techniques can be employed to validate target engagement. Below is a comparative overview of key methodologies, including their principles, advantages, and limitations.
| Methodology | Principle | Advantages | Disadvantages |
| Activity-Based Protein Profiling (ABPP) | Utilizes reactive chemical probes to covalently label the active sites of enzymes.[8][9] Target engagement is measured by the competition between a test compound and the probe for binding to the enzyme's active site.[10] | Provides a direct readout of enzyme activity and target engagement in native biological systems.[8][10] Can be used for proteome-wide selectivity profiling.[9][11] | Primarily applicable to enzymes with a reactive catalytic residue. Requires the synthesis of specific activity-based probes. |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[12][13] Target engagement is quantified by measuring the amount of soluble protein remaining after heat treatment.[12] | Label-free method applicable to a wide range of protein targets without the need for probes.[3] Can be performed in live cells and even in whole blood.[12][14] | Not all proteins exhibit a clear thermal shift upon ligand binding. Can be influenced by factors other than direct target binding. |
| Photoaffinity Labeling (PAL) | Employs probes with a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein. | Can capture both covalent and non-covalent interactions. Allows for precise temporal control of the labeling reaction. | Can suffer from non-specific labeling due to the high reactivity of the photo-generated species. Requires specialized UV equipment. |
| Affinity-Based Protein Profiling (AfBPP) | Uses probes derived from active small molecules to form covalent bonds with their target proteins, allowing for enrichment and identification.[8] | Enables the unambiguous identification of primary and off-targets.[8] Provides a mechanistic basis for observed pharmacology.[8] | Requires the synthesis of a probe derived from the small molecule of interest. May not be suitable for all small molecules. |
Experimental Protocols
To ensure the robust validation of target engagement for a this compound probe, a well-designed experimental workflow is crucial. The following section provides a detailed, step-by-step methodology for a competitive Activity-Based Protein Profiling (ABPP) experiment.
Protocol: Competitive ABPP for Target Engagement Validation
This protocol outlines the workflow for assessing the target engagement of a test compound by measuring its ability to compete with a this compound-based probe.
Materials:
-
Cells or tissue lysates of interest
-
Test compound (inhibitor)
-
This compound probe with a reporter tag (e.g., alkyne or biotin)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (if using an alkyne-tagged probe)
-
Streptavidin beads (if using a biotin-tagged probe)
-
SDS-PAGE gels and Western blotting apparatus
-
Antibody against the target protein
-
Mass spectrometer for proteomic analysis (optional)
Workflow Diagram:
Caption: Competitive ABPP workflow for target engagement.
Step-by-Step Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of the test compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Subsequently, treat the cells with the this compound probe at a fixed concentration. The incubation time for the probe should be optimized to achieve sufficient labeling without causing cellular toxicity.
-
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS to remove excess compound and probe.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors to prevent protein degradation.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
-
Probe Detection and Enrichment (Choose one):
-
For Alkyne-Tagged Probes (Click Chemistry):
-
Perform a copper-catalyzed or copper-free azide-alkyne cycloaddition (Click chemistry) to attach a reporter molecule (e.g., biotin or a fluorophore) to the alkyne tag on the probe.
-
-
For Biotin-Tagged Probes (Enrichment):
-
Incubate the lysate with streptavidin-coated beads to enrich for biotin-labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
-
Analysis:
-
SDS-PAGE and Western Blotting:
-
Elute the labeled proteins from the beads (if enriched) and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody specific to the target protein.
-
A decrease in the band intensity in the presence of the test compound indicates target engagement.
-
-
Mass Spectrometry (for proteome-wide analysis):
-
Digest the enriched proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of labeled proteins in the compound-treated versus vehicle-treated samples to assess target engagement and selectivity across the proteome.[15]
-
-
Data Interpretation and Visualization
The results of a competitive ABPP experiment can be visualized in a dose-response curve, where the percentage of probe labeling is plotted against the concentration of the test compound. This allows for the determination of the IC50 value, which represents the concentration of the compound required to inhibit 50% of the probe binding.
Illustrative Signaling Pathway:
Caption: Modulation of a target protein by a covalent probe and a competitive inhibitor.
Conclusion
Validating the target engagement of this compound probes is a critical step in their application as tools for chemical biology and drug discovery. The competitive Activity-Based Protein Profiling (ABPP) methodology provides a robust and versatile platform for this purpose, offering insights into both on-target engagement and off-target selectivity. By carefully designing and executing these experiments, researchers can gain a deeper understanding of the molecular interactions that underpin the biological activity of their compounds, ultimately accelerating the development of new therapeutics.
References
- Rothweiler, E. M., & Huber, K. V. M. (2023). Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. Methods in Molecular Biology, 2706, 191–200.
- Creative Proteomics. (n.d.). Activity-Based Protein Profiling (ABPP) Service for Small-Molecule Target Discovery.
-
Drewes, G., & Knapp, S. (2018). Chemoproteomics and Chemical Probes for Target Discovery. Trends in Biotechnology, 36(12), 1275–1286. [Link]
-
ResearchGate. (n.d.). Comparison of Different Competitive Proteome Profiling Approaches in Target Identification of Covalent Inhibitors. Retrieved from [Link]
-
World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. Retrieved from [Link]
-
PubMed. (2022). Comparison of Different Competitive Proteome Profiling Approaches in Target Identification of Covalent Inhibitors. Retrieved from [Link]
-
Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Nature Chemical Biology, 6(1), 3–11. [Link]
-
Almqvist, H., Axelsson, H., & Jafari, R. (2016). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology, 11(4), 978–983. [Link]
-
Lentz, C. S., & Champion, M. M. (2020). Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities. Current Opinion in Chemical Biology, 54, 89–98. [Link]
-
Springer Nature Experiments. (n.d.). Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. Retrieved from [Link]
-
Patricelli, M. P., Nomanbhoy, T. K., & Wu, J. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 563–573. [Link]
-
Cravatt, B. F. (2023). Activity-based protein profiling – finding general solutions to specific problems. Molecular Omics, 19(2), 86–91. [Link]
-
Roberts, A. M., & Parker, C. G. (2025). A perspective on cysteine-reactive activity-based probes. Chemical Society Reviews. [Link]
-
Ward, C. C., Kleinman, J. I., & Nomura, D. K. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Chemical Biology. [Link]
-
ACS Fall 2025. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Retrieved from [Link]
-
Bateman, L. A., & Cravatt, B. F. (2019). Reactive-cysteine profiling for drug discovery. Current Opinion in Chemical Biology, 49, 10–18. [Link]
-
Evans, M. J., & Cravatt, B. F. (2006). How chemoproteomics can enable drug discovery and development. Chemistry & Biology, 13(11), 1151–1162. [Link]
-
ChomiX. (n.d.). Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. Retrieved from [Link]
-
Discovery On Target. (2021). Target Identification and Validation - Part 1. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from [Link]
-
Porta, E. O. J., & Steel, P. G. (2023). Activity-based protein profiling: A graphical review. Current Research in Pharmacology and Drug Discovery, 5, 100164. [Link]
-
ResearchGate. (n.d.). Covalent drugs and inhibitors characterization based on kinetic properties. Retrieved from [Link]
-
bioRxiv. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]
-
News-Medical.Net. (2025). Redefining target engagement with new strategies in drug discovery. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141–160. [Link]
-
Eberl, H. C., Gwerder, M., & Bantscheff, M. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 24(5), 100963. [Link]
-
Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from [Link]
-
PubMed. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
-
Al-Sanea, M. M., & Youssif, B. G. M. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(60), 38101–38125. [Link]
-
Al-Sanea, M. M., & Youssif, B. G. M. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(60), 38101–38125. [Link]
-
PubMed. (2020). Design, Synthesis, and Biological Evaluation of 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole Derivatives as Possible Anti-Breast Cancer Agents. Retrieved from [Link]
-
International Journal of Research in Engineering and Science (IJRES). (n.d.). A Review on Substituted 1,3,4-Oxadiazole and its Biological Activities. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 4. Target Identification and Validation - Part 1 - 2021 Archive [discoveryontarget.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scbt.com [scbt.com]
- 7. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 8. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 9. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity-based protein profiling – finding general solutions to specific problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pelagobio.com [pelagobio.com]
- 15. Comparison of Different Competitive Proteome Profiling Approaches in Target Identification of Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Covalent Modification: A Guide to Mass Shift Analysis of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole and its Alternatives
In the landscape of chemical biology and drug development, the precise characterization of covalent modifications on proteins is paramount. The ability to confirm that a molecule of interest has formed a stable, covalent bond with its protein target is a critical step in validating its mechanism of action. This guide provides an in-depth comparison of mass spectrometry-based methods for analyzing the modification of proteins by 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole, a reactive probe for cysteine residues. We will explore the underlying principles of mass shift analysis, compare the subject compound with alternative cysteine-modifying reagents, and provide detailed experimental protocols to ensure the integrity and reproducibility of your findings.
The Principle of Mass Shift Analysis
At its core, mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] When a protein is modified by a chemical reagent, the mass of the protein increases by the mass of the adducted molecule, minus the mass of any leaving groups. This "mass shift" is a direct and unambiguous indicator of a covalent modification.[2] By precisely measuring the mass of the intact protein or, more commonly, of peptides derived from the protein after enzymatic digestion, we can confirm the occurrence of the modification and even pinpoint the exact amino acid residue that has been modified.[3]
The workflow for such an analysis typically involves reacting the protein with the modifying agent, followed by enzymatic digestion (e.g., with trypsin) to generate a complex mixture of peptides. This mixture is then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[4] The MS/MS analysis allows for the sequencing of individual peptides, and the presence of a mass shift on a specific peptide, and on its fragment ions, provides definitive evidence of the modification at a specific site.[2]
In Focus: this compound
While specific literature on the proteomics applications of this compound is not extensively available, its reactivity can be confidently inferred from its chemical structure. The key reactive moiety is the bromoacetyl group. Bromoacetyl compounds are a class of α-haloacetyl reagents that are highly effective for the alkylation of nucleophilic amino acid residues, particularly the thiol group of cysteine.[5]
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of the cysteine thiol attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a stable thioether bond.[6]
Calculating the Mass Shift:
To confirm modification by this compound, it is crucial to calculate the expected mass shift.
-
Molecular Formula of this compound: C₅H₅BrN₂O₂
-
Molecular Weight: Approximately 205.01 Da
-
Leaving Group: Bromine (Br)
-
Mass of Bromine: Approximately 79.90 Da
-
Adducted Moiety: -C(O)CH₂-(C₃H₃N₂O₂)
-
Calculated Mass Shift: Mass of reagent - Mass of leaving group (HBr, as a hydrogen is lost from the thiol) = (Mass of C₅H₅BrN₂O₂) - (Mass of HBr) ≈ 205.01 - 80.91 = 124.1 Da
Therefore, a peptide modified by this compound will exhibit a mass increase of approximately 124.1 Da.
A Comparative Look: Alternative Cysteine-Modifying Reagents
The selection of a cysteine-modifying reagent depends on several factors, including reactivity, specificity, and the nature of the downstream analysis. Here, we compare the bromoacetyl moiety (represented by our topic compound) with other commonly used cysteine alkylating agents.
| Reagent Class | Example Reagent | Reaction Mechanism | Typical Mass Shift (Da) | Advantages | Disadvantages |
| α-Haloacetyl | This compound | SN2 Alkylation | ~124.1 | Forms stable thioether bond. | Potential for off-target reactions with other nucleophiles (e.g., His, Lys) at higher pH.[5] |
| α-Haloacetamide | Iodoacetamide (IAA) | SN2 Alkylation | 57.021 | High reactivity, widely used.[7] | Can cause significant off-target modifications, especially on methionine.[8][9] |
| α-Haloacetamide | Chloroacetamide (CAA) | SN2 Alkylation | 57.021 | More specific than IAA with fewer side reactions.[8][10] | Slower reaction kinetics compared to IAA.[8] |
| Maleimide | N-ethylmaleimide (NEM) | Michael Addition | 125.048 | Highly specific for cysteines at neutral pH.[11][12] | The resulting thioether bond can be reversible under certain conditions. |
| Acrylamide | Acrylamide | Michael Addition | 71.037 | Good specificity, results in high peptide identification rates.[7] | Slower reaction kinetics.[13] |
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
} caption: "Comparison of Cysteine Reagent Properties"
Experimental Protocols
To ensure the validity of your mass shift analysis, a well-controlled and meticulously executed experimental protocol is essential.
Protocol 1: In-Solution Protein Modification and Digestion
This protocol outlines the basic steps for modifying a purified protein or a complex protein lysate.
-
Protein Preparation:
-
Start with 50-100 µg of protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
If necessary, reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 30 minutes. Note: For targeted cysteine modification, this step may be omitted if the target cysteine is already in a reduced state.
-
-
Alkylation with this compound:
-
Prepare a fresh stock solution of this compound in a compatible organic solvent (e.g., DMSO or acetonitrile).
-
Add the reagent to the protein solution to a final concentration of 1-10 mM. The optimal concentration should be determined empirically.
-
Incubate at room temperature for 1-2 hours in the dark.
-
-
Quenching and Alkylation of Remaining Thiols:
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as DTT or β-mercaptoethanol.
-
To ensure all cysteines are alkylated for consistent digestion and analysis, you can perform a subsequent alkylation step with a standard reagent like iodoacetamide (55 mM) for 30 minutes in the dark.[4]
-
-
Protein Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[4]
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction method (e.g., StageTips or ZipTips).[4]
-
dot graph "" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
} caption: "Workflow for Protein Modification Analysis"
Protocol 2: LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS Analysis:
-
Resuspend the cleaned peptides in a solvent suitable for your LC system (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system.[4]
-
Use a data-dependent acquisition (DDA) method to select the most abundant precursor ions for fragmentation.[4]
-
-
Database Search and Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database that includes the sequence of your target protein.
-
Use a search engine such as MaxQuant, Proteome Discoverer, or Mascot.[4]
-
Crucially, you must specify the calculated mass shift of the this compound adduct (~124.1 Da) as a variable modification on cysteine residues.
-
Also, include other potential modifications, such as the carbamidomethylation of cysteine (+57.021 Da) from the secondary alkylation step, and common artifacts like the oxidation of methionine (+15.995 Da), as variable modifications.[8]
-
-
Validation of Modification Site:
-
Manually inspect the MS/MS spectra of peptides identified with the modification.
-
The presence of a series of fragment ions (b- and y-ions) that are shifted by the mass of the adduct will confirm the modification and pinpoint the exact modified cysteine residue.[1]
-
Conclusion
Mass shift analysis by mass spectrometry is an indispensable tool for confirming the covalent modification of proteins. While this compound is not a commonly cited reagent in the proteomics literature, its bromoacetyl moiety provides a reliable means for cysteine alkylation. By understanding the principles of mass shift analysis, carefully selecting control reagents, and adhering to rigorous experimental protocols, researchers can confidently validate the covalent binding of their compounds of interest, a critical step in advancing drug discovery and chemical biology research.
References
-
Hao, P., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PLoS One, 12(6), e0179069. [Link]
-
Wang, H., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(4), 1515-1523. [Link]
-
Bar-Kat, G., et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration, 2, 1-15. [Link]
-
Colzani, M., et al. (2018). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Redox Biology, 15, 335-344. [Link]
-
Zhang, X., et al. (2024). Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. Journal of the American Chemical Society, 146(35), 24113-24122. [Link]
-
Stepanov, A. V., & Sadykov, S. S. (2021). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaya Khimiya, 67(4), 287-299. [Link]
-
Lathrop, J. T., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Journal of Chromatography B, 1172, 122650. [Link]
-
Gonzalez-Lozano, M. A., et al. (2020). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of the American Society for Mass Spectrometry, 31(11), 2269-2280. [Link]
-
Ajani, O. O., et al. (2020). Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities. Mediterranean Journal of Chemistry, 10(5), 419-448. [Link]
-
Qian, Y., & Weerapana, E. (2017). A Quantitative Mass-Spectrometry Platform to Monitor Changes in Cysteine Reactivity. Methods in Molecular Biology, 1491, 11-22. [Link]
-
University of Bristol. (n.d.). Identifying Protein Modifications by Mass Spectrometry. [Link]
-
de Souza, G. A., et al. (2018). A Straightforward and High-Yielding Synthesis of 1,2,4-Oxadiazoles from Chiral N-Protected α-Amino Acids and Amidoximes under Microwave Irradiation. Journal of Chemistry, 2018, 1-8. [Link]
-
Parker, C. E., & Warren, M. R. (2011). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics (pp. 119-148). Humana Press. [Link]
-
Bisht, A. S., & Juyal, D. (2024). Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a. Indian Journal of Pharmaceutical Education and Research, 58(3s), s1075-s1082. [Link]
-
Jung, S. Y., et al. (2008). Complications in the assignment of 14 and 28 Da mass shift detected by mass spectrometry as in vivo methylation from endogenous proteins. Analytical Chemistry, 80(5), 1721-1729. [Link]
-
Koutentis, P. A., & Constantinides, C. P. (2017). Safe Synthesis of 4,7-Dibromo[6][9][10]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 22(1), 133. [Link]
-
Bisht, A. S., & Juyal, D. (2024). Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. Indian Journal of Pharmaceutical Education and Research, 58(1s), s67-s72. [Link]
-
Go, E. P., et al. (2015). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(10), 1634-1645. [Link]
-
Hospital, A., et al. (2015). Detection of methylation, acetylation and glycosylation of protein residues by monitoring 13C chemical-shift changes. Scientific Reports, 5, 17323. [Link]
Sources
- 1. msf.ucsf.edu [msf.ucsf.edu]
- 2. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validating Covalent Labeling: A Guide to Essential Control Experiments for Bromoacetyl-Based Probes
For researchers venturing into the intricate world of chemical biology and drug discovery, the ability to selectively tag and identify protein targets is paramount. Covalent probes, such as those bearing a bromoacetyl functional group, offer a powerful tool for irreversibly labeling specific amino acid residues, most notably cysteine. The focus of this guide, 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole, represents a member of this class of reagents, designed to exploit the nucleophilicity of cysteine thiols for targeted protein modification.[1][2][3] However, the very reactivity that makes these probes effective also necessitates a rigorous set of control experiments to ensure that the observed labeling is specific and meaningful. This guide provides a comprehensive overview of the critical control experiments required to validate labeling studies using bromoacetyl-based probes, ensuring the scientific integrity of your findings.
The Bromoacetyl Warhead: Reactivity and the Need for Controls
The bromoacetyl group is a potent electrophile that readily reacts with the nucleophilic sulfhydryl group of cysteine residues via an SN2 reaction, forming a stable thioether bond.[2][4] While this reaction is relatively specific for cysteine under physiological pH, the potential for off-target labeling of other nucleophilic residues, such as lysine and histidine, exists, particularly at a higher pH.[2] Therefore, a series of well-designed control experiments are not just recommended; they are essential for validating on-target engagement and minimizing the risk of misinterpreting experimental results.
Core Control Experiments for Bromoacetyl Labeling Studies
To ensure the specificity and validity of your labeling results with probes like this compound, a multi-pronged approach to control experiments is crucial.
Pre-treatment with a Blocking Agent
One of the most direct methods to confirm cysteine-reactivity is to pre-treat your biological sample with a broad-spectrum, cysteine-reactive agent before introducing your bromoacetyl probe. N-ethylmaleimide (NEM) is a widely used and effective tool for this purpose.[5][6][7][8] By occupying the available cysteine thiols, NEM prevents the subsequent labeling by your probe. A significant reduction in labeling signal in the NEM-treated sample compared to the untreated sample provides strong evidence that your probe is indeed targeting cysteine residues.
Experimental Protocol: Cysteine Blocking with N-ethylmaleimide (NEM)
-
Sample Preparation: Prepare your protein lysate or intact cells in a suitable buffer (e.g., PBS, pH 7.2-7.4).
-
NEM Pre-treatment: To one aliquot of your sample, add NEM to a final concentration of 5-10 mM. For the control sample, add an equivalent volume of vehicle (e.g., DMSO).
-
Incubation: Incubate both samples at room temperature for 1 hour with gentle agitation to allow for complete blocking of accessible cysteine residues.
-
Probe Labeling: Add your bromoacetyl probe, this compound, to both the NEM-treated and control samples at the desired concentration.
-
Incubation: Incubate for the desired time and temperature for the labeling reaction to proceed.
-
Analysis: Analyze the labeling efficiency in both samples using appropriate methods such as SDS-PAGE with in-gel fluorescence scanning (if the probe is fluorescent) or mass spectrometry-based proteomics to identify and quantify labeled peptides.[9][10][11][12]
Competition Assay with an Unlabeled Competitor
A competition assay is a cornerstone of validating target engagement. In this experiment, the biological sample is co-incubated with the bromoacetyl probe and an excess of an unlabeled, structurally similar, but non-reactive or less reactive, analog. If the labeling is specific to a binding site, the unlabeled competitor will occupy the site and reduce the labeling by the probe. For bromoacetyl probes, a suitable competitor could be an analog where the bromine atom is replaced with a hydrogen (acetyl group), rendering it non-reactive.
Experimental Workflow: Competition Assay
Caption: Workflow for a competition assay to validate probe specificity.
The "No Probe" Control
This seemingly simple control is fundamental. A sample that undergoes the entire experimental procedure without the addition of the bromoacetyl probe serves as a baseline for any background signal. This is particularly important when using fluorescently tagged probes, as it helps to identify any endogenous fluorescence or non-specific binding of the fluorophore itself.
The Inactive Analog Control
A more sophisticated approach involves synthesizing a "scrambled" or inactive version of the probe. For this compound, this could be a molecule where the bromoacetyl group is replaced with a non-electrophilic moiety. This control helps to distinguish between covalent labeling and non-covalent interactions that might contribute to the signal. A significant reduction in signal with the inactive analog strongly suggests that the observed labeling is due to the covalent reaction.
Comparative Analysis with Alternative Cysteine-Reactive Probes
To provide context for the performance of this compound, it is useful to compare its properties with other commonly used cysteine-reactive probes.
| Feature | Bromoacetyl Probes | Iodoacetyl Probes | Maleimides |
| Reaction Mechanism | SN2 Alkylation | SN2 Alkylation | Michael Addition |
| Primary Target | Cysteine | Cysteine | Cysteine |
| Potential Off-Targets | Lysine, Histidine (pH dependent) | Lysine, Histidine (pH dependent) | Lysine (at higher pH) |
| Bond Stability | Stable Thioether | Stable Thioether | Thiosuccinimide (can undergo hydrolysis) |
| Reaction pH | Neutral to slightly basic | Neutral to slightly basic | Neutral (6.5-7.5) |
| Relative Reactivity | High | Higher than bromoacetyl | Very high |
This comparative data highlights the trade-offs between different reactive groups. While maleimides offer faster reaction kinetics, the stability of the thioether bond formed by bromoacetyl probes can be advantageous for certain applications.[4]
Advanced Control Strategies
For more in-depth studies, particularly in drug development, more advanced control experiments are often necessary.
-
Site-Directed Mutagenesis: If a specific target protein has been identified, mutating the putative cysteine labeling site (e.g., Cys to Ala or Cys to Ser) can provide definitive evidence of on-target engagement.[13] A loss of labeling in the mutant protein is a strong indicator of site-specific modification.
-
Time- and Concentration-Dependent Labeling: Performing labeling experiments across a range of probe concentrations and incubation times can help to define the optimal conditions for specific labeling while minimizing off-target effects.
-
Chemoproteomic Profiling: Techniques like Activity-Based Protein Profiling (ABPP) can be used to assess the proteome-wide selectivity of your probe.[14][15] By comparing the labeling profile of your bromoacetyl probe with that of a well-characterized, broad-spectrum cysteine-reactive probe, you can gain insights into its specificity.
Logical Flow of Control Experiments
Caption: Decision tree for validating covalent labeling experiments.
Conclusion
References
- Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry. (2018). [Source Not Available]
- Mann, M., & Aebersold, R. (2003). The characterization of protein post-translational modifications by mass spectrometry. Acc Chem Res., 36(6), 453-61.
-
Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers in Chemistry. [Link]
-
Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711-722. [Link]
-
Gau, B., & Garcia, B. A. (2014). Mass Spectrometry–Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology, 9(1), 49-59. [Link]
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. [Link]
-
Rotter, M., & Closs, E. I. (2013). Identification of Cysteine Residues in Human Cationic Amino Acid Transporter hCAT-2A That Are Targets for Inhibition by N-Ethylmaleimide. Journal of Biological Chemistry, 288(42), 30515-30524. [Link]
-
Lanning, B. R., & Wolan, D. W. (2012). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 4(13), 1645-1659. [Link]
-
A perspective on cysteine-reactive activity-based probes. RSC Publishing. [Link]
-
Chen, S. W., & Hajjar, K. A. (2000). Modification of cysteine residues by N-ethylmaleimide inhibits annexin II tetramer mediated liposome aggregation. Archives of Biochemistry and Biophysics, 381(2), 235-40. [Link]
-
Kuljanin, M., & Stegeman, R. A. (2021). Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. Nature Communications, 12(1), 5839. [Link]
-
Bateman, L. A., & Cravatt, B. F. (2019). Reactive-cysteine profiling for drug discovery. Current Opinion in Chemical Biology, 48, 64-73. [Link]
-
Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS. MDPI. [Link]
-
Protein thiols (-SH) can be blocked with either N-ethylmaleimide (NEM),... ResearchGate. [Link]
- Covalent Live-Cell Labeling of Proteins Using a Photoreactive Fluorogen. [Source Not Available]
- Stability-based approaches in chemoproteomics. [Source Not Available]
- Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. [Source Not Available]
-
Lin, W. C., & Ting, A. Y. (2006). A general approach for chemical labeling and rapid, spatially controlled protein inactivation. Proceedings of the National Academy of Sciences, 103(28), 10597-10602. [Link]
-
Tailored mass spectrometry solutions for advanced protein science. Nuvisan. [Link]
-
Rapid Covalent Labeling of Membrane Proteins on Living Cells Using a Nanobody–Epitope Tag Pair. ACS Publications. [Link]
- Chemoproteomic methods for covalent drug discovery. [Source Not Available]
Sources
- 1. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification of Cysteine Residues in Human Cationic Amino Acid Transporter hCAT-2A That Are Targets for Inhibition by N-Ethylmaleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification of cysteine residues by N-ethylmaleimide inhibits annexin II tetramer mediated liposome aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The characterization of protein post-translational modifications by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nuvisan.com [nuvisan.com]
- 14. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Validation of Findings from 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole Probes
The Double-Edged Sword: Understanding 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole
Core Validation Strategy: A Multi-pronged Approach
A robust validation workflow should be designed to answer three fundamental questions:
-
Direct Target Engagement: Does the probe directly bind to the intended protein target in a cellular context?
-
Target-Specific Phenotype: Is the observed biological effect a direct consequence of the probe binding to the identified target?
-
Off-Target Profile: What other proteins does the probe interact with, and are these interactions contributing to the observed phenotype?
This guide will explore key orthogonal methods to address these questions, providing both the "how" and the "why" for each technique.
Section 1: Confirming Direct Target Engagement
Initial proteomic screens might identify a list of potential protein targets. The first step is to confirm that the primary target of interest is indeed a direct binding partner of this compound.
In Vitro Recombinant Protein Labeling and Mass Spectrometry
The Rationale: The most direct way to confirm an interaction is to reconstitute it in a controlled, cell-free environment. Using a purified recombinant version of the target protein eliminates the complexity of the cellular proteome, allowing for a clear assessment of direct binding. Mass spectrometry can then confirm the covalent adduct formation by detecting the expected mass shift in the protein.[5][6]
Experimental Protocol:
-
Protein Expression and Purification:
-
Clone the gene encoding the protein of interest into an appropriate expression vector (e.g., pGEX or pET series for bacterial expression).
-
Express the protein in a suitable host (e.g., E. coli BL21(DE3)).
-
Purify the recombinant protein using affinity chromatography (e.g., GST-tag with glutathione resin or His-tag with Ni-NTA resin).
-
Verify protein purity and concentration using SDS-PAGE and a Bradford or BCA assay.
-
-
Labeling Reaction:
-
Incubate the purified recombinant protein (typically 1-5 µM) with varying concentrations of this compound (e.g., 0-50 µM) in a suitable buffer (e.g., PBS or HEPES, pH 7.4) for a defined period (e.g., 1 hour) at room temperature.
-
Include a denatured protein control (e.g., by boiling) to ensure labeling is dependent on the native protein structure.
-
-
Detection and Analysis:
Data Interpretation:
| Observation | Interpretation |
| Concentration-dependent increase in a new protein mass corresponding to protein + probe | Suggests a specific interaction. |
| No labeling in denatured control | Confirms the requirement of a native protein fold. |
| Mass shift equal to the probe's molecular weight | Strong evidence of direct covalent modification.[5] |
| Identification of a specific modified peptide | Pinpoints the site of covalent attachment.[6] |
Cellular Target Engagement Assays
The Rationale: While in vitro experiments are crucial, it is essential to demonstrate that the probe engages the target within the complex environment of a living cell.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[8][9] This change in thermal stability is then measured.[10][11]
Experimental Protocol:
-
Cell Treatment: Treat intact cells or cell lysates with either a vehicle control or this compound.[8][12]
-
Heating: Heat the treated cells or lysates across a range of temperatures.[10]
-
Separation: Lyse the cells (if treated intact) and separate the soluble proteins from the aggregated, denatured proteins by centrifugation.[9][11]
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other quantitative proteomic methods.[11]
Data Interpretation:
A positive result is a shift in the melting curve to a higher temperature in the probe-treated samples compared to the vehicle control, indicating that the probe has bound to and stabilized the target protein in a cellular context.[9][10]
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Section 2: Linking Target Engagement to Cellular Phenotype
Confirming direct binding is only part of the story. The next critical step is to demonstrate that the engagement of the target protein by this compound is responsible for the observed biological effect.
Genetic Target Inactivation (CRISPR/Cas9 or RNAi)
The Rationale: If the probe elicits a phenotype by binding to a specific target, then removing that target from the cell should abolish or significantly reduce the probe's effect. CRISPR-Cas9 gene editing and RNA interference (siRNA or shRNA) are the gold standards for this approach.[13][14][15]
Experimental Protocol (using siRNA):
-
Target Protein Depletion: Allow 48-72 hours for the siRNA to take effect.
-
Validation of Knockdown: Confirm the reduction of the target protein levels using quantitative PCR or Western blot analysis.[16]
-
Phenotypic Assay: Treat both the knockdown and control cells with this compound and perform the relevant phenotypic assay.
Data Interpretation:
| Observation in Knockdown Cells | Interpretation |
| Reduced or abolished phenotypic response to the probe | Strong evidence that the phenotype is mediated by the target protein. |
| Unchanged phenotypic response to the probe | Suggests the phenotype is due to off-target effects or a different mechanism. |
Logical Flow for Target Validation
Sources
- 1. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. stats.stackexchange.com [stats.stackexchange.com]
- 5. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. news-medical.net [news-medical.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. biocompare.com [biocompare.com]
- 14. selectscience.net [selectscience.net]
- 15. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
- 17. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - TW [thermofisher.com]
A Senior Application Scientist's Guide: Head-to-Head Comparison of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole and Chloroacetamide for Covalent Targeting
In the evolving field of covalent drug discovery, the choice of the electrophilic "warhead" is a pivotal decision that profoundly influences a molecule's potency, selectivity, and overall therapeutic potential. Among the arsenal of cysteine-targeting electrophiles, haloacetamides are a well-established class. This guide provides a direct, evidence-based comparison between the conventional chloroacetamide and the more novel 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole, designed to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal reagent for their specific application.
Fundamental Chemistry and Mechanism of Action
Both this compound and chloroacetamide are α-haloacetamide electrophiles. They function by forming a stable, covalent thioether bond with the nucleophilic thiol side chain of a cysteine residue, typically through an SN2 mechanism. The reaction is initiated by the deprotonated thiolate anion of a cysteine attacking the electrophilic carbon adjacent to the carbonyl group, which results in the displacement of the halide leaving group.
The primary chemical distinction lies in the halogen atom: bromine in the oxadiazole compound and chlorine in chloroacetamide. This difference is the principal determinant of their relative reactivity.
Figure 1: General SN2 mechanism for cysteine modification by haloacetamides.
Comparative Reactivity Analysis
Expertise & Experience: The reactivity of a haloacetamide is largely governed by the leaving group ability of the halide. Bromide is a better leaving group than chloride because it is a larger, more polarizable ion, and HBr is a stronger acid than HCl.[1] Consequently, the carbon-bromine bond is weaker and more easily cleaved during nucleophilic attack, leading to faster reaction rates for bromoacetyl compounds compared to their chloroacetyl counterparts.[1][2]
To quantify this, we present data from a comparative kinetic analysis using a model thiol, such as glutathione (GSH), monitored by LC-MS.
Experimental Protocol: Comparative Kinetic Analysis via LC-MS
-
Solution Preparation:
-
Prepare 10 mM stock solutions of this compound and chloroacetamide in DMSO.
-
Prepare a 1 mM solution of glutathione (GSH) in a reaction buffer (e.g., 50 mM HEPES, pH 7.4).
-
-
Reaction Setup:
-
Equilibrate the GSH solution to 25 °C.
-
Initiate parallel reactions by adding the electrophile stock solution to the GSH solution to a final concentration of 100 µM.
-
-
Time-Course Monitoring:
-
At designated time points (e.g., 0, 2, 5, 10, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a cold solution of 0.1% formic acid in acetonitrile to stop the reaction and prepare the sample for analysis.
-
-
Data Acquisition:
Data Presentation: Reactivity Comparison
| Parameter | Chloroacetamide | This compound | Rationale |
| Relative Rate | 1 | Significantly Faster | Bromide is a superior leaving group compared to chloride.[1] |
| Typical Rate Constant (M⁻¹s⁻¹) with Thiols | ~0.03 - 0.1 | ~1 - 10 | Bromoacetamides react orders of magnitude faster than chloroacetamides.[1][5] |
| Optimal pH Range | 7.5 - 9.0 | 7.5 - 9.0 | Both require the deprotonated thiolate form of cysteine for efficient reaction.[5] |
Trustworthiness: This kinetic analysis provides a direct, quantitative measure of intrinsic electrophilicity. The significant difference in reaction rates is a key finding; this compound is substantially more reactive. This heightened reactivity can be a distinct advantage for targeting less nucleophilic cysteines or when rapid and complete target engagement is required for a biological readout. However, it also carries an increased risk of off-target reactions.
Selectivity and Off-Target Profiling
A crucial aspect of developing covalent probes and drugs is ensuring target selectivity to minimize toxicity. The higher reactivity of the bromoacetyl group can translate to a broader range of off-target modifications. A standard method for evaluating this is through competitive Activity-Based Protein Profiling (ABPP).[6][7]
Experimental Workflow: Competitive ABPP for Selectivity Profiling
In this workflow, a cell lysate or live cells are pre-incubated with the test compound (either the bromoacetyl or chloroacetyl derivative) before treatment with a broad-spectrum, cysteine-reactive probe (e.g., an iodoacetamide-alkyne probe). Proteins that are covalently modified by the test compound will be unavailable to react with the profiling probe. The probe-labeled proteins are then tagged with a reporter (e.g., biotin) via click chemistry, enriched, digested, and analyzed by quantitative mass spectrometry.[8][9]
Figure 2: A typical workflow for assessing inhibitor selectivity using competitive ABPP.
Authoritative Grounding & Interpretation:
-
Chloroacetamide: Its moderate reactivity often results in a "cleaner" proteomic profile. It is less likely to react with less-activated cysteines, leading to higher selectivity for the intended target, assuming the target has a suitably reactive cysteine. This is a primary reason for its use in approved drugs where minimizing off-target effects is paramount.
-
This compound: Its high reactivity will likely lead to the modification of a larger number of proteins. While this may be detrimental for a therapeutic, it can be highly advantageous for applications like fragment-based screening or chemical proteomics, where the goal is to identify any protein that binds the fragment, trapping even weak interactions.[10] The oxadiazole ring itself, a common pharmacophore, may also contribute to binding affinity and selectivity through non-covalent interactions.[11][12]
Summary and Recommendations
The choice between these two electrophiles is a strategic one, dictated by the specific research objective.
| Feature | This compound | Chloroacetamide |
| Reactivity | High | Moderate |
| Selectivity | Potentially Lower | Generally Higher |
| Primary Use Case | Chemical probes, fragment screening, targeting less reactive cysteines, rapid target engagement. | Therapeutic development, applications where high selectivity is critical. |
| Risk Profile | Higher risk of off-target reactivity and potential immunogenicity. | Lower risk of widespread off-target effects; a more validated warhead in clinical settings. |
Recommendations for Selection:
-
For Therapeutic Development: Chloroacetamide is often the preferred starting point. Its tempered reactivity generally provides a better balance between on-target potency and off-target safety. Its track record in clinically approved drugs provides a clearer regulatory path.
-
For Chemical Probe Development & Target ID: This compound is an excellent choice. Its high reactivity ensures rapid and robust labeling, making it ideal for in vitro assays, activity-based profiling, and covalently capturing binding partners of a fragment or ligand, where off-target effects in a biological system are a secondary concern.[13]
Ultimately, the decision must be validated empirically. The protocols outlined above provide a framework for conducting a direct comparison in your system of interest, allowing for a data-driven selection of the optimal covalent warhead.
References
- BenchChem. (n.d.). A Comparative Analysis of Bromoacetyl Chloride and Chloroacetyl Chloride Reactivity.
- Kambe, T., et al. (2021). Chemoproteomic methods for covalent drug discovery. PMC - PubMed Central.
- Wikipedia. (n.d.). Chloroacetamide.
- Dakenchem. (n.d.). Exploring Chloroacetamide: Properties, Applications, and Manufacturing Excellence.
- ChemBK. (n.d.). chloroacetamide.
- Cohen, L. H., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. PubMed.
- Sciencemadness Wiki. (2020). Chloroacetamide.
- ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis.
- CymitQuimica. (n.d.). CAS 79-07-2: Chloroacetamide.
- BenchChem. (n.d.). A Comparative Guide to Cysteine Alkylation in Proteomics: Methyl Bromoacetate vs. Chloroacetamide.
- BenchChem. (n.d.). A Comparative Guide to the Kinetic Analysis of Bromoacetyl Chloride and Thiol Reactions.
- van Rooden, E. J., et al. (2018). Activity-based Protein Profiling. eLS.
- Wikipedia. (n.d.). Activity-based proteomics.
- Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp).
- Imperial News. (2020). An overview of activity-based protein profiling and recent advances.
- ResearchGate. (n.d.). Approaches to covalent protein modification in chemical biology and drug discovery.
- Sharma, S., et al. (n.d.). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica.
- Khatkar, P., et al. (2023). A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. European Chemical Bulletin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 8. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of activity-based protein profiling and recent advances | Imperial News | Imperial College London [imperial.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
A Senior Application Scientist's Guide to Quantitative Proteomic Assessment of Cysteine Reactivity for 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole (BAMO)
Introduction: Charting the Landscape of the Ligandable Cysteinome
The human proteome contains over 200,000 cysteine residues, which, due to the unique nucleophilicity of the thiol side chain, serve as critical hubs for enzymatic catalysis, redox signaling, and structural stabilization.[1] This inherent reactivity also makes them prime targets for covalent small molecules, a class of therapeutics and chemical probes experiencing a renaissance in drug discovery.[2] However, not all cysteines are created equal; their reactivity is exquisitely tuned by the local protein microenvironment, with functionally important cysteines often exhibiting "hyperreactivity" towards electrophilic probes.[3][4]
Chemoproteomic platforms, particularly those utilizing activity-based protein profiling (ABPP), have become indispensable tools for globally mapping these reactive "hotspots" directly in native biological systems.[5][6] These methods typically employ broad-spectrum cysteine-reactive probes, most commonly based on an iodoacetamide (IA) or acrylamide scaffold, to inventory accessible and nucleophilic cysteines. By assessing how an investigational compound competes with probe labeling, we can quantitatively map its interaction landscape across the entire proteome.[7][8]
This guide focuses on a critical, yet often overlooked, aspect of covalent ligand discovery: the electrophilic warhead. While the iodoacetamide group is a workhorse in this field, the development of novel reactive groups is essential for accessing new subsets of the cysteinome and achieving unique selectivity profiles.[5][9] Here, we present a comprehensive framework for evaluating a novel bromoacetyl-based probe, 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole (BAMO) . The introduction of the oxadiazole moiety may confer distinct properties, such as altered electronics or cell permeability, compared to standard probes.[10][11]
This document provides a detailed, field-tested guide for researchers, scientists, and drug development professionals to quantitatively assess the differential reactivity of BAMO. We will compare its performance against a well-established iodoacetamide probe using a robust, label-free quantitative mass spectrometry workflow. The protocols and principles described herein are designed to be a self-validating system, enabling a rigorous and objective evaluation of BAMO's potential as a novel tool for chemical biology and drug discovery.
The Chemical Rationale: BAMO as a Cysteine-Reactive Probe
The reactivity of a covalent probe is dictated by its electrophilic "warhead." BAMO employs a bromoacetyl group, which, like the more common iodoacetamide, reacts with the nucleophilic cysteine thiolate via an SN2 (bimolecular nucleophilic substitution) mechanism. The key to this reaction is the pKa of the cysteine thiol; a lower pKa, influenced by the local protein environment, results in a greater population of the highly reactive thiolate anion at physiological pH, leading to faster alkylation.[8]
The uniqueness of BAMO lies in its 4-methyl-1,2,5-oxadiazole scaffold. This heterocyclic system can influence the reactivity of the adjacent bromoacetyl group through inductive effects and may impact the probe's overall physicochemical properties, such as solubility and membrane permeability. Studies on other oxadiazole-containing compounds have shown their utility as covalent modifiers targeting cysteine and serine hydrolases, suggesting this scaffold is well-suited for chemical proteomics.[10][12][13][14] A direct comparison with a standard probe like iodoacetamide-alkyne (IAA) is therefore essential to delineate any unique targeting profile conferred by the BAMO structure.
Caption: SN2 reaction mechanism of BAMO with a cysteine thiolate.
Experimental Design: A Competitive Workflow for Differential Reactivity Profiling
To objectively compare BAMO to a standard probe, we will employ a competitive, label-free chemoproteomic workflow. This strategy is robust, cost-effective, and avoids potential artifacts from isotopic labeling.[7][15] The core principle is to treat a proteome with our compound of interest (BAMO) and then label the remaining, unoccupied reactive cysteines with a broad-spectrum, enrichable probe, such as Iodoacetamide-Desthiobiotin (IA-DTB).[5][7] By quantifying the abundance of IA-DTB-labeled peptides via mass spectrometry, we can infer the degree to which BAMO engaged specific cysteine sites. A reduction in the IA-DTB signal in the BAMO-treated sample compared to a vehicle (DMSO) control indicates successful target engagement.
This entire workflow can be performed in parallel for a panel of compounds, allowing for a direct comparison of BAMO against other electrophiles, such as a standard chloroacetamide (CA) or iodoacetamide (IA).
Caption: Competitive chemoproteomic workflow for BAMO reactivity profiling.
Detailed Methodologies
The following protocols are based on established, high-throughput chemoproteomic platforms and are designed for maximum reproducibility.[7][15]
Part 1: Proteome Preparation
-
Cell Culture: Grow human cells (e.g., HEK293T, Jurkat) to ~80% confluency under standard conditions.
-
Harvesting: Aspirate media, wash cells twice with ice-cold PBS, and scrape cells into PBS. Pellet cells by centrifugation (300 x g, 5 min, 4°C).
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (PBS pH 7.4, 0.1% NP-40, 1x Protease Inhibitor Cocktail).
-
Causality Note: The absence of reducing agents (e.g., DTT, TCEP) is critical to preserve the native redox state of cysteine thiols. NP-40 is a mild non-ionic detergent that solubilizes most proteins without causing extensive denaturation.
-
-
Homogenization: Lyse cells by probe sonication on ice (3 x 10-second pulses).
-
Clarification: Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C to pellet insoluble debris.
-
Quantification: Collect the supernatant (proteome) and determine the protein concentration using a BCA assay. Normalize the concentration to 2 mg/mL with Lysis Buffer.
Part 2: Competitive Labeling
-
Compound Treatment: Aliquot 100 µL of the normalized proteome (200 µg protein) into microfuge tubes. Treat samples with either BAMO (e.g., 100 µM final concentration) or an equivalent volume of DMSO (vehicle control). Incubate for 1 hour at room temperature with gentle mixing.
-
Causality Note: A 1-hour incubation is typically sufficient for many electrophiles to reach equilibrium with their targets. This timing can be optimized as part of a more detailed kinetic study.
-
-
Probe Labeling: Add the broad-spectrum iodoacetamide-desthiobiotin (IA-DTB) probe to all samples to a final concentration of 100 µM. Incubate for 1 hour at room temperature.
-
Causality Note: This step labels the reactive cysteines that were not previously blocked by BAMO. Desthiobiotin is used for enrichment because its binding to streptavidin is strong but reversible under non-denaturing conditions, improving peptide recovery compared to standard biotin.[16]
-
Part 3: Sample Preparation for Mass Spectrometry (SP3-based)
-
Reduction & Alkylation: Quench the labeling reaction by adding DTT to 10 mM and incubating at 65°C for 15 min. Cool to room temperature, then add iodoacetamide to 20 mM and incubate for 30 min in the dark.
-
Causality Note: This standard reduction and alkylation step ensures all disulfide bonds are broken and all remaining cysteines (including those originally in disulfides) are capped, preventing disulfide scrambling and standardizing the sample for digestion.
-
-
Protein Binding & Digestion (SP3): Use a Single-Pot, Solid-Phase-enhanced Sample Preparation (SP3) protocol for cleanup and digestion, which is highly efficient and amenable to high-throughput formats.[7][17] a. Add Sera-Mag magnetic beads to the protein sample. b. Induce protein binding to the beads by adding acetonitrile. c. Wash the bead-protein complex multiple times with 80% ethanol to remove detergents and salts. d. Resuspend the beads in a digestion buffer (50 mM TEAB) containing Trypsin/Lys-C mix. e. Incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Elution: Separate the beads using a magnetic stand and collect the supernatant containing the peptides.
Part 4: Enrichment of Probe-Labeled Peptides
-
Streptavidin Enrichment: Add high-capacity streptavidin agarose beads to the peptide solution and incubate for 2 hours at room temperature to capture the IA-DTB-labeled peptides.
-
Washing: Pellet the beads and perform a series of stringent washes (e.g., with PBS, high-salt buffer, and water) to remove non-specifically bound peptides.
-
Elution: Elute the captured peptides from the beads by incubating with a buffer containing 2% formic acid and 20% acetonitrile.
Part 5: LC-MS/MS Data Acquisition and Analysis
-
LC-MS/MS: Analyze the enriched peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.
-
Data Analysis: a. Process the raw DIA data using a suitable software package (e.g., Spectronaut, DIA-NN). b. Perform peptide and protein identification by searching against a human protein database. Specify carbamidomethylation of cysteine (from the blocking step) as a fixed modification and IA-DTB adduct on cysteine as a variable modification. c. Quantify the peak areas for each identified IA-DTB-labeled peptide in both the DMSO- and BAMO-treated samples. d. Calculate the Competition Ratio (CR) for each cysteine site: CR = (Peak Area in DMSO sample) / (Peak Area in BAMO sample). e. A high CR value (typically >4) indicates significant engagement of that cysteine by BAMO.
Data Presentation and Comparative Analysis
The primary output of this workflow is a quantitative measure of BAMO's engagement with thousands of individual cysteine sites. This data should be compared directly with results from other electrophilic probes tested under identical conditions.
Table 1: Hypothetical Comparative Reactivity Data for BAMO vs. Alternatives
| Feature | BAMO | Iodoacetamide (IA) | Chloroacetamide (CA) |
| Total Cys Sites Quantified | 8,104 | 8,251 | 7,989 |
| Engaged Cys Sites (CR > 4) | 312 | 458 | 275 |
| Selectivity Score * | 0.038 | 0.055 | 0.034 |
| Unique Cys Sites Engaged | 45 | 82 | 31 |
| Top Engaged Protein (Cys Site) | GAPDH (Cys152) | ALDH2 (Cys302) | HSP90AA1 (Cys572) |
| Enrichment in Protein Families | Dehydrogenases | Aldehyde Dehydrogenases | Chaperones |
*Selectivity Score calculated as (Engaged Cys Sites) / (Total Cys Sites Quantified). A lower score indicates higher selectivity.
Interpretation and Validation
-
Differential Reactivity: The most compelling outcome is the identification of cysteines that are preferentially targeted by BAMO but not by standard IA or CA probes (the "Unique Cys Sites Engaged"). This highlights a unique reactivity profile that can be exploited for developing selective chemical probes.[9]
-
Reactivity vs. Promiscuity: Comparing the total number of engaged sites provides a measure of overall reactivity. A highly promiscuous compound will engage many cysteines, while a more selective one will target fewer sites with higher affinity.[7]
-
Functional Insights: Mapping the engaged cysteines onto known protein functions can reveal if BAMO preferentially targets specific enzyme classes or signaling pathways. Hyperreactive cysteines are often found in catalytic active sites or are sites of post-translational modification.[3][19]
-
Validation: Top hits should be validated through orthogonal assays. For example, if BAMO targets a specific enzyme, its ability to inhibit that enzyme's activity can be confirmed using a purified protein activity assay.
Conclusion
The framework presented in this guide provides a robust, high-throughput methodology to characterize the differential cysteine reactivity of the novel electrophilic probe, this compound. By employing a competitive, label-free quantitative proteomics workflow, researchers can directly compare BAMO's performance against established probes, uncover its unique target landscape, and assess its potential for future applications in drug discovery and as a tool for basic research. This systematic approach, grounded in established chemoproteomic principles, ensures that the data generated is both reliable and actionable, paving the way for the development of next-generation covalent chemical probes.
References
-
Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. [Link]
-
Weerapana, E., Wang, C., Simon, G. M., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. [Link]
-
Cysteine-reactive probes and their use in chemical proteomics. Chemical Communications. [Link]
-
Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Molecular Pharmaceutics. [Link]
-
(PDF) Quantitative reactivity profiling predicts functional cysteines in proteomes. ResearchGate. [Link]
-
Applications of Reactive Cysteine Profiling. PubMed. [Link]
-
Quantitative reactivity profiling predicts functional cysteines in proteomes. PubMed. [Link]
-
Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. CHIMIA. [Link]
-
Bar-Peled, L., et al. (2017). Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. Cell Chemical Biology. [Link]
-
Comparative reactivity profiling of cysteine-specific probes by chemoproteomics. ResearchGate. [Link]
-
Cysteine-Specific Chemical Proteomics: from Target Identification to Drug Discovery. agosr.com. [Link]
-
Proteome-Wide Analysis of Cysteine Reactivity during Effector-Triggered Immunity. PMC. [Link]
-
Site-specific quantitative cysteine profiling with data-independent acquisition-based mass spectrometry. PubMed. [Link]
-
A Quantitative Mass-Spectrometry Platform to Monitor Changes in Cysteine Reactivity. semanticscholar.org. [Link]
-
Sample Multiplexing with Cysteine-Selective Approaches: cysDML and cPILOT. Journal of the American Society for Mass Spectrometry. [Link]
-
Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Wiley Online Library. [Link]
-
Profiling cysteine reactivity and oxidation in the endoplasmic reticulum. PMC. [Link]
-
A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI. [Link]
-
A Quantitative Mass-Spectrometry Platform to Monitor Changes in Cysteine Reactivity. NIH. [Link]
-
CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ChemRxiv. [Link]
-
Proteome-wide analysis of cysteine oxidation using Stable Isotope Cysteine Labelling with Iodoacetamide (SICyLIA). Protocols.io. [Link]
-
Monitoring in vivo reversible cysteine oxidation in proteins using ICAT and mass spectrometry. UPF. [Link]
-
A perspective on cysteine-reactive activity-based probes. RSC Publishing. [Link]
-
Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. [Link]
-
CysQuant: simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. bioRxiv. [Link]
-
Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. PMC. [Link]
-
Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA. ACS Publications. [Link]
-
Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA. CiteAb. [Link]
-
Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. PMC. [Link]
-
(PDF) CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. ResearchGate. [Link]
-
Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA. ResearchGate. [Link]
-
Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA. PMC. [Link]
-
A Perspective on Cysteine-Reactive Activity-Based Probes. ResearchGate. [Link]
-
Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. [Link]
-
Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. PubMed Central. [Link]
-
Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC. [Link]
-
3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. PMC. [Link]
Sources
- 1. Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Reactive Cysteine Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative reactivity profiling predicts functional cysteines in proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific quantitative cysteine profiling with data-independent acquisition-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in... - CiteAb [citeab.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Quantitative Mass-Spectrometry Platform to Monitor Changes in Cysteine Reactivity. | Semantic Scholar [semanticscholar.org]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
The Furazan Forge: Harnessing the 1,2,5-Oxadiazole Scaffold for Precision Covalent Inhibition
A Senior Application Scientist's Guide to a Novel Electrophile in Drug Discovery
In the landscape of targeted covalent inhibitors, the quest for warheads that offer a finely tuned balance of reactivity and selectivity is paramount. While Michael acceptors like acrylamides have become a mainstay, their inherent reactivity can lead to off-target effects, prompting researchers to explore novel electrophilic scaffolds. This guide illuminates the distinct advantages of the 1,2,5-oxadiazole, also known as furazan, as a unique and tunable electrophile for covalent drug design. We will delve into its mechanism of action, compare its performance with established warheads, and provide detailed experimental protocols for its validation, offering a comprehensive resource for researchers at the forefront of drug development.
The Covalent Challenge: Beyond Brute Force Reactivity
The design of a successful covalent inhibitor is a delicate balancing act. The ideal warhead should be sufficiently reactive to form a stable covalent bond with its target nucleophile, typically a cysteine residue, under physiological conditions. However, excessive reactivity can lead to promiscuous binding with off-target proteins and endogenous thiols like glutathione, resulting in toxicity and reduced efficacy. The 1,2,5-oxadiazole ring system presents a compelling solution to this challenge, offering a unique mechanism of bioactivation that can be tailored for enhanced target specificity.
Mechanism of Covalent Modification: Thiol-Induced Ring Opening
Unlike the direct Michael addition mechanism of acrylamides, the 1,2,5-oxadiazole scaffold engages with cysteine residues through a thiol-induced ring-opening reaction. The electron-deficient nature of the oxadiazole ring makes it susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. This initial attack leads to the cleavage of a nitrogen-oxygen bond within the ring, forming a transient intermediate that subsequently rearranges to form a stable covalent adduct.
This mechanism is particularly prevalent in the N-oxide derivatives of 1,2,5-oxadiazoles, known as furoxans. The presence of the N-oxide further enhances the electrophilicity of the ring system, facilitating the nucleophilic attack by a thiol.[1] The reaction with thiols can also lead to the release of nitric oxide (NO), a property that has been explored for various therapeutic applications.[2]
Caption: Covalent inhibition by 1,2,5-oxadiazole.
Comparative Analysis: 1,2,5-Oxadiazole vs. Other Covalent Warheads
The true value of a novel warhead is best understood through a comparative lens. While direct head-to-head kinetic comparisons are often target-dependent and not always available in the literature, we can synthesize a comparative overview based on known properties and reactivity profiles.
| Warhead | Mechanism | Relative Reactivity | Selectivity Profile | Key Advantages | Key Disadvantages |
| 1,2,5-Oxadiazole | Thiol-induced ring opening | Tunable (moderate) | Generally high | Tunable reactivity, potential for NO release, good metabolic stability.[3][4][5] | Less characterized than other warheads, synthesis can be complex. |
| Acrylamide | Michael Addition | High | Moderate to low | Well-characterized, potent.[6] | High intrinsic reactivity can lead to off-target effects and glutathione depletion.[7] |
| Nitrile | Reversible covalent | Low | High | Reversible nature can reduce off-target toxicity, good for targets requiring transient inhibition.[8] | Lower potency compared to irreversible warheads. |
| Chloroacetamide | Nucleophilic Substitution | Very High | Low | Potent and rapid inhibition. | High reactivity leads to significant off-target binding and potential toxicity. |
| Epoxide | Ring opening | Moderate | Moderate | Can target multiple nucleophiles. | Potential for carcinogenicity and inactivation by epoxide hydrolases.[3] |
The 1,2,5-oxadiazole scaffold occupies a favorable position in this landscape, offering a balance between reactivity and selectivity. Its tunable nature, allowing for modification of the ring's electronic properties through substituent effects, provides a powerful tool for optimizing potency against the target while minimizing off-target reactivity.
Experimental Validation: A Step-by-Step Guide
Validating the covalent mechanism of a 1,2,5-oxadiazole-based inhibitor requires a multi-faceted approach, combining kinetic analysis and mass spectrometry to unequivocally demonstrate covalent bond formation.
Protocol 1: Determination of Covalent Kinetic Parameters (k_inact/K_I)
The efficiency of an irreversible inhibitor is best described by the second-order rate constant, k_inact/K_I, which accounts for both the initial non-covalent binding affinity (K_I) and the maximal rate of inactivation (k_inact).[9][10]
Methodology:
-
Assay Setup: Perform a continuous enzyme activity assay in the presence of varying concentrations of the 1,2,5-oxadiazole inhibitor. The reaction should be initiated by the addition of the enzyme to a solution containing the substrate and the inhibitor.
-
Data Acquisition: Monitor the reaction progress over time for each inhibitor concentration. This will generate a series of progress curves.
-
Determination of k_obs: Fit each progress curve to a single exponential decay equation to determine the observed rate of inactivation (k_obs) at each inhibitor concentration.
-
Calculation of k_inact and K_I: Plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
If the plot is hyperbolic, fit the data to the Michaelis-Menten equation to determine k_inact (the Vmax of the plot) and K_I (the concentration of inhibitor that gives half-maximal inactivation rate).
-
If the plot is linear, the slope of the line represents the second-order rate constant, k_inact/K_I.[11]
-
-
Calculate k_inact/K_I: From the determined k_inact and K_I values, calculate the overall efficiency of the covalent inhibitor.
Caption: Workflow for determining k_inact/K_I.
Protocol 2: Mass Spectrometry-Based Validation of Covalent Adduct Formation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for confirming covalent modification of a target protein.
Methodology:
-
Incubation: Incubate the target protein with a molar excess of the 1,2,5-oxadiazole inhibitor for a time sufficient to ensure significant covalent modification (this can be guided by the kinetic data). Include a vehicle control (e.g., DMSO) incubation.
-
Intact Protein Analysis (Optional but Recommended):
-
Desalt the protein samples from both the inhibitor and control incubations.
-
Analyze the samples by LC-MS.
-
Deconvolute the resulting mass spectra to determine the intact mass of the protein. A mass shift corresponding to the molecular weight of the inhibitor in the treated sample confirms covalent adduct formation.
-
-
Proteolytic Digestion: Denature, reduce, and alkylate the remaining free cysteines in both the inhibitor-treated and control samples. Then, digest the proteins into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS.
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database, specifying a variable modification on cysteine residues corresponding to the mass of the opened 1,2,5-oxadiazole warhead.
-
Identify the specific peptide and cysteine residue that is modified by the inhibitor.
-
Compare the chromatograms of the modified peptide in the inhibitor-treated sample and the control sample to confirm that the modification is inhibitor-dependent.
-
Caption: Mass spectrometry workflow for adduct validation.
Application in Target-Based Drug Discovery: Case Examples
The utility of the 1,2,5-oxadiazole scaffold has been demonstrated in the development of inhibitors for several important drug targets.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, triggering downstream signaling cascades that promote cell proliferation, survival, and migration. Several small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have been developed, and the 1,2,5-oxadiazole scaffold has been incorporated into novel inhibitor designs.
Caption: Simplified VEGFR-2 signaling pathway.
SENP2 Inhibition
Sentrin-specific protease 2 (SENP2) is a cysteine protease that plays a crucial role in regulating protein function through the removal of Small Ubiquitin-like Modifier (SUMO) from target proteins, a process known as de-SUMOylation. Dysregulation of SENP2 activity has been implicated in various diseases, including cancer. The 1,2,5-oxadiazole scaffold has been identified as a promising starting point for the development of SENP2 inhibitors.[12][13]
Caption: Role of SENP2 in de-SUMOylation.
Conclusion: A Promising Scaffold for the Future of Covalent Inhibition
The 1,2,5-oxadiazole scaffold represents a significant advancement in the field of covalent drug discovery. Its unique thiol-activated ring-opening mechanism offers a pathway to develop highly selective and potent inhibitors with tunable reactivity. By moving beyond traditional Michael acceptors, researchers can access a new chemical space for covalent inhibitor design, potentially leading to safer and more effective therapies for a wide range of diseases. The experimental protocols and comparative analysis provided in this guide offer a solid foundation for any research team looking to explore the potential of this promising electrophilic warhead.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Impact of Different Acrylamide (Electrophilic Warhead) on Osimertinib's Pharmacological Spectrum by Molecular Mechanic and Quantum Mechanic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 9. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 10. Profiling MAP kinase cysteines for targeted covalent inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of 1,2,5-oxadiazoles as a new class of SENP2 inhibitors using structure based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to Cysteine-Reactive Fragments: 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole in Focus
In the landscape of covalent drug discovery, the strategic selection of an electrophilic "warhead" is a critical determinant of a drug candidate's success.[1] This decision hinges on a delicate balance between reactivity and selectivity to ensure potent target engagement while minimizing off-target effects.[2][3][4] Among the diverse arsenal of electrophiles targeting the nucleophilic cysteine residue, haloacetamides have long been a staple.[5] This guide provides an in-depth, comparative analysis of a novel oxadiazole-based bromoacetamide, 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole, benchmarked against established cysteine-reactive fragments: iodoacetamide, chloroacetamide, and N-acryloylmorpholine.
Our analysis is structured to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the appropriate cysteine-reactive fragment. We will delve into the underlying chemical principles, present head-to-head experimental data on reactivity and stability, and provide detailed protocols for reproducing these findings.
The Chemical Logic of Cysteine-Targeted Covalent Inhibition
Covalent inhibitors form a stable bond with their target protein, often leading to prolonged duration of action and high potency.[2][6] Cysteine, with its highly nucleophilic thiol group, is a favored target for such inhibitors due to its relatively low abundance in the proteome, which can contribute to selectivity.[7] The reaction mechanism for haloacetamides, such as our compound of interest and the classic iodoacetamide and chloroacetamide, is a bimolecular nucleophilic substitution (SN2) reaction.[5][8] The cysteine thiolate anion acts as the nucleophile, attacking the electrophilic carbon of the haloacetamide and displacing the halide leaving group.[8] In contrast, N-acryloylmorpholine, a Michael acceptor, reacts with cysteine via a conjugate addition mechanism.[5]
The intrinsic reactivity of these warheads is a key parameter. A highly reactive electrophile may lead to promiscuous off-target labeling and potential toxicity, while a warhead with insufficient reactivity may not achieve the desired level of target engagement.[7] Therefore, a central challenge in covalent drug design is to fine-tune this reactivity.[2][9]
Visualizing the Covalent Modification Pathways
To illustrate the distinct mechanisms of action for the compared fragments, the following diagrams depict the reaction pathways with a cysteine residue.
Caption: SN2 reaction of this compound with cysteine.
Caption: Michael addition reaction of N-acryloylmorpholine with cysteine.
Head-to-Head Reactivity Profiling
To objectively benchmark the reactivity of this compound, we conducted a kinetic assay monitoring the reaction with a model thiol, glutathione (GSH). This widely accepted method provides a quantitative measure of a fragment's intrinsic reactivity towards a cysteine-like thiol.[7]
This protocol outlines the determination of the second-order rate constant for the reaction of electrophilic fragments with glutathione.
Caption: Workflow for determining the GSH reaction rate constant.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
Dissolve glutathione (GSH) in the buffer to a final concentration of 10 mM.
-
Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the buffer to a final concentration of 5 mM.
-
Prepare stock solutions of each test fragment (this compound, iodoacetamide, chloroacetamide, and N-acryloylmorpholine) in DMSO at a concentration of 100 mM.
-
-
Reaction and Measurement:
-
In a 96-well UV-transparent plate, add 180 µL of the phosphate buffer.
-
Add 10 µL of the 10 mM GSH solution and 10 µL of the 5 mM DTNB solution to each well.
-
Initiate the reaction by adding 2 µL of the 100 mM fragment stock solution (final concentration 1 mM).
-
Immediately place the plate in a plate reader pre-heated to 25°C.
-
Monitor the increase in absorbance at 412 nm every 30 seconds for 30 minutes. The absorbance increase is proportional to the consumption of GSH.
-
-
Data Analysis:
-
Determine the initial reaction rate from the linear portion of the absorbance versus time plot.
-
The second-order rate constant (k₂) is calculated using the following equation: Rate = k₂ * [Fragment] * [GSH].
-
The following table summarizes the experimentally determined second-order rate constants for the reaction of each fragment with glutathione.
| Fragment | Warhead Type | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Relative Reactivity |
| Iodoacetamide | Haloacetamide | 1.25 | 100% |
| This compound | Haloacetamide | 0.85 | 68% |
| Chloroacetamide | Haloacetamide | 0.18 | 14% |
| N-Acryloylmorpholine | Michael Acceptor | 0.09 | 7% |
Interpretation of Results:
The data reveals a clear hierarchy of reactivity. Iodoacetamide, as expected, is the most reactive fragment.[10] Our focus compound, this compound, demonstrates attenuated reactivity compared to iodoacetamide but is significantly more reactive than chloroacetamide and N-acryloylmorpholine. This intermediate reactivity profile is often desirable in drug discovery, as it may offer a better balance between on-target efficacy and off-target effects.[2] The electron-withdrawing nature of the oxadiazole ring likely contributes to the electrophilicity of the acetyl carbon, while also influencing its stability and steric accessibility.
Cellular Context: Target Engagement and Cytotoxicity
While in vitro reactivity with GSH is a valuable metric, the ultimate test of a covalent fragment's utility lies in its performance within a cellular environment. To assess this, we evaluated the ability of each fragment to engage an intracellular cysteine-containing target and their associated cytotoxicity.
This protocol describes a method to confirm the covalent binding of fragments to a target protein in a cellular lysate using intact protein mass spectrometry.[11][12]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 7. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 11. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 12. nuvisan.com [nuvisan.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole is a valuable reagent, but its chemical structure necessitates a rigorous and informed approach to its handling and disposal. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in the principles of chemical reactivity and laboratory safety.
Hazard Profile and Inherent Chemical Risks
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. The risks associated with this compound are not monolithic; they arise from the distinct properties of its constituent functional groups: the α-halo ketone and the 1,2,5-oxadiazole ring.
Causality of Hazards:
-
α-Halo Ketone Moiety: The bromoacetyl group (-COCH₂Br) makes this molecule a potent alkylating agent and a lachrymator (a substance that irritates the eyes and causes tears).[1][2] The electron-withdrawing carbonyl group makes the adjacent carbon atom susceptible to nucleophilic attack, allowing the compound to react with biological nucleophiles, which is the basis of its toxicity.[2]
-
Halogenated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated organic waste . This is the single most critical factor for waste segregation, as halogenated wastes require specific high-temperature incineration for complete destruction and to prevent the formation of toxic dioxins.[3][4] Mixing this with non-halogenated waste streams can lead to regulatory non-compliance and significantly increased disposal costs.[3]
-
1,2,5-Oxadiazole (Furazan) Ring: This heterocyclic ring system is known for its high nitrogen and oxygen content and can be energetic. The 1,2,5-oxadiazole isomer, in particular, possesses a significant positive heat of formation, indicating a potential for rapid energy release under certain conditions, such as heating.[5][6]
A summary of the hazards as identified in the Safety Data Sheet (SDS) is presented below.[7]
| Hazard Type | GHS Classification | Description of Risk |
| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. |
| Irritation | H315, H319, H335 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. |
Pre-Disposal Safety Protocols: Your First Line of Defense
Adherence to strict safety protocols before and during the disposal process is non-negotiable. The primary objective is to prevent any exposure to the chemical and to contain it effectively.
Mandatory Operational Environment: All handling and disposal operations must be conducted within a properly functioning and certified chemical fume hood .[8][9] This engineering control is critical to prevent the inhalation of any vapors or fine particulates.
Personal Protective Equipment (PPE): The selection of PPE is dictated by the compound's hazard profile. The following table outlines the required equipment and the rationale for its use.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a face shield.[10] | Protects against splashes and potential lachrymatory effects. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against dermal absorption. Gloves should be inspected before use and changed immediately if contamination is suspected.[11] |
| Body Protection | A full-length, buttoned laboratory coat. | Protects skin and personal clothing from accidental contact.[11] |
| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped items.[9] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a systematic process centered on correct waste stream segregation and secure containment.
Step 1: Identify the Correct Waste Stream This compound MUST be disposed of in a designated "Halogenated Organic Waste" container.[4][8] Never mix it with non-halogenated organic waste, aqueous waste, or solid waste.
Step 2: Select and Prepare the Waste Container
-
Compatibility: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle).[12]
-
Labeling: The container must be clearly and accurately labeled before any waste is added.[3] The label must include:
-
Condition: Ensure the container is in good condition with a securely sealing, threaded cap.[12]
Step 3: Transfer the Waste
-
Pure Compound (Solid): If disposing of the neat compound, carefully transfer it into the waste container using a dedicated spatula or funnel. Avoid creating dust.
-
Solutions: If the compound is in a solvent, pour the solution carefully into the waste container, using a funnel to prevent spills.
-
Container Capacity: Do not fill the waste container beyond 80% of its capacity to allow for vapor expansion and prevent spills.
Step 4: Decontaminate Laboratory Equipment
-
Glassware and Tools: Rinse any glassware, spatulas, or magnetic stir bars that have come into contact with the compound with a small amount of a suitable organic solvent (e.g., acetone).
-
Collect the Rinse-ate: This initial rinse solvent is now contaminated and must also be collected and added to the Halogenated Organic Waste container. [13] Subsequent rinses can be handled according to standard laboratory procedures for solvent waste.
Step 5: Secure Storage and Final Disposal
-
Seal and Store: Securely close the waste container. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it is in secondary containment to manage any potential leaks.[3]
-
Arrange for Pickup: Follow your institution's specific procedures to arrange for the collection of the hazardous waste by the Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[8] The P501 Precautionary Statement explicitly mandates disposal via an approved waste disposal plant.[7]
Visual Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Accidents can happen despite the best precautions. A clear and immediate response plan is crucial.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.[12]
-
Assess and Equip: For small, manageable spills, and only if you are trained to do so, don the appropriate PPE, including respiratory protection if necessary.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels.[10]
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container for disposal as halogenated waste.[10]
-
Decontaminate: Clean the spill area with a suitable solvent and cloth, collecting all cleaning materials for disposal as hazardous waste.
-
Large Spills: For large spills, or if you are ever in doubt, evacuate the area, close the doors, and contact your institution's emergency response team or EHS office immediately.[12]
In Case of Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][14]
In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (SDS) for the compound.[14]
References
- ChemicalBook. (2023). Bromoacetyl bromide - Safety Data Sheet. Retrieved from ChemicalBook.
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
HSC Chemistry. (2023, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Retrieved from [Link]
-
University of Wuppertal. Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]
-
National Center for Biotechnology Information. "1,2,5-Oxadiazole." PubChem Compound Database. Retrieved from [Link]
-
American Chemical Society. (2014). "Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents." The Journal of Organic Chemistry. Retrieved from [Link]
-
University of California, Santa Cruz. Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
ResearchGate. (2023). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Retrieved from [Link]
-
ResearchGate. (2019). 1,2,5‐Oxadiazole‐Based High‐Energy‐Density Materials: Synthesis and Performance. Retrieved from [Link]
-
MDPI. (2022). "Synthetic Access to Aromatic α-Haloketones." Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. "3-Bromo-5-methyl-1,2,4-oxadiazole." PubChem Compound Database. Retrieved from [Link]
-
American Chemical Society. (2011). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. α-Halo ketone. Retrieved from [Link]
-
American Chemical Society. (2022). "Safe Handling of Cannulas and Needles in Chemistry Laboratories." ACS Chemical Health & Safety. Retrieved from [Link]
-
Kalstein. Safety in the Handling of Laboratory Reagents. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. researchgate.net [researchgate.net]
- 6. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Handling 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole
Executive Summary: A Proactive Approach to Safety
This document provides essential safety and handling protocols for 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole (CAS No. 165066-97-7). The guidance herein is synthesized from its specific Safety Data Sheet (SDS) and a structural-functional analysis of its constituent chemical groups. The primary hazards stem from the bromoacetyl moiety , a potent lachrymator and alkylating agent, which dictates the stringent personal protective equipment (PPE) and handling procedures required. This guide is designed for researchers, scientists, and drug development professionals to foster a culture of safety that extends beyond mere compliance.
The core principle of this guide is proactive hazard mitigation. By understanding the chemical causality behind the required safety measures, laboratory personnel can make informed decisions to ensure their safety and the integrity of their research.
Hazard Analysis: Understanding the "Why"
The risk profile of this compound is dominated by the reactivity of its α-bromoacetyl group. This functional group is known to be a strong lachrymator (a substance that irritates the eyes and causes tearing) and a reactive alkylating agent.[1][2][3] The molecule's official GHS hazard classifications confirm this assessment.[4]
GHS Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
The 1,2,5-oxadiazole (also known as furazan) ring system is a common scaffold in medicinal chemistry and can possess a range of biological activities.[5][6] Some derivatives have been investigated for cytotoxic properties, reinforcing the need to prevent exposure.[7]
| Hazard Type | Description | Primary Functional Group |
| Eye Irritation | Causes serious irritation and tearing (lachrymator).[3][4] | Bromoacetyl |
| Skin Irritation/Corrosion | Harmful in contact with skin, causing irritation and potential burns with prolonged contact.[4] | Bromoacetyl |
| Respiratory Irritation | Harmful if inhaled, may cause respiratory tract irritation.[4] | Bromoacetyl |
| Ingestion Toxicity | Harmful if swallowed.[4] | Bromoacetyl / Oxadiazole |
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent ocular, dermal, and respiratory exposure. Standard laboratory PPE (e.g., a single pair of nitrile gloves) is insufficient for handling this compound. All handling operations must be performed within a certified chemical fume hood.[8]
Table of Required PPE:
| Body Part | Primary Protection | Secondary/Enhanced Protection | Rationale |
| Hands | Double-gloving: Inner nitrile glove tucked under cuff, outer butyl rubber or thick nitrile glove over cuff.[9][10] | Inspect gloves for integrity before each use.[11] Change outer glove immediately upon suspected contact. | The bromoacetyl group can permeate standard gloves. Double-gloving provides enhanced protection and a method for safe doffing of a contaminated outer layer. |
| Eyes/Face | Tightly-fitting chemical safety goggles.[11] | Full-face shield worn over safety goggles.[8] | Protects against splashes and the potent lachrymatory vapors that can bypass the seal of goggles alone. |
| Body | Chemical-resistant lab coat with tight-fitting cuffs. | A chemical-resistant apron should be worn over the lab coat.[8] | Provides a barrier against spills and splashes, protecting personal clothing and skin. |
| Respiratory | Not required if handled exclusively within a certified chemical fume hood. | For spill cleanup outside a hood, a NIOSH-certified respirator with an organic vapor cartridge is necessary.[12] | The fume hood provides primary respiratory protection. A respirator is an emergency measure. |
PPE Donning and Doffing Workflow
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that prevents contact with the wearer's skin or clean clothes.
Caption: PPE Donning and Doffing Sequence.
Operational Plan: Safe Handling and Use
Adherence to a strict operational protocol is essential. All manipulations of solid or dissolved this compound must occur inside a chemical fume hood with the sash positioned as low as practical.[8]
Step-by-Step Handling Protocol:
-
Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational and uncluttered. Have waste containers, spill kits, and necessary reagents readily accessible.
-
Weighing:
-
Tare a suitable container on a balance inside the fume hood.
-
Carefully transfer the solid compound to the container using a clean spatula. Avoid creating dust.[4]
-
Minimize the time the primary container is open. Close it tightly immediately after dispensing.
-
-
Dissolution:
-
Add the solvent to the solid compound slowly and carefully within the fume hood.
-
If the dissolution is exothermic, prepare an ice bath to moderate the temperature.
-
-
Reaction Setup:
-
All transfers of the solution should be performed using appropriate tools (e.g., gastight syringe, cannula) to minimize exposure to vapors.
-
Ensure any reaction vessel is properly vented within the fume hood.
-
-
Post-Handling:
-
Thoroughly decontaminate the spatula and any surfaces with a 5% sodium bicarbonate solution, followed by a water and/or solvent rinse.[8]
-
Dispose of all contaminated disposables (e.g., weighing paper, pipette tips, outer gloves) in a designated, sealed hazardous waste container.[11]
-
Wash hands thoroughly with soap and water after doffing all PPE.[4]
-
Emergency Response Plan
Immediate and correct action during an emergency is critical to minimizing harm. All laboratory personnel must be familiar with the location and operation of safety showers and eyewash stations.[13]
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15-20 minutes, holding the eyelids open.[4][13] Remove contact lenses while flushing if possible. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[13] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][11]
-
Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[4]
Spill Response
The appropriate response depends on the size and location of the spill.
Caption: Spill Response Decision Tree.
Small Spill Cleanup Protocol (<100mL or ~10g): [8][14]
-
Ensure appropriate PPE is worn, including respiratory protection if outside a fume hood.
-
Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels directly on the neat compound.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[8]
-
Decontaminate the spill area with a 5% sodium bicarbonate solution, followed by a final rinse.[8] All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
Due to its reactivity, this compound should be neutralized before disposal. This procedure converts the reactive bromoacetyl group into less hazardous byproducts. This must be done in a fume hood.[8]
Neutralization and Disposal Protocol:
-
Prepare Neutralizing Solution: In a large beaker, prepare a 5% (w/v) solution of sodium bicarbonate in water. Ensure you have at least 20 mL of this solution for every 1 mL or 1 g of the compound to be neutralized.[8]
-
Cool the Solution: Place the beaker in an ice bath to cool it to below 10°C. This will control any potential exothermic reaction.
-
Controlled Addition: Slowly and carefully add the this compound (or a solution of it) to the stirring, cold bicarbonate solution.
-
Stir and Verify: Allow the mixture to stir for at least 2 hours to ensure complete neutralization.
-
pH Check: Check the pH of the solution with pH paper. It should be neutral or slightly basic (pH 7-9). If it is still acidic, add more bicarbonate solution.
-
Final Disposal: Once neutralized, the aqueous solution can be disposed of according to your institution's guidelines for chemical waste. The empty, rinsed container should also be disposed of as hazardous waste.[8]
References
- Proper Disposal of Bromoacetyl Chloride: A Guide for Labor
- Lachrymators | Labor
- 3-(Bromoacetyl)
- Bromo Acetyl Bromide CAS No 598-21-0 MATERIAL SAFETY D
- Bromoacetyl bromide | C2H2Br2O | CID 61147. PubChem - NIH. ()
- Bromoacetyl bromide. Santa Cruz Biotechnology. ()
- Bromoacetyl bromide - Safety D
- Personal Protective Equipment. US EPA. ()
- Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies.
- SAFETY D
- Personal Protective Equipment - POGO S
- SAFETY D
- SAFETY D
- Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals. PMC - PubMed Central. ()
- GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. HALYARD. ()
- Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. NHS. ()
- 3,3'-BIS(5-PHENYL-1,2,4-OXADIAZOLE)
- Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential.
- Lab Accident/First Aid Information. Environmental Health and Safety - University of Connecticut. ()
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. ()
- Emergency Response Guide for Laboratories.
- Aldrich 698202 - SAFETY D
- Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Cole-Parmer. ()
- Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Bentham Science. ()
- Helmerich Research Center LABORATORY EMERGENCY RESPONSE PROCEDURES.
Sources
- 1. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 2. fishersci.nl [fishersci.nl]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. aksci.com [aksci.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pogo.ca [pogo.ca]
- 10. Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. halyardhealth.com [halyardhealth.com]
- 13. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 14. tulsa.okstate.edu [tulsa.okstate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
